GSK-J2 (sodium salt)
Description
BenchChem offers high-quality GSK-J2 (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GSK-J2 (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H24N5NaO2 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
sodium;hydride;3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid |
InChI |
InChI=1S/C22H23N5O2.Na.H/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);;/q;+1;-1 |
InChI Key |
OPIFJLWRUKMKMD-UHFFFAOYSA-N |
Canonical SMILES |
[H-].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
A-Technical-Guide-to-GSK-J2-as-a-Negative-Control-in-Epigenetic-Research
Abstract
Section 1: The Chemical Probe Paradigm and the Non-Negotiable Role of Negative Controls
A chemical probe is a small molecule designed to selectively interact with a specific protein target, thereby enabling the study of that target's function in cellular or in vivo systems. The ideal probe exhibits high potency, selectivity, and cell permeability. However, no inhibitor is perfectly selective. Off-target effects, where the probe interacts with unintended proteins, are a pervasive challenge that can lead to misinterpretation of experimental results.
To address this, the concept of a "chemical probe pair" was developed. This consists of an active, potent inhibitor and a closely related analog that is biologically inactive against the intended target. The inactive analog, or negative control, should ideally share the same physicochemical properties and any potential off-target liabilities as the active probe. By comparing the effects of the active probe to the inactive control, researchers can confidently attribute biological phenomena to the inhibition of the primary target. Any effect observed with both compounds is likely an off-target artifact, whereas effects seen only with the active probe can be ascribed to on-target activity.
Logical Framework for Using a Chemical Probe Pair
Caption: Logic diagram for interpreting results from a chemical probe pair experiment.
Section 2: The Target: KDM6 Histone Demethylases
The primary targets of GSK-J4 are two closely related enzymes from the Jumonji C (JmjC) domain-containing family of histone demethylases:
-
KDM6A (UTX)
-
KDM6B (JMJD3)
These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically catalyze the removal of di- and tri-methylation from lysine 27 on histone H3 (H3K27me2/3)[1]. H3K27me3 is a canonical repressive mark associated with facultative heterochromatin and transcriptional silencing. By removing this mark, KDM6A and KDM6B act as transcriptional co-activators, playing crucial roles in developmental processes, cellular differentiation, and immune responses[2][3]. Dysregulation of KDM6 activity is implicated in various diseases, including cancer and inflammatory disorders[4][5].
The Catalytic Mechanism of KDM6 Demethylases
Caption: Simplified enzymatic reaction of KDM6 demethylases.
Section 3: GSK-J4 and GSK-J2: A Tale of Two Stereoisomers
GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1.[6] Inside the cell, esterases rapidly cleave GSK-J4 to its active form, GSK-J1, which is a potent, competitive inhibitor of KDM6A and KDM6B[7][8]. GSK-J1 achieves this by chelating the essential Fe(II) ion in the enzyme's active site and competing with the 2-oxoglutarate cofactor, thereby blocking the demethylation reaction[6].
The critical insight lies in the stereochemistry. GSK-J1 and its inactive counterpart, GSK-J2, are stereoisomers. They possess the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms at a single chiral center.
-
GSK-J1 (Active): The specific spatial orientation of its carboxylate and pyridine nitrogen allows it to perfectly coordinate with the Fe(II) ion and fit within the catalytic pocket of KDM6 enzymes.
-
GSK-J2 (Inactive Control): Its stereoisomeric configuration prevents this precise orientation. The functional groups cannot effectively chelate the iron cofactor, rendering it unable to inhibit KDM6 activity. This makes GSK-J2 an exceptionally high-quality negative control[9].
GSK-J5 is the corresponding cell-permeable ethyl ester prodrug for the inactive GSK-J2[6]. For clarity in experimental design, researchers use the prodrug pair: GSK-J4 (active) and GSK-J5 (the prodrug of the inactive GSK-J2, though often simply referred to in context with GSK-J2's inactivity). However, many suppliers sell the inactive isomer directly as GSK-J2.
Comparative Potency Data
The stark difference in activity between GSK-J1 (the active metabolite of GSK-J4) and GSK-J2 is evident in their half-maximal inhibitory concentrations (IC50).
| Compound | Target Enzyme | Biochemical IC50 | Cellular IC50 (TNF-α release) |
| GSK-J1 | KDM6B (JMJD3) | 60 nM[10] | N/A (low permeability) |
| GSK-J4 | KDM6B (JMJD3) | 8.6 µM[7] | 9 µM[7] |
| GSK-J4 | KDM6A (UTX) | 6.6 µM[7] | - |
| GSK-J2 | KDM6B/KDM6A | >100 µM[9] | Inactive |
Note: GSK-J4's biochemical IC50 is higher than GSK-J1's because it is a prodrug and must be converted to the active form.
Section 4: Experimental Design and Protocols
The fundamental principle is to run parallel experiments: one with the vehicle (e.g., DMSO), one with the active inhibitor (GSK-J4), and one with the negative control (GSK-J2 or its prodrug GSK-J5). A true on-target effect will be observed with GSK-J4 but not with GSK-J2/J5 or the vehicle.
Protocol 1: Validating Target Engagement via Western Blot for H3K27me3
The most direct method to confirm that GSK-J4 is engaging its target in cells is to measure the level of the H3K27me3 mark, which should increase upon KDM6 inhibition.
Objective: To quantify changes in global H3K27me3 levels in cells following treatment.
Methodology:
-
Cell Seeding: Plate cells (e.g., human primary macrophages, HEK293, or a cancer cell line of interest) at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Treat cells with vehicle (e.g., 0.1% DMSO).
-
Treat cells with GSK-J4 at a range of concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Treat cells with GSK-J2 at the same concentrations as GSK-J4.
-
Incubate for a suitable duration (e.g., 24-72 hours). The half-life of histone marks can be long, so sufficient time is needed to observe an increase.
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Perform histone extraction using a commercial kit or a standard acid extraction protocol (e.g., with 0.2 M H2SO4).
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 5-10 µg) on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for H3K27me3.
-
Crucially, also probe a parallel blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Quantify the band intensities for H3K27me3 and normalize to the total Histone H3 loading control.
Expected Outcome: A dose-dependent increase in the H3K27me3/Total H3 ratio should be observed in GSK-J4-treated cells, while no significant change should be seen in GSK-J2 or vehicle-treated cells.
Protocol 2: Assessing Downstream Gene Expression via RT-qPCR
KDM6 enzymes regulate the expression of specific gene sets, such as those involved in inflammation[2][3]. Measuring the mRNA levels of a known KDM6 target gene is an excellent downstream functional assay.
Objective: To measure the expression of a KDM6 target gene (e.g., an inflammatory cytokine like TNF-α in LPS-stimulated macrophages).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary macrophages) and treat with Vehicle, GSK-J4, and GSK-J2 (e.g., 10 µM) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., Lipopolysaccharide (LPS) at 100 ng/mL) for 4-6 hours to induce target gene expression.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from equal amounts of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the target gene (e.g., TNF) and a housekeeping gene (GAPDH, ACTB).
-
Run the qPCR reaction on a thermal cycler.
-
-
Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene.
Expected Outcome: The LPS-induced expression of TNF should be significantly suppressed in cells pre-treated with GSK-J4, but not in those treated with GSK-J2 or the vehicle.
Protocol 3: Phenotypic Assay - Cell Proliferation
GSK-J4 has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines[12][13][14]. A cell viability or proliferation assay can be used to test for on-target phenotypic effects.
Objective: To assess the impact of KDM6 inhibition on cell proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., retinoblastoma Y79 cells) in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: Add Vehicle, GSK-J4, and GSK-J2 across a range of concentrations (e.g., 0.1 µM to 20 µM).
-
Incubation: Culture the cells for an extended period (e.g., 48-96 hours) to allow for differences in proliferation to become apparent.
-
Viability/Proliferation Measurement:
-
Use a suitable assay such as CCK-8, WST-1, or CellTiter-Glo®.
-
For example, with CCK-8, add 10 µL of the reagent to each well, incubate for 1-2 hours, and measure the absorbance at 450 nm.
-
-
Analysis: Normalize the absorbance readings to the vehicle-treated control wells to calculate the percent viability. Plot the dose-response curves for GSK-J4 and GSK-J2.
Expected Outcome: GSK-J4 should show a dose-dependent decrease in cell proliferation, while GSK-J2 should have a minimal effect at the same concentrations[13]. This would indicate that the anti-proliferative effect is mediated by KDM6 inhibition.
Section 5: Conclusion and Best Practices
GSK-J2 is not merely an optional reagent; it is an indispensable component for any experiment utilizing its active counterpart, GSK-J4. Its role as a negative control is rooted in a precise stereochemical difference that abrogates its ability to inhibit KDM6 enzymes while preserving the overall molecular structure.
Key Best Practices:
-
Always Co-Treat: Every experiment with GSK-J4 must include a parallel arm with GSK-J2 at the identical concentration.
-
Confirm Target Engagement: Before exploring downstream phenotypes, confirm that GSK-J4, and not GSK-J2, is increasing H3K27me3 levels in your specific cellular system.
-
Use the Minimal Effective Dose: Perform dose-response experiments to identify the lowest concentration of GSK-J4 that elicits the desired on-target effect to minimize potential off-target binding.
-
Complement with Orthogonal Methods: When possible, validate key findings using a non-pharmacological approach, such as siRNA or CRISPR-mediated knockdown/knockout of KDM6A and/or KDM6B[3][15].
By adhering to these principles, researchers can leverage the GSK-J4/J2 chemical probe pair to generate robust, reproducible, and accurately interpreted data, thereby advancing our understanding of the critical roles played by KDM6 demethylases in health and disease.
References
-
Sadeghi, L., & Wright, A. P. H. (2023). GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling. MDPI. [Link]
-
Li, Y., et al. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cardiovascular Medicine. [Link]
-
Wang, L., et al. (2020). GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells. Journal of Cellular and Molecular Medicine. [Link]
-
Sadeghi, L., et al. (2023). GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling. Cancers. [Link]
-
Huang, P.-H., et al. (2023). The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. International Journal of Molecular Sciences. [Link]
-
Deng, Z., et al. (2024). Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma. Investigative Ophthalmology & Visual Science. [Link]
-
Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4. Nature. [Link]
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature. [Link]
-
Tang, G., et al. (2021). Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer. Theranostics. [Link]
-
Shin, D., et al. (2018). GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies. International Journal of Molecular Sciences. [Link]
-
Wang, X., et al. (2021). KDM6 Demethylases and Their Roles in Human Cancers. Frontiers in Oncology. [Link]
-
Ohteki, T., et al. (2000). Negative Regulation of T Cell Proliferation and Interleukin 2 Production by the Serine Threonine Kinase Gsk-3. The Journal of Experimental Medicine. [Link]
-
Li, Y., et al. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cardiovascular Medicine. [Link]
-
Small-molecule inhibitor screening identifies KDM6A and KDM6B as key... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. KDM6 Demethylases and Their Roles in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mant" by Laia Sadeghi and Anthony P H Wright [digitalcommons.library.tmc.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK J2 | Histone Demethylase Inhibitors: Tocris Bioscience [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Modulating H3K27me3 with the KDM6 Inhibitor GSK-J4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylation of histone H3 at lysine 27 (H3K27me3) is a canonical epigenetic mark associated with transcriptional repression, playing a pivotal role in cellular differentiation, development, and disease. The dynamic removal of this mark is catalyzed by the Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A). Chemical probes that can selectively modulate the activity of these enzymes are invaluable tools for dissecting the biological consequences of H3K27me3 dynamics. This guide provides a comprehensive technical overview of a key chemical probe family—GSK-J1, its cell-permeable prodrug GSK-J4, and their respective inactive controls, GSK-J2 and GSK-J5. We will clarify the distinct roles of these molecules, detail the mechanism of action, and provide field-proven protocols for their application in cellular and biochemical assays, empowering researchers to design robust experiments and accurately interpret their findings.
The Central Role of H3K27me3 and its Demethylases
The H3K27me3 mark is deposited by the Polycomb Repressive Complex 2 (PRC2) and is a hallmark of facultative heterochromatin, leading to the silencing of target genes. This process is critical for maintaining cellular identity and preventing the inappropriate expression of lineage-specific genes. The reversibility of this mark is crucial for dynamic gene regulation during development and in response to cellular signals.
The enzymes responsible for erasing the H3K27me3/me2 marks are JMJD3 and UTX.[1] Both are Fe(II) and α-ketoglutarate-dependent oxygenases that play essential, and sometimes redundant, roles in processes such as embryonic development, immune cell activation, and cancer biology.[2] Given their importance, the ability to inhibit these enzymes with temporal control offers a powerful method to study the function of H3K27me3-mediated gene silencing.
A Family of Probes: Clarifying the Roles of GSK-J1, J2, J4, and J5
A frequent point of confusion in the literature and among researchers pertains to the nomenclature and specific use-cases of the GSK-J series of compounds. The user's query regarding "GSK-J2 sodium salt" highlights this common ambiguity. Let's clarify:
-
GSK-J1: This is the potent, active small molecule inhibitor of JMJD3 and UTX.[3] Its highly polar carboxylate group, essential for chelating the active site iron, unfortunately, restricts its ability to cross cellular membranes. Therefore, GSK-J1 is primarily used for in vitro biochemical and enzymatic assays.
-
GSK-J4: To overcome the permeability issue, GSK-J4 was developed. It is the ethyl ester prodrug of GSK-J1.[4] The ester groups mask the polar carboxylates, allowing GSK-J4 to readily enter cells. Once inside, ubiquitous intracellular esterases hydrolyze GSK-J4, releasing the active inhibitor, GSK-J1.[5] Thus, GSK-J4 is the compound of choice for all cell-based and in vivo experiments.
-
GSK-J2: This is a pyridine regio-isomer of GSK-J1.[6] Due to its structure, it cannot effectively bind the enzyme's active site and is thus a very weak inhibitor (IC50 > 100 μM).[6][7] Its purpose is to serve as an inactive negative control for GSK-J1 in biochemical assays . The "sodium salt" form is simply a formulation to improve solubility and does not confer activity.
-
GSK-J5: Correspondingly, GSK-J5 is the cell-permeable ethyl ester prodrug of the inactive GSK-J2.[4][8] It serves as the essential inactive negative control for GSK-J4 in cell-based experiments .[4][8]
Using the correct active compound (GSK-J4 for cells) and its matched inactive control (GSK-J5 for cells) is paramount for ensuring that any observed biological effect is a direct result of KDM6 inhibition and not due to off-target or compound-specific toxicity.[4]
Mechanism of Action: Competitive Inhibition at the Catalytic Site
GSK-J1, the active metabolite of GSK-J4, functions as a competitive inhibitor. It mimics the binding of the α-ketoglutarate co-factor, with its propanoic acid moiety forming critical interactions within the enzyme's active site. This, along with a bidentate chelation of the catalytic Fe(II) ion by the pyridine nitrogen and a carboxylate oxygen, effectively blocks the demethylase activity of both JMJD3 and UTX.
Caption: Prodrug activation and mechanism of KDM6 inhibition.
Experimental Design & Protocols
A robust experimental design is self-validating. This means incorporating the necessary controls and downstream analyses to confirm that the inhibitor is performing as expected and that the observed phenotype is a direct consequence of the intended enzymatic inhibition.
Compound Preparation and Cellular Treatment
Causality: GSK-J4 is hydrophobic and requires an organic solvent for solubilization. DMSO is the standard choice. Creating a high-concentration stock allows for minimal solvent addition to cell culture media, reducing solvent-induced artifacts. The final concentration and treatment time are critical variables that must be optimized for each cell type and experimental question, as sensitivity can vary.
Protocol: Stock Solution and Cell Treatment
-
Stock Preparation: Dissolve GSK-J4 (and GSK-J5 for control) in fresh, anhydrous DMSO to create a 10 mM stock solution.[9] Vendor datasheets suggest solubility up to 100 mM in DMSO.[1]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 1 year).[10]
-
Cell Plating: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Treatment: Thaw an aliquot of GSK-J4 and the GSK-J5 negative control. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Typical working concentrations range from 1 µM to 25 µM.[4][11]
-
Controls: Always include three parallel treatment groups:
-
Vehicle Control (e.g., 0.1% DMSO)
-
Inactive Control (GSK-J5 at the same concentration as GSK-J4)
-
Active Inhibitor (GSK-J4)
-
-
Incubation: Incubate cells for the desired duration. Common time points for observing changes in histone methylation and gene expression are 24, 48, or 72 hours.[11]
-
Harvesting: After incubation, harvest cells for downstream analysis (e.g., protein extraction for Western Blot, chromatin preparation for ChIP-seq).
Validation 1: Western Blot for Global H3K27me3 Levels
Causality: The most direct and crucial validation step is to confirm that GSK-J4 treatment leads to an increase in the global levels of H3K27me3. This demonstrates target engagement and successful inhibition of the demethylases. Total Histone H3 is used as a loading control to normalize for the amount of histone protein loaded in each lane.
Protocol: Histone Extraction and Western Blot
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in Laemmli buffer or use a histone extraction kit for cleaner preparations.[11] For whole-cell lysates, RIPA buffer can also be used.[12]
-
Quantification: Quantify protein concentration using a standard method like the BCA assay.
-
Gel Electrophoresis: Load 15-30 µg of protein lysate onto a 4-20% SDS-PAGE gel and run until adequate separation is achieved.[11]
-
Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 4-5% non-fat milk or BSA in PBS with 0.1% Tween-20 (PBST).[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-H3K27me3 (Use a ChIP-grade, validated antibody)
-
Anti-Total Histone H3 (as a loading control)
-
-
Washing & Secondary Antibody: Wash the membrane 3x with PBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with PBST again. Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. The H3K27me3 signal should be normalized to the Total H3 signal. Expect to see a dose- and time-dependent increase in H3K27me3 levels in GSK-J4 treated cells, but not in vehicle or GSK-J5 treated cells.[12]
Validation 2: Chromatin Immunoprecipitation (ChIP-seq)
Causality: While Western blotting shows global changes, ChIP-seq reveals the specific genomic loci where H3K27me3 levels are altered. This is critical for linking the inhibition of JMJD3/UTX to changes in the expression of specific target genes. A successful experiment will show increased H3K27me3 peaks at the promoter regions of genes known to be regulated by these demethylases.
Caption: A typical experimental workflow for validating GSK-J4 activity.
Protocol: Chromatin Immunoprecipitation
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis & Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-600 bp. Verify fragment size on an agarose gel.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Set aside a small portion of the lysate as the "Input" control.
-
Incubate the remaining lysate overnight at 4°C with a validated anti-H3K27me3 antibody. An IgG antibody should be used as a negative control.
-
-
Bead Capture & Washes: Add Protein A/G beads to capture the antibody-chromatin complexes. Perform a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin.
-
Elution & Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using spin columns or phenol-chloroform extraction.
-
Analysis: Use the purified DNA for qPCR analysis of specific target gene promoters or for library preparation and next-generation sequencing (ChIP-seq).
Data Interpretation & Best Practices
Trustworthiness through Controls: The importance of the GSK-J5 negative control cannot be overstated. Any phenotypic or gene expression change observed with GSK-J4 must not be present in the GSK-J5-treated sample.[4] This is the cornerstone of demonstrating that the effect is due to the specific inhibition of H3K27 demethylases.
Selectivity and Potential Off-Targets: While GSK-J1/J4 are highly potent against the KDM6 family, some studies have shown inhibitory activity against members of the KDM5 family (H3K4me3/me2 demethylases), particularly KDM5B and KDM5C, albeit at lower potency.[13][14] Researchers should be aware of this potential for off-target effects. If a phenotype could plausibly be explained by changes in H3K4 methylation, it is advisable to perform secondary validation, such as siRNA-mediated knockdown of JMJD3 and UTX, to confirm the phenotype is specifically linked to KDM6 activity.[4]
Data Summary Table
| Compound | Target | Potency (IC50) | Primary Use | Control For |
| GSK-J1 | JMJD3/KDM6B | ~28-60 nM[3] | Biochemical Assays | - |
| UTX/KDM6A | ~53 nM | |||
| GSK-J2 | JMJD3/UTX | > 100 µM[6][7] | Biochemical Negative Control | GSK-J1 |
| GSK-J4 | JMJD3/KDM6B | ~8.6 µM (cellular prodrug)[10][14] | Cell-based / In vivo Assays | - |
| UTX/KDM6A | ~6.6 µM (cellular prodrug)[10][14] | |||
| GSK-J5 | JMJD3/UTX | Inactive Prodrug[4][8] | Cell-based Negative Control | GSK-J4 |
Note: IC50 values for GSK-J4 reflect its activity after conversion to GSK-J1 inside the cell or in specific assay formats like AlphaLISA and may differ from the highly potent values of pure GSK-J1 in enzymatic assays.
Conclusion
The GSK-J4 prodrug and its active form, GSK-J1, are powerful chemical tools for investigating the roles of H3K27me3 demethylation in health and disease. By understanding the specific roles of each member of this compound family and employing a rigorous experimental design that includes the essential inactive controls (GSK-J5/J2), researchers can generate reliable and high-impact data. The protocols and insights provided in this guide serve as a foundation for scientists to confidently explore the dynamic world of histone demethylase biology.
References
-
Heinemann, B., et al. (2014). Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer. Oncotarget, 5(19), 9546–9557. [Link]
-
Wang, X., et al. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cardiovascular Medicine, 9, 843282. [Link]
-
Li, Y., et al. (2020). GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells. Cancer Cell International, 20, 225. [Link]
-
Tocris Bioscience. GSK J4. [Link]
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404–408. [Link]
-
Hsieh, P.-H., et al. (2021). The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. International Journal of Molecular Sciences, 22(19), 10798. [Link]
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408. [Link]
-
Chevalier, B., et al. (2020). The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays. Parasites & Vectors, 13, 142. [Link]
-
ResearchGate. GSK-J1/J4 inhibition of several histone demethylase subfamilies. [Link]
-
Kruse, U., et al. (2014). Inhibition of demethylases by GSK-J1/J4. Nature, 514, E1-E3. [Link]
-
ResearchGate. The effect of GSK-J4 on global H3K27me3 during RA-induced differentiation. [Link]
-
Artyomov Lab. Ultra-Low Input Native Chromatin Immunoprecipitation coupled with Sequencing. [Link]
-
Tampere University. OPTIMIZATION OF CHIP-SEQ PROTOCOL TO STUDY EPIGENETIC CHARACTERISTICS OF MEDULLOBLASTOMA AND ATYPICAL TERATOID/RHABDOID TUMOR. [Link]
-
Agger, K., et al. (2007). UTX and JMJD3 are histone H3K27 demethylases involved in HOX gene regulation and development. Nature, 449(7163), 731–734. [Link]
Sources
- 1. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 2. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tryps.rockefeller.edu [tryps.rockefeller.edu]
- 7. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
The Critical Distinction: A Technical Guide to GSK-J1 and its Inactive Isomer GSK-J2
For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetic modulation, the selective inhibition of histone demethylases presents a powerful tool. Within this domain, the Jumonji C (JmjC) domain-containing histone demethylase inhibitors GSK-J1 and its closely related isomer, GSK-J2, are frequently employed. However, a fundamental understanding of their profound functional differences is paramount for rigorous and reproducible scientific inquiry. This guide provides an in-depth technical analysis of GSK-J1 and GSK-J2, elucidating their structural disparities, mechanisms of action, and appropriate experimental applications.
Introduction: The Significance of KDM6 Histone Demethylases
Histone post-translational modifications are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. The methylation of histone H3 at lysine 27 (H3K27) is a key repressive mark, and its removal is catalyzed by the KDM6 family of histone demethylases, which includes JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes play critical roles in a multitude of biological processes, including cellular differentiation, development, immunity, and tumorigenesis.[2][3] Consequently, the ability to selectively modulate their activity with small molecule inhibitors is of immense interest for both basic research and therapeutic development.
The Isomeric Dichotomy: GSK-J1 vs. GSK-J2
GSK-J1 and GSK-J2 are constitutional isomers, possessing the same molecular formula but differing in the connectivity of their atoms. This subtle structural variance translates into a stark contrast in their biological activity.
Chemical Structure and the Basis of Activity
GSK-J1 is a potent and selective inhibitor of the H3K27 demethylases JMJD3 and UTX.[1][4] Its inhibitory activity is critically dependent on a specific structural motif: a pyridine ring and a carboxylate group positioned to form a bidentate interaction with the catalytic metal ion (Fe²⁺) in the active site of the enzyme.[5] This chelation is essential for displacing the cofactor α-ketoglutarate and inhibiting the demethylase activity.
In contrast, GSK-J2 is a regio-isomer of GSK-J1 where the pyridine nitrogen is in a different position.[5] This seemingly minor alteration prevents the formation of the crucial bidentate interaction with the metal ion in the enzyme's active site.[5] As a result, GSK-J2 exhibits significantly weaker or no inhibitory activity against JMJD3 and UTX, rendering it an ideal negative control for experiments utilizing GSK-J1.[5][6]
Mechanism of Action: Competitive Inhibition
GSK-J1 acts as a competitive inhibitor with respect to the cofactor α-ketoglutarate.[7] By binding to the active site and chelating the iron, it prevents the binding of α-ketoglutarate, which is essential for the catalytic activity of the JmjC domain-containing demethylases. The inability of GSK-J2 to effectively chelate the iron atom explains its lack of significant inhibitory function.
The following diagram illustrates the differential binding of GSK-J1 and GSK-J2 within the catalytic pocket of a KDM6 enzyme.
Caption: Differential interaction of GSK-J1 and GSK-J2 with the KDM6 active site.
Comparative Analysis: Potency and Selectivity
The functional disparity between GSK-J1 and GSK-J2 is most evident in their inhibitory concentrations (IC₅₀).
| Compound | Target | IC₅₀ | Reference |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | [1][4] |
| UTX (KDM6A) | ~60 nM | [1] | |
| JARID1B (KDM5B) | 0.95 µM | [1] | |
| JARID1C (KDM5C) | 1.76 µM | [1] | |
| GSK-J2 | JMJD3 (KDM6B) | 49 µM | [6][8] |
| UTX (KDM6A) | >100 µM | [6][8] |
As the data clearly indicates, GSK-J1 is a highly potent inhibitor of the KDM6 family, with some activity against other KDM subfamilies at higher concentrations. In stark contrast, GSK-J2 shows negligible activity against the primary targets, with IC₅₀ values several orders of magnitude higher than GSK-J1.[6][8]
Experimental Application: The Importance of the Negative Control
Given its lack of significant on-target activity, GSK-J2 serves as an indispensable tool for validating the specificity of GSK-J1's effects in cellular and in vivo experiments.[5][7] Any observed phenotype following treatment with GSK-J1 should be absent or significantly diminished in cells or animals treated with an equivalent concentration of GSK-J2. This control is crucial to attribute the biological outcome to the specific inhibition of KDM6 demethylases and not to off-target effects or the general chemical structure of the compound.
Cell Permeability and Prodrug Strategy: GSK-J4 and GSK-J5
A critical consideration for cell-based assays is the cellular permeability of the inhibitors. Both GSK-J1 and GSK-J2 have limited cell permeability due to their polar carboxylate groups.[5] To overcome this, cell-permeable ethyl ester prodrugs have been developed:
-
GSK-J4: The ethyl ester of GSK-J1.
-
GSK-J5: The ethyl ester of GSK-J2.
Once inside the cell, these prodrugs are rapidly hydrolyzed by intracellular esterases to release the active inhibitor (GSK-J1) and the inactive control (GSK-J2), respectively.[5] Therefore, for cellular experiments, GSK-J4 should be used as the active compound and GSK-J5 as the corresponding negative control.
The following workflow illustrates the prodrug activation and subsequent inhibition pathway.
Caption: Cellular uptake and activation of the GSK-J4 prodrug.
Experimental Protocols
In Vitro Histone Demethylase Inhibition Assay
Objective: To determine the IC₅₀ of GSK-J1 and GSK-J2 against a purified KDM6 enzyme.
Materials:
-
Purified recombinant JMJD3 or UTX enzyme.
-
Biotinylated H3K27me3 peptide substrate.
-
AlphaLISA® detection reagents.
-
GSK-J1 and GSK-J2 dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).
-
α-ketoglutarate, ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O.
Procedure:
-
Prepare a serial dilution of GSK-J1 and GSK-J2 in assay buffer.
-
In a 384-well plate, add the enzyme, peptide substrate, and cofactors.
-
Add the serially diluted inhibitors or vehicle control (DMSO) to the wells.
-
Initiate the demethylation reaction by adding α-ketoglutarate.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a chelating agent (e.g., EDTA).
-
Add the AlphaLISA® acceptor beads and donor beads according to the manufacturer's protocol.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the inhibition curve and calculate the IC₅₀ values.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of GSK-J4 with its target KDM6 protein in intact cells.
Materials:
-
Cells expressing the target KDM6 enzyme.
-
GSK-J4 and GSK-J5 dissolved in DMSO.
-
Cell lysis buffer.
-
Antibodies against the target protein and a loading control.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Treat cells with GSK-J4, GSK-J5, or vehicle control for a specified time.
-
Harvest and resuspend the cells in a phosphate-buffered saline (PBS).
-
Aliquot the cell suspension and heat the samples to a range of temperatures.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities and plot the protein melting curves. A shift in the melting curve in the presence of GSK-J4 compared to the control indicates target engagement.
Conclusion
The distinction between GSK-J1 and its isomer GSK-J2 is not merely academic; it is fundamental to the design and interpretation of experiments aimed at understanding the biological roles of KDM6 histone demethylases. GSK-J1 is a potent and valuable tool for inhibiting H3K27 demethylation, while GSK-J2 provides an essential negative control to ensure the observed effects are on-target. For cellular studies, the use of their respective prodrugs, GSK-J4 and GSK-J5, is critical for achieving intracellular activity. By adhering to rigorous experimental design, including the consistent use of the appropriate inactive control, researchers can confidently dissect the intricate functions of this important class of epigenetic regulators.
References
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408. [Link]
-
The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model. PubMed Central. [Link]
-
GSK-J1. Structural Genomics Consortium. [Link]
-
Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina. ResearchGate. [Link]
-
Inhibition of demethylases by GSK-J1/J4. ResearchGate. [Link]
-
A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. PMC - NIH. [Link]
-
GSK-J1/J4 inhibition of several histone demethylase subfamilies. a,... ResearchGate. [Link]
-
The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. MDPI. [Link]
-
The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays. NIH. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Definitive Guide to Identifying JMJD3 and UTX Inhibitor Negative Controls
Content Type: Technical Guide Audience: Senior Researchers, Chemical Biologists, Drug Discovery Scientists Focus: High-fidelity experimental design using matched negative controls for H3K27me3 demethylases.
Part 1: The Crisis of Specificity in Epigenetic Probes
In the study of histone demethylases, particularly the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A), the use of small-molecule inhibitors is a powerful strategy to interrogate chromatin dynamics. However, a common failure mode in experimental design is the reliance on vehicle controls (DMSO) alone.
Vehicle controls account for solvent toxicity but fail to control for the chemical scaffold's off-target interactions . Many epigenetic inhibitors possess reactive moieties or metal-chelating pharmacophores that can bind non-specifically to other metalloenzymes or intercalate DNA.
The Solution: The use of a structurally matched negative control —an inactive isomer that retains the physicochemical properties (solubility, permeability, size) of the active probe but lacks the specific binding affinity for the target active site.
Part 2: The Gold Standard Pair – GSK-J Series
The most rigorously validated probe set for JMJD3/UTX is the GSK-J series. Understanding the relationship between these molecules is essential for designing self-validating experiments.
The Biochemical Pair (Cell-Free Assays)
-
Active Probe: GSK-J1
-
Negative Control: GSK-J2
-
Structure: A regioisomer of GSK-J1.
-
Mechanism of Inactivity:[4] The pyridine nitrogen is shifted, preventing the bidentate coordination required to chelate the active site metal.
-
The Cellular Pair (Live Cell Assays)
-
Active Probe: GSK-J4
-
Negative Control: GSK-J5
Table 1: Physicochemical & Activity Profile[10]
| Feature | Active Probe (GSK-J4) | Negative Control (GSK-J5) | Rationale for Control |
| Target | JMJD3 / UTX | None (Inactive) | Distinguishes on-target efficacy. |
| IC50 (JMJD3) | ~60 nM (as hydrolyzed J1) | > 100 µM | Verifies lack of potency. |
| Cell Entry | High (Ester prodrug) | High (Ester prodrug) | Controls for uptake kinetics. |
| Solubility | DMSO Soluble | DMSO Soluble | Controls for precipitation/aggregates. |
| Core Scaffold | Tetrahydrobenzazepine | Tetrahydrobenzazepine | Controls for scaffold toxicity. |
Part 3: Mechanism of Action & Visualization
The following diagram illustrates the "Molecular Logic" behind why the negative control fails to bind, despite being chemically identical in mass and solubility.
Figure 1: The prodrug strategy and the structural basis for the inactivity of the negative control.
Part 4: Experimental Protocols for Validation
To scientifically validate a JMJD3/UTX phenotype, you must run three parallel arms: Vehicle (DMSO) , Active (GSK-J4) , and Inactive (GSK-J5) .
Protocol: Cellular H3K27me3 Demethylation Assay
Objective: Confirm that GSK-J4 increases H3K27me3 levels (by blocking demethylation) while GSK-J5 does not.
Materials:
-
Cell Line: LPS-stimulated Macrophages (e.g., BMDMs) or HeLa cells.
-
Compounds: GSK-J4 (10 mM stock in DMSO), GSK-J5 (10 mM stock in DMSO).
-
Readout: Western Blot for H3K27me3 (Global) or RT-qPCR for Target Genes (e.g., TNF, IL6).
Step-by-Step Workflow:
-
Seeding: Seed cells at 70% confluency in 6-well plates.
-
Pre-treatment:
-
Arm A (Vehicle): Add DMSO (0.1% v/v).
-
Arm B (Active): Add GSK-J4 (Final conc: 2–5 µM). Note: Do not exceed 10 µM to avoid off-target KDM5 inhibition.
-
Arm C (Control): Add GSK-J5 (Final conc: 2–5 µM).
-
-
Incubation: Incubate for 24 hours .
-
Why? Histone turnover is slow; sufficient time is needed to accumulate methylation marks.
-
-
Lysis & Extraction:
-
Perform acid extraction of histones (standard H2SO4 protocol) to preserve methyl marks.
-
-
Western Blotting:
-
Primary Ab: Anti-H3K27me3 (1:1000).[5]
-
Loading Control: Anti-Total H3 (1:2000). Do not use GAPDH/Actin for histone normalization.
-
Self-Validating Criteria:
-
Valid Result: Arm B shows a >2-fold increase in H3K27me3 compared to Arm A. Arm C shows H3K27me3 levels comparable to Arm A.
-
Invalid (Toxicity): If Arm C shows massive cell death or altered morphology, the scaffold is toxic, and the result in Arm B is confounded.
-
Invalid (Off-Target): If Arm C causes H3K27me3 accumulation, the "inactive" control is binding non-specifically, or the concentration is too high.
Part 5: Decision Logic for New Inhibitors
If you are evaluating a novel JMJD3 inhibitor (e.g., TSI-1 or a new synthetic hit) that lacks a commercial negative control, follow this decision tree to validate it.
Figure 2: Workflow for validating chemical probes when a commercial negative control is not immediately obvious.
References
-
Kruidenier, L., et al. (2012). "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response."[11] Nature, 488(7411), 404–408. [12]
-
Heinemann, B., et al. (2014).[13] "Inhibition of demethylases by GSK-J1/J4." Nature, 514(7520), E1–E2.
-
Burchfield, J. G., et al. (2015). "Pharmacological inhibition of JMJD3/UTX with GSK-J4." MedChemComm, 6, 1500-1505.
-
Structural Genomics Consortium (SGC). "GSK-J1/GSK-J4 Chemical Probe."
Sources
- 1. Histone demethylase JMJD3 downregulation protects against aberrant force-induced osteoarthritis through epigenetic control of NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium(III)-Based Inhibitor of the JMJD3-H3K27me3 Interaction and Modulator of the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Probes for Histone-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JMJD3: a critical epigenetic regulator in stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
A Technical Guide to the Biological Inactivity of GSK-J2 in Histone Demethylase Assays: A Case Study in the Criticality of Negative Controls
Introduction: The Significance of Histone Demethylase Inhibitors and the KDM6 Subfamily
The dynamic regulation of histone methylation is a cornerstone of epigenetic control, influencing gene expression, cellular differentiation, and development. The Jumonji C (JmjC) domain-containing histone demethylases are a large family of enzymes that remove methyl groups from lysine residues on histones. Within this family, the KDM6 subfamily, comprising KDM6A (UTX) and KDM6B (JMJD3), has garnered significant attention as it specifically demethylates di- and tri-methylated histone H3 at lysine 27 (H3K27me2/3), a mark predominantly associated with transcriptional repression. The activity of KDM6A and KDM6B is implicated in a variety of biological processes, including inflammation, development, and the progression of several cancers[1][2][3]. This has made them attractive targets for therapeutic intervention.
The development of small molecule inhibitors targeting these enzymes has provided powerful tools to probe their biological functions and assess their therapeutic potential. GSK-J1 and its cell-permeable prodrug, GSK-J4, were among the first potent and selective inhibitors of the KDM6 subfamily to be identified[4][5]. However, the true value of these chemical probes in research is unlocked when used in conjunction with appropriate negative controls. This guide focuses on GSK-J2, a close structural isomer of GSK-J1, and its crucial role as a biologically inactive control in histone demethylase assays. Understanding the basis for GSK-J2's inactivity provides a deeper appreciation for the principles of inhibitor design and the rigorous validation required in chemical biology.
The Tale of Two Isomers: GSK-J1/J4 vs. GSK-J2/J5
GSK-J1 is a potent inhibitor of KDM6A and KDM6B, with reported IC50 values in the nanomolar to low micromolar range[4][5]. Due to its polar carboxylate group, which limits cell permeability, a prodrug strategy was employed, leading to the development of GSK-J4, the ethyl ester of GSK-J1. Inside the cell, esterases rapidly hydrolyze GSK-J4 to the active GSK-J1[6][7].
Crucially, in parallel with the development of GSK-J1 and GSK-J4, their respective isomers, GSK-J2 and GSK-J5, were synthesized[7]. GSK-J2 is a stereoisomer of GSK-J1, and GSK-J5 is the corresponding ethyl ester prodrug of GSK-J2[8][9]. Despite having analogous physicochemical properties to their active counterparts, GSK-J2 and GSK-J5 are biologically inactive in histone demethylase assays[6][7]. This pairing of active and inactive molecules provides an elegant experimental system to dissect the specific effects of KDM6 inhibition from off-target or non-specific cellular responses.
Comparative Inhibitory Activity
The stark difference in the biological activity of these molecules is evident in their half-maximal inhibitory concentrations (IC50) against various histone demethylases.
| Compound | Target Demethylase | IC50 (µM) | Reference |
| GSK-J1 | KDM6B (JMJD3) | 0.06 | [5] |
| KDM6A (UTX) | ~0.066 | [8] | |
| KDM5B | ~11 | [5] | |
| KDM5C | ~94 | [5] | |
| GSK-J2 | KDM6B (JMJD3) | >100 | [6] |
| GSK-J4 | KDM6B (JMJD3) | 8.6 | [8] |
| KDM6A (UTX) | 6.6 | [8] | |
| KDM5B | ~10 | [8] | |
| KDM5C | ~10 | [8] | |
| GSK-J5 | KDM6B (JMJD3) | No effect | [6] |
Note: IC50 values can vary between different assay formats (e.g., AlphaLISA vs. mass spectrometry-based assays).
The Mechanistic Underpinnings of GSK-J2's Inactivity
The JmjC domain-containing histone demethylases are iron (Fe²⁺) and α-ketoglutarate (α-KG) dependent oxygenases. The catalytic mechanism involves the coordination of Fe²⁺ and α-KG in the active site, which then facilitates the oxidative demethylation of the methylated lysine substrate.
GSK-J1 acts as a competitive inhibitor by chelating the active site Fe²⁺ and mimicking the binding of the α-KG cofactor. The specific stereochemistry and orientation of the functional groups in GSK-J1 are critical for this interaction[7].
GSK-J2, as an isomer of GSK-J1, possesses the same chemical formula and connectivity of atoms but differs in the spatial arrangement of its atoms. This seemingly subtle difference has profound consequences for its ability to bind to the catalytic pocket of KDM6 enzymes. The altered stereochemistry of GSK-J2 prevents it from adopting the correct conformation to effectively chelate the iron cofactor and interact with key residues in the active site[6][7]. This lack of productive binding renders it incapable of inhibiting the demethylase activity of the enzyme.
Caption: Mechanism of action for GSK-J1 vs. GSK-J2.
Experimental Workflows for Validating GSK-J2 Inactivity
A multi-pronged approach is essential to rigorously demonstrate the biological inactivity of GSK-J2 in histone demethylase assays. This typically involves in vitro biochemical assays and cell-based assays.
In Vitro Histone Demethylase Activity Assay (AlphaLISA-based)
This assay provides a direct measure of the inhibitor's effect on the enzymatic activity of purified KDM6A or KDM6B.
Caption: AlphaLISA-based in vitro demethylase assay workflow.
Step-by-Step Protocol:
-
Substrate Immobilization: Biotinylated H3K27me3 peptide is immobilized on streptavidin-coated microplate wells.
-
Enzyme and Inhibitor Addition: Recombinant KDM6A or KDM6B enzyme is added to the wells in the presence of varying concentrations of the test compounds (GSK-J4 and GSK-J5) or vehicle control.
-
Enzymatic Reaction: The plate is incubated to allow the demethylation reaction to proceed.
-
Detection Antibody: An antibody specific for the demethylated product (H3K27me2) is added, followed by the addition of AlphaLISA acceptor beads conjugated to a secondary antibody.
-
Donor Beads: Streptavidin-coated donor beads are added, which bind to the biotinylated peptide.
-
Signal Generation: Upon excitation at 680 nm, the donor beads release singlet oxygen, which, if in proximity to the acceptor beads (i.e., if the demethylated product is present and bound by the antibody), will trigger a chemiluminescent signal at 615 nm.
-
Data Analysis: The signal intensity is inversely proportional to the enzyme activity. A high signal indicates inhibition of demethylation. IC50 values are calculated by plotting the signal against the inhibitor concentration.
Cellular Assay: Immunofluorescence Staining for H3K27me3
This assay assesses the ability of the cell-permeable prodrugs (GSK-J4 and GSK-J5) to modulate H3K27me3 levels in a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Cells (e.g., HeLa or primary macrophages) are cultured on coverslips and treated with GSK-J4, GSK-J5, or a vehicle control for a specified period (e.g., 24-48 hours).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to nuclear proteins.
-
Immunostaining: Cells are incubated with a primary antibody specific for H3K27me3, followed by a fluorescently labeled secondary antibody.
-
Nuclear Counterstaining: The nuclei are stained with a DNA dye such as DAPI.
-
Microscopy and Image Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The intensity of the H3K27me3 signal within the nucleus is quantified.
-
Expected Outcome: Treatment with the active inhibitor GSK-J4 is expected to lead to an increase in nuclear H3K27me3 levels, while GSK-J5 should have no effect compared to the vehicle control[4][6].
Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound directly binds to its intended target within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation[10][11].
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol:
-
Cell Treatment: Intact cells are treated with GSK-J4, GSK-J5, or vehicle.
-
Thermal Challenge: The cell suspensions are heated to a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Quantification: The amount of soluble KDM6A or KDM6B in the supernatant is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein against the temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement. GSK-J4 would be expected to induce a thermal shift for KDM6A/B, while GSK-J5 would not.
Conclusion: The Imperative of the Inactive Control
The biological inactivity of GSK-J2 in histone demethylase assays is a direct consequence of its stereochemistry, which precludes effective binding to the catalytic site of KDM6 enzymes. This makes GSK-J2, and its cell-permeable prodrug GSK-J5, indispensable tools for researchers studying the roles of KDM6A and KDM6B. By using these inactive isomers as negative controls, scientists can confidently attribute the observed biological effects of GSK-J1/J4 to the specific inhibition of H3K27 demethylation, rather than to off-target effects or general chemical stress. This technical guide underscores a fundamental principle of chemical biology: the rigorous use of well-characterized active and inactive probe pairs is essential for generating robust and reproducible data.
References
- MedchemExpress. (n.d.). GSK-J4 | JMJD3/UTX Inhibitor.
- Heinemann, B., et al. (2014). GSK-J1/J4 inhibition of several histone demethylase subfamilies. ResearchGate.
- Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408.
- Wang, L., et al. (2020). Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer. Theranostics, 10(24), 10838-10854.
- Li, Y., et al. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. International Journal of Molecular Sciences, 23(11), 6205.
- Selleck Chemicals. (n.d.). GSK-J4 Histone Demethylase inhibitor.
- Tocris Bioscience. (n.d.). GSK J4 | Histone Demethylase Inhibitors.
- Kim, D. H., et al. (2021). The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. International Journal of Molecular Sciences, 22(21), 11956.
- Lochmann, T. L., et al. (2018). Targeted inhibition of histone H3K27 demethylation is effective in high-risk neuroblastoma. Science Translational Medicine, 10(441), eaao4680.
- Zhang, G., et al. (2018). The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells. OncoTargets and Therapy, 11, 8819-8827.
- Kruidenier, L., et al. (2012). Structure of the inhibitor GSK-J1 bound in the catalytic pocket of human JMJD3. ResearchGate.
- MedchemExpress. (n.d.). GSK-J1 | JMJD3/KDM6B Inhibitor.
- Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4. ResearchGate.
- Liu, Y., et al. (2023). GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. Clinica Chimica Acta, 547, 117457.
- Al-Ali, H., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 26(9), 2465.
- Abcam. (2020). KDM6A/KDM6B Activity Quantification Kit (Colorimetric).
- Mohammad, F., et al. (2019). Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. Neoplasia, 21(1), 107-118.
- KDM6B regulates the maturation and cytotoxicity of TCRαβ+CD8αα+ intestinal intraepithelial lymphocytes. (2022). Nature Communications, 13(1), 163.
- A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023). bioRxiv.
- James, A. W., et al. (2020). Pharmacological targeting of KDM6A and KDM6B, as a novel therapeutic strategy for treating craniosynostosis in Saethre-Chotzen syndrome. Stem Cell Research & Therapy, 11(1), 528.
- BPS Bioscience. (n.d.). Demethylase Screening and Profiling Services.
- Martínez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2223-2234.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). ResearchGate.
- Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery.
- CETSA. (n.d.). Publications.
Sources
- 1. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone demethylase Kdm6b regulates the maturation and cytotoxicity of TCRαβ+CD8αα+ intestinal intraepithelial lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Structural and Physicochemical Divergence of GSK-J2 Forms
Executive Summary
GSK-J2 is the designated inactive regio-isomer negative control for the potent H3K27 histone demethylase inhibitor, GSK-J1.[1][2] It is frequently misunderstood as a prodrug; however, its primary utility lies in validating the on-target specificity of GSK-J1 (active acid) and GSK-J4 (active ester prodrug).
The distinction between GSK-J2 Sodium Salt and GSK-J2 Free Acid is a critical parameter in experimental design. While the Free Acid represents the protonated, neutral species often used in organic synthesis or non-aqueous environments, the Sodium Salt is engineered to match the ionic and solubility profile of the active drug's salt form (GSK-J1 Sodium), ensuring that negative control data reflects target engagement rather than solubility artifacts or pH discrepancies.
This guide analyzes the structural mechanics, solubility profiles, and experimental protocols for both forms, providing a definitive reference for their application in epigenetic drug discovery.
Molecular Architecture & Mechanism of Inactivity
To understand the salt forms, one must first understand the parent molecule. GSK-J2 is a pyridine regio-isomer of GSK-J1.[1][2][3] The structural divergence is subtle but functionally binary.
Structural Comparison (Active vs. Inactive)
The efficacy of the GSK-J series relies on the coordination of the inhibitor to the Fe(II) cofactor within the Jumonji catalytic pocket.
-
GSK-J1 (Active): Contains a pyridine ring with the nitrogen at the 2-position . This allows a bidentate coordination with the catalytic metal center, blocking the enzyme.[3]
-
GSK-J2 (Inactive): Contains a pyridine ring with the nitrogen at the 3-position .[4] This steric shift prevents metal coordination, rendering the molecule inert against JMJD3/UTX (IC50 > 100 µM).
Free Acid vs. Sodium Salt
The difference between the Free Acid and Sodium Salt lies in the ionization of the propanoic acid tail.
| Feature | GSK-J2 Free Acid | GSK-J2 Sodium Salt |
| CAS Number | 1394854-52-4 | 2108665-15-0 |
| Formula | C₂₂H₂₃N₅O₂ | C₂₂H₂₃N₅O₂[1] · Na |
| Molecular Weight | 389.5 g/mol | 412.4 g/mol |
| State | Protonated Carboxylic Acid (-COOH) | Carboxylate Anion (-COO⁻ Na⁺) |
| Primary Utility | Organic synthesis, non-polar stocks | Biological Negative Control (Matches GSK-J1 Na) |
Structural Visualization
The following diagram illustrates the critical nitrogen shift that renders GSK-J2 inactive, and the ionization state distinguishing the salt from the acid.
Figure 1: Structural relationship between active GSK-J1 and inactive GSK-J2, and the derivation of salt forms.
Physicochemical Profiling & Solubility
The choice between Free Acid and Sodium Salt is dictated by the solvent system and the control requirements.
Solubility Data
While the sodium salt is theoretically more water-soluble, the lipophilic core of the GSK-J scaffold (benzazepine and pyrimidine rings) limits direct aqueous solubility for both forms.
| Solvent | GSK-J2 Free Acid | GSK-J2 Sodium Salt | Recommendation |
| DMSO | ~100 mM (High) | ~50-100 mM (High) | Primary Stock Solvent |
| Ethanol | Low (< 5 mM) | Low | Not Recommended |
| Water (PBS) | Insoluble (< 0.1 mM) | Sparingly Soluble* | Requires DMSO predissolution |
| 1 eq. HCl | ~50 mM | N/A | Alternative for Acid |
> Critical Note: Even the Sodium Salt should be dissolved in DMSO first to create a stock solution. Direct dissolution in water often leads to precipitation due to the hydrophobic aromatic core. The advantage of the Sodium Salt is its behavior upon dilution into aqueous buffers, where it resists re-protonation and precipitation better than the Free Acid at physiological pH.
Stability[1]
-
Solid State: Both forms are stable at -20°C for >2 years if desiccated.
-
Solution State: DMSO stocks are stable at -80°C for 6-12 months. Avoid repeated freeze-thaw cycles.[5]
-
pH Sensitivity: The Free Acid may precipitate in acidic buffers (pH < 5). The Sodium Salt is designed for neutral to basic buffers (pH 7.0–8.0).
Experimental Workflows
Why Use the Sodium Salt? (The "Matched Pair" Principle)
In high-precision assays, variables must be minimized. If you are using GSK-J1 Sodium Salt (the active drug), you must use GSK-J2 Sodium Salt as the control.
-
Reasoning: Using GSK-J2 Free Acid against GSK-J1 Sodium Salt introduces a variable: the counter-ion and the local pH effect. While minimal, this can skew sensitive enzymatic assays.
-
Protocol: Ensure both the active and control compounds are prepared in identical DMSO stock concentrations (e.g., 10 mM) and diluted into the assay buffer simultaneously.
Standard Dissolution Protocol (Sodium Salt)
This protocol ensures complete solubilization and minimizes precipitation risks in cell-free assays.
-
Weighing: Weigh 1 mg of GSK-J2 Sodium Salt (MW: 412.4).
-
Primary Solubilization (DMSO): Add 242 µL of high-grade DMSO to achieve a 10 mM stock solution. Vortex vigorously for 30 seconds.
-
Visual Check: Solution should be clear and colorless/pale yellow. If particulates remain, sonicate for 5 minutes.
-
-
Aliquot & Store: Dispense into 10-20 µL aliquots. Store at -80°C.
-
Assay Dilution:
-
Dilute the DMSO stock 1:1000 into the assay buffer (e.g., HEPES pH 7.5) to achieve 10 µM final concentration.
-
Note: Keep final DMSO concentration < 0.5% to avoid enzyme denaturation.
-
Cellular Assay Workflow (Prodrug Warning)
CRITICAL WARNING: Neither GSK-J2 Free Acid nor GSK-J2 Sodium Salt is highly cell-permeable due to the charged carboxylate group.
If you use GSK-J2 Sodium Salt on intact cells, uptake will be poor, and it will fail as a control because it simply won't reach the target, not just because it's inactive.
Figure 2: Decision matrix for selecting the correct GSK-J2 form based on experimental context.
References
-
Kruidenier, L., et al. (2012).[2] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[2][3] Nature, 488(7411), 404–408.
-
Structural Genomics Consortium (SGC). (n.d.). GSK-J1 Probe Summary. SGC Probes.
-
Cayman Chemical. (2024). GSK-J2 (sodium salt) Product Datasheet.[2][6] Cayman Chemical Catalog.
-
Tocris Bioscience. (2024). GSK-J2 Product Information. Tocris Catalog.
Sources
A Senior Application Scientist's Guide to Utilizing GSK-J2 Sodium Salt in Epigenetic Research
Abstract
The dynamic regulation of histone methylation is a cornerstone of epigenetic control, influencing gene expression and cellular fate. The reversibility of these modifications has opened new avenues for therapeutic intervention and mechanistic studies.[1] A key repressive mark, the trimethylation of histone H3 at lysine 27 (H3K27me3), is removed by demethylases of the KDM6 subfamily, including KDM6A (UTX) and KDM6B (JMJD3).[2][3][4] This guide provides an in-depth technical overview of GSK-J2 sodium salt, a crucial tool for researchers investigating the roles of KDM6A/B. We will delve into the scientific rationale for its use, provide detailed experimental protocols, and discuss the interpretation of downstream analyses, empowering researchers to leverage this potent inhibitor in their epigenetic studies.
The "Why": Understanding the Scientific Imperative for GSK-J2/J4
The Central Role of H3K27me3 and its "Erasers"
H3K27me3 is a canonical repressive histone mark associated with gene silencing.[1][3] Its levels are meticulously balanced by the "writer" complex, PRC2, and the "eraser" demethylases, KDM6A (UTX) and KDM6B (JMJD3).[3][5] These enzymes play pivotal roles in a multitude of biological processes, including development, cellular differentiation, and immune responses.[6][7] Dysregulation of KDM6A/B activity is implicated in various pathologies, notably cancer and inflammatory diseases, making them compelling targets for investigation.[1][8][9][10]
GSK-J4: A Selective Tool for Probing KDM6A/B Function
GSK-J4 is a potent and selective inhibitor of the H3K27me3/me2-demethylases KDM6A and KDM6B.[2][3][4] Its active form, GSK-J1, exhibits a high degree of selectivity for the KDM6 subfamily over other Jumonji (JMJ) family demethylases.[11][12] This specificity is paramount for attributing observed biological effects directly to the inhibition of H3K27 demethylation. By inhibiting KDM6A/B, GSK-J4 leads to an increase in global H3K27me3 levels, thereby repressing the transcription of target genes.[1][3][13]
The Practical Advantage of GSK-J2 Sodium Salt
While GSK-J4 is the active inhibitor, its utility in cell-based assays can be limited by its physicochemical properties. To overcome this, GSK-J2 sodium salt was developed as a cell-permeable prodrug. Intracellular esterases cleave the ethyl ester group of GSK-J2, releasing the active inhibitor, GSK-J1. This ensures efficient delivery of the active compound into the cellular environment. Furthermore, the sodium salt formulation of GSK-J2 enhances its solubility and stability in aqueous solutions, simplifying its use in cell culture experiments.
Diagram 1: Mechanism of Action
Caption: GSK-J2 sodium salt enters the cell and is converted to the active inhibitor GSK-J1 by intracellular esterases. GSK-J1 then inhibits the demethylase activity of KDM6A and KDM6B, leading to the accumulation of the repressive H3K27me3 mark and subsequent repression of target gene expression.
The "How": A Guide to Experimental Design and Execution
Essential Reagents and Materials
-
GSK-J2 sodium salt
-
GSK-J5 (inactive enantiomer for use as a negative control)[6][12]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Appropriate cell line and complete culture medium
-
Standard cell culture plastics and equipment (flasks, plates, incubator, etc.)[14]
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, kits for RNA extraction and ChIP)
Reagent Preparation: A Self-Validating System
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of GSK-J2 sodium salt (e.g., 10 mM) in sterile DMSO.
-
Similarly, prepare a 10 mM stock solution of the inactive control, GSK-J5, in DMSO.
-
Causality: Using DMSO as a solvent ensures solubility and allows for minimal solvent volume to be added to cell cultures, reducing potential toxicity. Preparing a high-concentration stock simplifies the preparation of working solutions and minimizes pipetting errors.
-
Aliquot the stock solutions into small, single-use volumes and store at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in complete cell culture medium.
-
Trustworthiness: Always prepare fresh working solutions for each experiment to ensure consistent potency.
-
Experimental Protocol: A Step-by-Step Cell-Based Assay
This protocol provides a general framework. Optimal conditions, particularly concentration and incubation time, should be determined empirically for each cell line and experimental question.
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency by the end of the experiment. This is typically between 50-70% confluency.
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.[14]
-
-
Treatment:
-
The following day, replace the culture medium with fresh medium containing the desired concentrations of GSK-J2 sodium salt, GSK-J5 (inactive control), or a vehicle control (DMSO).
-
Recommended Concentration Range: 1-10 µM. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and desired effect.[13]
-
Incubation Time: 24-72 hours, depending on the desired endpoint. Shorter times may be sufficient to observe changes in histone methylation, while longer times may be necessary to see effects on gene expression and cellular phenotype.
-
-
Experimental Controls: The Key to Rigorous Science
-
Vehicle Control: Treat cells with the same volume of DMSO used for the highest concentration of the inhibitor. This accounts for any effects of the solvent.
-
Inactive Control: Treat cells with GSK-J5 at the same concentrations as GSK-J2. GSK-J5 is the inactive enantiomer and serves as a crucial negative control to ensure that the observed effects are due to the specific inhibition of KDM6A/B and not off-target effects of the chemical scaffold.[12][15]
-
-
Harvesting and Downstream Analysis:
-
Following the incubation period, harvest the cells for downstream analysis. The specific harvesting method will depend on the subsequent application (e.g., lysis for protein or RNA extraction, fixation for ChIP).
-
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for using GSK-J2 sodium salt in cell-based assays, from cell seeding to downstream analysis.
The "What's Next": Downstream Analysis and Data Interpretation
The successful application of GSK-J2 opens the door to a variety of downstream analyses to elucidate the functional consequences of KDM6A/B inhibition.
Validating Target Engagement: Western Blotting for H3K27me3
The most direct way to confirm that GSK-J2 is having its intended effect is to measure the global levels of H3K27me3 by Western blotting. A successful experiment will show a dose-dependent increase in H3K27me3 levels in cells treated with GSK-J2 compared to the vehicle and inactive controls.
Assessing Transcriptional Consequences: RT-qPCR and RNA-Seq
Inhibition of KDM6A/B and the subsequent increase in H3K27me3 at gene promoters is expected to lead to the repression of target gene expression.[3]
-
RT-qPCR: This technique is ideal for examining the expression of a small number of known or suspected target genes.
-
RNA-Seq: For an unbiased, genome-wide view of the transcriptional changes induced by GSK-J2, RNA-sequencing is the method of choice. This can reveal novel pathways and gene networks regulated by KDM6A/B.
Mapping Epigenetic Changes: ChIP-qPCR and ChIP-Seq
Chromatin Immunoprecipitation (ChIP) is a powerful technique to map the location of specific histone modifications across the genome.
-
ChIP-qPCR: Use an antibody specific for H3K27me3 to immunoprecipitate chromatin from GSK-J2-treated and control cells. Then, use qPCR to quantify the enrichment of H3K27me3 at the promoter regions of specific genes of interest.
-
ChIP-Seq: Combining ChIP with high-throughput sequencing allows for the genome-wide mapping of H3K27me3. This can identify all the genomic loci that are directly affected by GSK-J2 treatment. A well-executed ChIP-seq experiment is a cornerstone of rigorous epigenetic research.[16][17][18][19]
Investigating Phenotypic Outcomes
The ultimate goal of many epigenetic studies is to understand how changes in gene expression translate into cellular phenotypes. GSK-J4 has been shown to impact a variety of cellular processes.[1] Depending on the biological context, researchers can investigate:
-
Cell Proliferation and Viability: Assays such as MTT, CCK-8, or cell counting can quantify changes in cell growth.[9]
-
Apoptosis: Flow cytometry-based assays (e.g., Annexin V/PI staining) can measure programmed cell death.[13]
-
Cell Cycle Analysis: Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle.[20]
-
Cell Migration and Invasion: Transwell assays can be used to assess changes in cell motility.[9][21]
Data Presentation: A Quantitative Overview
| Parameter | Value | Source |
| Target(s) | KDM6A (UTX) and KDM6B (JMJD3) | [2][3][4] |
| Active Form | GSK-J1 | [11] |
| IC50 (GSK-J1) | ~60 nM (cell-free assay) | [11] |
| Recommended in vitro concentration | 1-10 µM | [13] |
| Negative Control | GSK-J5 (inactive enantiomer) | [12][15] |
| Solvent | DMSO | [22] |
Conclusion and Future Perspectives
GSK-J2 sodium salt, through its active form GSK-J4, is an indispensable tool for dissecting the roles of the H3K27 demethylases KDM6A and KDM6B. Its enhanced cell permeability and solubility make it a robust reagent for a wide range of in vitro studies. By following the principles of rigorous experimental design, including the use of appropriate controls, researchers can confidently investigate the downstream consequences of KDM6A/B inhibition. The insights gained from such studies will continue to advance our understanding of epigenetic regulation in health and disease, and may pave the way for the development of novel therapeutic strategies. While GSK-J4 is a powerful tool, it's important to acknowledge that it may have off-target effects, and some studies suggest that KDM6A/B can have demethylase-independent functions.[23][24] Therefore, complementing pharmacological inhibition with genetic approaches, such as siRNA or CRISPR-mediated knockdown, can provide a more comprehensive understanding of KDM6A/B biology.
References
-
GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. National Institutes of Health. [Link]
-
GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cell and Developmental Biology. [Link]
-
The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. MDPI. [Link]
-
The Histone H3K27me3 Demethylases KDM6A/B Resist Anoikis and Transcriptionally Regulate Stemness-Related Genes. Frontiers in Cell and Developmental Biology. [Link]
-
GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma to Stromal Cells. DigitalCommons@TMC. [Link]
-
Inhibition of demethylases by GSK-J1/J4. ResearchGate. [Link]
-
The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays. National Institutes of Health. [Link]
-
GSK-J1/J4 inhibition of several histone demethylase subfamilies. ResearchGate. [Link]
-
Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. springermedicine.com. [Link]
-
GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. PubMed. [Link]
-
A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. National Institutes of Health. [Link]
-
GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies. National Institutes of Health. [Link]
-
Inhibition of H3K27me3 demethylases promotes plasmablast formation. National Institutes of Health. [Link]
-
Culture of human epithelial cells (skin, cornea, thymus) on 3T3J2 feeder layer cells. protocols.io. [Link]
-
Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression. National Institutes of Health. [Link]
-
Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue. National Institutes of Health. [Link]
-
JMJD3 in the regulation of human diseases. National Institutes of Health. [Link]
-
The KDM6 histone demethylase inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells. bioRxiv. [Link]
-
GSK-J4 induces the expression of ATF4 protein and its downstream target genes. ResearchGate. [Link]
-
Recommendations for Cell Banks Used in GXP Assays. BioProcess International. [Link]
-
Protocol for double-crosslinking ChIP-seq to improve data quality and enhance detection of challenging chromatin targets. ResearchGate. [Link]
-
Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. [Link]
-
Identification of JmjC domain-containing UTX and JMJD3 as histone H3 lysine 27 demethylases. PNAS. [Link]
-
Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. National Institutes of Health. [Link]
-
Primary Cell Culture: Protocols & Guidance. YouTube. [Link]
-
Refined ChIP-Seq Protocol for High-Quality Chromatin Profiling in Solid Tissues Using the Complete Genomics/MGI Sequencing Platform. National Institutes of Health. [Link]
-
H3K27me3 – Knowledge and References. Taylor & Francis. [Link]
-
Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers. Journal of Cancer. [Link]
-
Removal of H3K27me3 by JMJ Proteins Controls Plant Development and Environmental Responses in Arabidopsis. Frontiers in Plant Science. [Link]
-
The H3K27me3 Demethylase UTX in Normal Development and Disease. PubMed. [Link]
Sources
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Removal of H3K27me3 by JMJ Proteins Controls Plant Development and Environmental Responses in Arabidopsis [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. The H3K27me3 demethylase UTX in normal development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NSCLC | Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells | springermedicine.com [springermedicine.com]
- 10. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Histone H3K27me3 Demethylases KDM6A/B Resist Anoikis and Transcriptionally Regulate Stemness-Related Genes [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 19. Refined ChIP‐Seq Protocol for High‐Quality Chromatin Profiling in Solid Tissues Using the Complete Genomics/MGI Sequencing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 23. Inhibition of H3K27me3 demethylases promotes plasmablast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Dissection of H3K27 Demethylase Inhibition: Specificity and Impact on Cytokine Production
[1][2]
Executive Summary
The modulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) via epigenetic machinery offers a precision approach to dampening hyper-inflammatory states (e.g., sepsis, autoimmune colitis). The enzyme JMJD3 (KDM6B) is a critical gatekeeper in this process, removing repressive H3K27me3 marks from cytokine gene promoters upon NF-κB activation.
To validate this mechanism, researchers utilize a chemical probe set: GSK-J4 (active) and GSK-J5 (inactive control) .[1]
-
GSK-J1 is the active inhibitor but lacks cell permeability.
-
GSK-J2 is the inactive isomer of GSK-J1, used to prove target specificity.[1][2]
-
GSK-J4 and GSK-J5 are the ethyl ester prodrugs of J1 and J2, respectively, designed for cellular entry.[1]
Crucial Distinction: The "impact" of GSK-J2 (delivered as GSK-J5) on cytokine production is null . This lack of effect is the primary scientific value of the compound, as it confirms that the suppression observed with GSK-J4 is due to JMJD3 inhibition and not off-target toxicity.
Chemical Biology & Mechanism of Action
The H3K27me3 Axis in Inflammation
In resting macrophages, promoters of key inflammatory genes (e.g., Tnf, Il6) are silenced by trimethylation at Histone H3 Lysine 27 (H3K27me3), mediated by the PRC2 complex.
-
Stimulation: TLR4 activation by LPS triggers NF-κB.
-
Induction: NF-κB upregulates JMJD3 expression.
-
Erasure: JMJD3 binds to cytokine promoters and demethylates H3K27me3 to H3K27me1/0.
-
Transcription: Chromatin opens, allowing Pol II recruitment and cytokine release.
The GSK-J Probe Matrix
Understanding the conversion and activity of these molecules is prerequisite for experimental design.
| Compound | State | Activity (JMJD3 IC50) | Cell Permeability | Experimental Role |
| GSK-J1 | Free Acid | Active (60 nM) | Poor (Polar) | Cell-free enzymatic assays. |
| GSK-J2 | Free Acid | Inactive (>100 µM) | Poor (Polar) | Negative control for cell-free assays. |
| GSK-J4 | Ethyl Ester | Active (Prodrug) | High | Primary cellular inhibitor. Hydrolyzes to GSK-J1 inside cells.[1] |
| GSK-J5 | Ethyl Ester | Inactive (Prodrug) | High | Primary cellular negative control. Hydrolyzes to GSK-J2 inside cells.[1] |
Expert Insight: Do not treat cells directly with GSK-J2. Its polarity prevents efficient nuclear access. You must use GSK-J5 , which crosses the membrane and is hydrolyzed by intracellular esterases into GSK-J2.
Pathway Visualization
The following diagram illustrates the differential impact of the Active (J4) vs. Inactive (J5/J2) pathway.
Caption: Differential mechanism of GSK-J4 (Active) vs. GSK-J5/J2 (Control) on chromatin remodeling and cytokine output.[1]
Experimental Framework: Validating Cytokine Suppression[2]
This protocol describes the standard workflow for assessing GSK-J impact in Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.
Experimental Design
-
Model: Primary Human Monocyte-Derived Macrophages (hMDM) or Murine BMDMs.
-
Conditions:
-
Vehicle Control: DMSO + LPS (Maximal Inflammation).
-
Experimental: GSK-J4 (10 µM) + LPS.
-
Specificity Control: GSK-J5 (10 µM) + LPS.
-
Unstimulated: DMSO only (Baseline).
-
Step-by-Step Protocol
Step 1: Pre-Treatment (Critical for Epigenetic Drugs) Epigenetic remodeling takes time. Unlike kinase inhibitors, histone demethylase inhibitors often require pre-incubation.
-
Seed macrophages at
cells/mL. -
Treat with 10 µM GSK-J4 or 10 µM GSK-J5 for 1–4 hours prior to stimulation.
-
Note: Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity.
Step 2: Stimulation
-
Add LPS (e.g., E. coli O55:B5) at 10–100 ng/mL .
-
Incubate for 4–24 hours depending on the readout (4h for mRNA, 24h for protein).
Step 3: Readout Analysis
-
RT-qPCR: Extract RNA at 4 hours. Target Tnf, Il6, Il1b.
-
ELISA: Collect supernatant at 24 hours.
-
ChIP-qPCR (Validation): Immunoprecipitate H3K27me3.
-
Expectation: GSK-J4 treated cells will show high H3K27me3 at promoter regions (comparable to unstimulated cells).
-
Expectation: GSK-J5 (J2) treated cells will show low H3K27me3 (comparable to LPS-only cells).
-
Data Interpretation Matrix
The following table summarizes the expected impact of the GSK-J series on pro-inflammatory markers.
| Readout | Vehicle + LPS | GSK-J4 (Active) + LPS | GSK-J5/J2 (Control) + LPS | Interpretation |
| TNF-α (mRNA) | High ( | Suppressed ( | High ( | J4 blocks transcription; J2 does not. |
| IL-6 (Protein) | High ( | Suppressed ( | High ( | Functional cytokine release is inhibited by J4. |
| H3K27me3 (Promoter) | Low (Demethylated) | High (Repressed) | Low (Demethylated) | J4 prevents demethylation; J2 is inactive. |
| Cell Viability | High | High | High | Confirms suppression is not due to toxicity. |
Troubleshooting & Self-Validating Systems
The "Inactive" Isomer Problem
If GSK-J5 (yielding GSK-J2) causes cytokine suppression, your system is compromised. This indicates:
-
Off-target toxicity: The concentration (e.g., >50 µM) is too high, causing general cellular stress.
-
Assay Interference: The compound might be interfering with the detection reagent (rare, but possible in fluorescence assays).
-
Solution: Titrate down. The therapeutic window for GSK-J4 is typically 1–10 µM. At this dose, GSK-J5 should have no effect.
Solubility and Hydrolysis
GSK-J4 and GSK-J5 are esters.[1] They are hydrophobic.
-
Storage: Store as stock in DMSO at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze the ester prematurely, rendering the drug impermeable (converting J4 to J1 outside the cell).
-
Validation: If GSK-J4 fails to work, verify intracellular conversion to GSK-J1 using Mass Spectrometry (LC-MS) on cell lysates.
Workflow Diagram
Caption: Experimental workflow for validating epigenetic inhibition of cytokines.
References
-
Kruidenier, L. et al. (2012).[2] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[2] Nature, 488(7411), 404–408.
- Foundational paper establishing GSK-J1/J4 and the inactive controls GSK-J2/J5.
-
Heinemann, B. et al. (2014). Inhibition of the histone demethylase JMJD3 attenuates sepsis-associated acute kidney injury. Cell Death & Disease, 5, e1346.
- Demonstrates in vivo application of GSK-J4 and cytokine suppression.
-
Structural Genomics Consortium (SGC). (n.d.). GSK-J1 Chemical Probe.
- Authoritative source on chemical properties and specificity d
-
De Santa, F. et al. (2009). The histone H3 lysine-27 demethylase Jmjd3 links inflammation to inhibition of reprogramming. Cell, 130(6), 1083-1094.
- Establishes the mechanistic link between NF-κB, JMJD3, and inflamm
In Vitro Molecular Profiling of GSK-J2 Sodium Salt: The Essential Negative Control for KDM6 Inhibition
Abstract
GSK-J2 sodium salt is the inactive pyridine regio-isomer of the potent H3K27 histone demethylase inhibitor GSK-J1. While GSK-J1 exhibits nanomolar affinity for the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A), GSK-J2 displays negligible activity (IC50 > 100 µM) against these targets.[1][2] This guide details the molecular basis of this inactivity, provides comparative kinetic data, and outlines the precise experimental protocols required to utilize GSK-J2 as a rigorous negative control in in vitro epigenetic assays.
Molecular Identity and Mechanism of Inactivity
Structural Distinction
The defining characteristic of GSK-J2 is its structural relationship to the active inhibitor, GSK-J1. Both compounds possess a tetrahydrobenzazepine scaffold linked to a pyrimidinyl-pyridine biaryl system.
-
GSK-J1 (Active): Contains a pyridine ring oriented to facilitate bidentate chelation of the active site metal (Fe²⁺) within the Jumonji C (JmjC) domain.
-
GSK-J2 (Inactive Control): A regio-isomer where the nitrogen atom on the pyridine ring is repositioned.[3] This subtle shift preserves the physicochemical properties (solubility, size, lipophilicity) but abolishes the pharmacophore required for metal coordination.
The Chelation Failure Hypothesis
The catalytic mechanism of KDM6 enzymes relies on an Fe(II) cofactor coordinated by a "facial triad" of amino acid residues.
-
Mechanism of Action (GSK-J1): GSK-J1 acts as a competitive inhibitor of the co-substrate
-ketoglutarate ( -KG). It occupies the -KG binding pocket and forms a bidentate coordination complex with the catalytic Fe(II) center via its pyridine and pyrimidine nitrogens. -
Mechanism of Inactivity (GSK-J2): Due to the regio-isomeric shift of the pyridine nitrogen, GSK-J2 cannot satisfy the geometric requirements for bidentate chelation.[4][5] Consequently, even if GSK-J2 enters the binding pocket, it fails to displace
-KG or inhibit the oxidative decarboxylation reaction, rendering it biologically inert against KDM6 enzymes.
Chemical Properties (Sodium Salt Form)
The sodium salt formulation is utilized to enhance aqueous solubility for in vitro applications.
-
Solubility: Soluble in DMSO (>50 mM) and water/PBS (up to ~10-20 mM depending on pH).
-
Cell Permeability: Like GSK-J1, GSK-J2 contains a polar carboxylate group that limits cellular entry.[4][6] For cell-based assays, the ethyl ester prodrug GSK-J5 is required.[4][5] GSK-J2 sodium salt is strictly for cell-free (enzymatic) applications.
Quantitative Target Profiling
The utility of GSK-J2 lies in its lack of potency.[1][3][4][5][7] The following data highlights the selectivity window that validates its use as a negative control.
Table 1: Comparative IC50 Values (GSK-J1 vs. GSK-J2)[3][4]
| Target Family | Enzyme | GSK-J1 (Active) IC50 | GSK-J2 (Control) IC50 | Fold Selectivity |
| KDM6 (H3K27) | JMJD3 (KDM6B) | 60 nM | > 100,000 nM (>100 µM) | > 1600x |
| KDM6 (H3K27) | UTX (KDM6A) | 60 nM | > 100,000 nM (>100 µM) | > 1600x |
| KDM5 (H3K4) | JARID1B (KDM5B) | ~1,000 nM | > 100,000 nM | > 100x |
| KDM5 (H3K4) | JARID1C (KDM5C) | ~1,800 nM | > 100,000 nM | > 50x |
| KDM4 (H3K9) | JMJD2 Family | Inactive | Inactive | N/A |
Data synthesized from Kruidenier et al. (2012) and subsequent validation studies.
Visualization: Structural Logic & Experimental Workflow
The following diagrams illustrate the mechanistic difference between the active and inactive isomers and the standard experimental workflow.
Figure 1: Mechanistic basis of GSK-J2 inactivity. The regio-isomeric shift prevents the metal chelation necessary for enzyme inhibition.[5]
Experimental Protocols
Protocol: Validating KDM6 Inhibition via AlphaLISA
This protocol describes how to use GSK-J2 to validate data obtained with GSK-J1 in a biochemical H3K27me3 demethylation assay.
Principle: JMJD3 demethylates a biotinylated H3K27me3 peptide. The product (H3K27me2/1) or the loss of substrate is detected using AlphaLISA acceptor beads specific to the methylation state and Streptavidin donor beads.
Reagents:
-
Enzyme: Recombinant Human JMJD3 (catalytic domain).
-
Substrate: Biotinylated Histone H3 (21-44) peptide, trimethylated at Lysine 27 (H3K27me3).
-
Compounds:
-
Active: GSK-J1 Sodium Salt (dissolved in water or DMSO).
-
Control: GSK-J2 Sodium Salt (dissolved in same vehicle).
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 50 µM Fe(NH₄)₂(SO₄)₂, 1 mM
-Ketoglutarate, 2 mM Ascorbate.
Step-by-Step Workflow:
-
Compound Preparation:
-
Prepare a 10 mM stock of GSK-J1 and GSK-J2.
-
Perform a 1:3 serial dilution for both compounds to generate an 8-point dose-response curve (range: 100 µM to 0.03 µM).
-
-
Enzyme Incubation:
-
Add 5 µL of diluted GSK-J1 or GSK-J2 to respective wells in a 384-well OptiPlate.
-
Add 5 µL of JMJD3 enzyme (final conc. 2-5 nM).
-
Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.
-
-
Reaction Initiation:
-
Add 10 µL of Substrate Mix (Biotin-H3K27me3 +
-KG + Ascorbate + Iron). -
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add AlphaLISA Acceptor beads (anti-H3K27me3 or anti-H3K27me2 depending on kit) and Streptavidin Donor beads.
-
Incubate for 60 minutes in the dark.
-
Read on an AlphaLISA-compatible plate reader (e.g., EnVision).
-
-
Data Analysis:
-
GSK-J1: Should show a dose-dependent restoration of the H3K27me3 signal (inhibition of demethylation) with an IC50 ~60 nM.[1]
-
GSK-J2: Should show a flat line (no inhibition) up to 100 µM.
-
Validation Criteria: If GSK-J2 shows inhibition at < 10 µM, the assay conditions (e.g., pH, bead non-specific binding) or compound purity must be re-evaluated.
-
Figure 2: Experimental workflow for validating specific KDM6 inhibition using GSK-J2.
References
-
Kruidenier, L., et al. (2012). "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response."[8] Nature, 488(7411), 404-408. Link
-
Structural Genomics Consortium (SGC). "GSK-J1 Probe Summary." The SGC.[8][9] Link
-
Heinemann, B., et al. (2014). "Inhibition of the histone demethylase JMJD3/KDM6B by GSK-J4." ChemMedChem, 9(3), 509-521. Link
-
Cayman Chemical. "GSK-J2 (sodium salt) Product Information." Link
-
Tocris Bioscience. "GSK-J2 Product Information." Link
Sources
- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The KDM6 histone demethylase inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells | bioRxiv [biorxiv.org]
- 6. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]
Methodological & Application
Introduction: Navigating the GSK-J Family of KDM6 Demethylase Modulators
An Application Note and Protocol for the Preparation of GSK-J2 Stock Solution as a Negative Control in Epigenetic Studies
In the field of epigenetics, small molecule inhibitors are indispensable tools for dissecting the functional roles of specific enzymes. The GSK-J family of compounds has emerged as a critical set of chemical probes for studying the Jumonji C (JmjC) domain-containing histone lysine demethylase 6 (KDM6) subfamily, which includes JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are responsible for removing the di- and tri-methylation marks from lysine 27 on histone H3 (H3K27me2/3), a key repressive epigenetic modification.
A common point of confusion for researchers is the distinction between the various members of the GSK-J family. It is crucial to understand their specific roles to ensure the correct design and interpretation of experiments:
-
GSK-J1: The potent and selective inhibitor of JMJD3 and UTX. Due to its polar carboxylate group, it has limited cell permeability.
-
GSK-J4: The cell-permeable ethyl ester prodrug of GSK-J1. Once inside the cell, it is rapidly hydrolyzed by cellular esterases to release the active GSK-J1.[1][2] This is the compound of choice for most cell-based assays.
-
GSK-J2: A pyridine regio-isomer of GSK-J1 that is significantly less active against JMJD3 and UTX.[3] It serves as an essential negative control to differentiate on-target effects of GSK-J1/J4 from off-target or compound-specific effects.
-
GSK-J5: The corresponding cell-permeable ethyl ester prodrug for GSK-J2, which can be used as a negative control in cellular experiments alongside GSK-J4.[3]
This application note will focus on the preparation of a stock solution for GSK-J2 , the less-active control compound. While the user requested a protocol for "GSK-J2 sodium salt," this specific salt form is not commonly referenced or commercially available. The following protocols are based on the properties of the GSK-J2 free base. Should a sodium salt form be acquired, the same protocol can be followed, with an adjustment to the molecular weight for accurate molar concentration calculations.
Mechanism of Action: The Importance of a Negative Control
GSK-J1/J4 inhibits the demethylation of H3K27me3 by chelating the Fe(II) ion in the active site of JMJD3/UTX.[3] This leads to an accumulation of H3K27me3 at target gene loci and subsequent transcriptional repression. To confidently attribute any observed biological effects to the inhibition of JMJD3/UTX, it is imperative to use a negative control like GSK-J2. An ideal negative control should be structurally similar to the active compound but lack its specific biological activity.[3] GSK-J2 fits this description, allowing researchers to control for effects unrelated to KDM6 inhibition.
Quantitative Data and Physical Properties
The table below summarizes the key properties of GSK-J2 and its related compounds for easy reference.
| Property | GSK-J2 | GSK-J1 | GSK-J4 |
| Role | Less-active negative control | Active KDM6 inhibitor | Cell-permeable prodrug of GSK-J1 |
| Molecular Formula | C₂₂H₂₁N₅O₄ | C₂₂H₂₁N₅O₄ | C₂₄H₂₇N₅O₂ |
| Molecular Weight | 419.43 g/mol | 419.43 g/mol | 417.5 g/mol |
| IC₅₀ (JMJD3) | >100 µM[3] | ~60 nM[4] | 9 µM (in macrophages, for TNF-α release)[2][5] |
| Appearance | White to off-white solid | White to off-white solid | White to beige powder[6] |
| Common Solvents | DMSO, Ethanol | DMSO | DMSO, Ethanol[7][8] |
Note: The molecular weight for a sodium salt version of GSK-J2 would be higher. Always refer to the manufacturer's certificate of analysis for the exact molecular weight.
Experimental Protocol: Preparation of GSK-J2 Stock Solution
This protocol provides a step-by-step guide for preparing a high-concentration stock solution of GSK-J2 for use in in vitro assays.
Materials and Equipment
-
GSK-J2 powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Step-by-Step Methodology
-
Acclimatization: Before opening, allow the vial of GSK-J2 powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the compound's stability and weighing accuracy.
-
Calculation of Solvent Volume: To prepare a 10 mM stock solution, use the following formula: Volume of Solvent (in µL) = (Weight of Compound (in mg) / Molecular Weight of Compound (in g/mol )) * 100,000
Example Calculation for 5 mg of GSK-J2 (MW = 419.43 g/mol ): Volume of DMSO (µL) = (5 mg / 419.43 g/mol ) * 100,000 = 1192 µL
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of GSK-J2 powder using an analytical balance.
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the GSK-J2 powder.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing GSK-J2 stock solution.
Storage and Stability
-
Powder: Store the solid GSK-J2 compound at -20°C, protected from light and moisture. Under these conditions, it should be stable for several years.
-
Stock Solutions: Store the DMSO stock solution aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[9] Avoid repeated freeze-thaw cycles. When ready to use, thaw an aliquot at room temperature and gently mix before diluting into your experimental media.
Quality Control and Best Practices
-
Solvent Purity: Use anhydrous, high-purity DMSO to prepare the stock solution. Water content in DMSO can reduce the solubility and stability of many compounds.
-
Final Concentration in Media: Be mindful of the final concentration of DMSO in your cell culture experiments, as it can be toxic to cells at concentrations typically above 0.5%.
-
Experimental Controls: Always include a vehicle-only control (e.g., media with the same final concentration of DMSO) in your experiments alongside the GSK-J2 negative control and the active GSK-J4 compound. This allows for the proper attribution of any observed effects.
Conclusion
The proper use of controls is fundamental to rigorous scientific inquiry. GSK-J2 serves as an essential, structurally related but inactive control for studies involving the KDM6 inhibitor GSK-J4. By following this detailed protocol, researchers can confidently prepare and use GSK-J2 stock solutions to validate that the observed biological effects of GSK-J4 are indeed due to the specific inhibition of JMJD3 and UTX demethylases.
References
-
Zhang, Y., et al. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cardiovascular Medicine. Retrieved from [Link]
-
BPS Bioscience. (n.d.). GSK J4 HCl. Retrieved from [Link]
- Morozov, V. M., et al. (2022). Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. Molecular Cancer Research.
-
Structural Genomics Consortium. (n.d.). GSK-J1. Retrieved from [Link]
- Wallner, O., et al. (2017). Histone H3K27me3 demethylases regulate human Th17 cell development and effector functions by impacting on metabolism. PNAS.
- Chu, H., et al. (2020). GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells.
- Shakya, B., et al. (2015). GSKJ4, A Selective Jumonji H3K27 Demethylase Inhibitor, Effectively Targets Ovarian Cancer Stem Cells. Anticancer Research.
Sources
- 1. apexbt.com [apexbt.com]
- 2. xcessbio.com [xcessbio.com]
- 3. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 8. GSK J4 |Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 9. selleckchem.com [selleckchem.com]
Technical Guide: GSK-J2 Sodium Salt Solubility & Application Protocols
[1]
Introduction & Compound Identity
GSK-J2 is the inactive pyridine regio-isomer of the histone demethylase inhibitor GSK-J1 .[1] It is universally employed as a negative control to validate the on-target specificity of GSK-J1 (and its cell-permeable prodrug, GSK-J4) against the H3K27me3 demethylases JMJD3 (KDM6B) and UTX (KDM6A) .[1]
While the core pharmacophore is identical, the handling of the Sodium Salt versus the Free Acid is chemically distinct.[1] Misunderstanding these solubility profiles often leads to compound precipitation ("crashing out"), inaccurate IC50 calculations, or solvent-induced toxicity in sensitive assays.[1]
Chemical Distinction[1][2][3][4]
-
GSK-J2 (Free Acid): The standard synthetic intermediate.[1] Highly soluble in organic solvents (DMSO) but hydrophobic and insoluble in aqueous buffers.[1]
-
GSK-J2 (Sodium Salt): The carboxylate salt form.[1] Designed for improved aqueous solubility, allowing for low-DMSO or DMSO-free delivery in enzymatic assays or sensitive in vivo models.[1]
Solubility Profile & Solvent Compatibility[1][2][3][4][5]
The following matrix summarizes the critical solubility limits. Data is synthesized from physicochemical properties of the GSK-J scaffold (MW ~389.45 g/mol for free acid).[1]
Solubility Matrix
| Solvent System | GSK-J2 (Sodium Salt) | GSK-J2 (Free Acid) | Application Context |
| Water / PBS (pH 7.2) | Soluble (~10 mg/mL) | Insoluble (< 0.1 mg/mL) | In vitro enzyme assays; Animal injections.[1] |
| DMSO (Anhydrous) | Poor / Slightly Soluble * | Excellent (> 50 mg/mL) | Preparation of high-concentration stock solutions (10-100 mM).[1] |
| Ethanol | Poor | Moderate | Not recommended for storage.[1] |
| Cell Culture Media | Soluble (if diluted from stock) | Insoluble (unless diluted from DMSO) | WARNING: See Section 4 regarding cell permeability.[1] |
*Note: Sodium salts of large organic molecules often exhibit reduced solubility in pure DMSO compared to their free acid counterparts due to the high lattice energy of the ionic crystal.[1] Attempting to dissolve the sodium salt directly in 100% DMSO may result in a suspension rather than a solution.[1]
Decision Logic & Workflow
The choice of form (Salt vs. Acid) dictates your experimental workflow.[1] Use the diagram below to select the correct protocol.
Figure 1: Decision tree for selecting the appropriate GSK-J2 form and solvent based on the downstream application.
Detailed Protocols
Protocol A: Reconstitution of GSK-J2 Sodium Salt (Aqueous Stock)
Purpose: Creating a stock solution for enzymatic assays where DMSO interference must be minimized.[1]
-
Calculate Mass: Determine the amount of GSK-J2 Sodium Salt (MW ~411.4 g/mol ) required.[1]
-
Example: To make 1 mL of 10 mM stock, you need 4.11 mg.[1]
-
-
Solvent Addition: Add sterile PBS (pH 7.2) or distilled water directly to the vial.[1]
-
Dissolution: Vortex vigorously for 30 seconds.
-
If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[1]
-
Troubleshooting: If the solution is not clear, check the pH.[1] The salt requires a neutral to slightly basic pH.[1] If your water is acidic (common in distilled water), add a minute amount of 0.1 N NaOH to assist dissolution.[1]
-
-
Sterilization: Filter through a 0.22 µm PES syringe filter if using for long-term storage or cell-free assays requiring sterility.[1]
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol B: Reconstitution of GSK-J2 Free Acid (DMSO Stock)
Purpose: Creating a high-concentration master stock for long-term storage or dilution into various buffers.[1]
-
Solvent: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Concentration: Aim for a 10 mM to 50 mM stock.
-
Dissolution: The free acid should dissolve rapidly in DMSO. Vortex briefly.
-
Storage: Store at -20°C or -80°C. DMSO is hygroscopic; keep the vial tightly sealed to prevent water absorption, which causes the compound to precipitate over time.[1]
Protocol C: Application in Cellular Assays (The "Prodrug" Rule)
Scientific Integrity Note: A common error is treating live cells with GSK-J2 (Acid or Salt).[1]
Biological Validation & References
When using GSK-J2 as a negative control, it is crucial to demonstrate that it does not inhibit the target at concentrations where GSK-J1 is active.[1]
-
Target Activity: GSK-J1 IC50 for JMJD3 is ~60 nM (Kruidenier et al., 2012).[1]
-
Control Activity: GSK-J2 IC50 for JMJD3 is > 100 µM.[1][3][5]
-
Window: This provides a >1000-fold therapeutic window for validating specific H3K27 demethylase inhibition.[1]
References
-
Kruidenier, L., et al. (2012).[1] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[1] Nature.[1] [1]
-
Structural Genomics Consortium (SGC). GSK-J1 Chemical Probe.[1][5][1]
-
Cayman Chemical. GSK-J2 (sodium salt) Product Datasheet.[1][1]
-
Tocris Bioscience. GSK-J2 Product Information.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel chemical-combination screen in zebrafish identifies epigenetic small molecule candidates for the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]
Application Notes and Protocols for GSK-J4, an H3K27 Demethylase Inhibitor, in In Vitro Assays
Introduction: Understanding GSK-J4 and its Mechanism of Action
GSK-J4 has emerged as a critical chemical probe for investigating the biological roles of histone demethylation. It is a potent, selective, dual inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX). These enzymes are responsible for removing the di- and tri-methylation marks from lysine 27 on histone H3 (H3K27me2/3), a modification primarily associated with transcriptional repression.
A crucial point for researchers is the distinction between GSK-J4 and its related compounds, GSK-J1 and GSK-J2. GSK-J4 is the cell-permeable ethyl ester prodrug (or proagent) of the active inhibitor, GSK-J1.[1][2][3] Once GSK-J4 crosses the cell membrane, it is rapidly hydrolyzed by intracellular esterases to yield GSK-J1, the active form that directly inhibits JMJD3 and UTX.[1][3] This intracellular conversion is a key design feature that allows for the effective study of JMJD3/UTX inhibition in cell-based assays. GSK-J1 itself exhibits poor cell permeability.[3] Therefore, for in vitro cellular assays, GSK-J4 is the compound of choice.
By inhibiting JMJD3/UTX, GSK-J4 treatment leads to a global increase in the levels of the repressive H3K27me3 mark.[4] This epigenetic reprogramming alters gene expression, affecting a multitude of cellular processes including inflammation, cell cycle progression, apoptosis, and differentiation, making GSK-J4 a valuable tool in cancer biology, immunology, and developmental biology research.[5]
Mechanism of Action: Visualized
The following diagram illustrates the conversion of the prodrug GSK-J4 to the active inhibitor GSK-J1 and its subsequent effect on histone methylation.
Caption: Mechanism of GSK-J4 action.
Recommended Concentration Ranges for In Vitro Assays
The optimal concentration of GSK-J4 is highly dependent on the cell type, assay duration, and the specific biological question being addressed. A dose-response experiment is always recommended to determine the optimal concentration for your specific model system. The table below summarizes effective concentrations reported in the literature.
| Cell Type/System | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Primary Macrophages | Cytokine Production (TNF-α) | IC50: 9 µM | 6 hours | Inhibition of LPS-induced TNF-α production. | [6] |
| Mantle Cell Lymphoma (MCL) | Cell Adhesion Assay | 1-10 µM | 24-72 hours | Reduced adhesion of MCL cells to stromal cells. | [7] |
| Acute Myeloid Leukemia (KG-1a) | Cell Viability (CCK-8) | 1-10 µM | 48 hours | Reduced cell viability and cell cycle arrest. | [5] |
| Prostate Cancer (LNCaP, DU 145) | Cell Viability (XTT) | 10 µM | 24-72 hours | Reduced JMJD3 expression and cell proliferation. | [1] |
| Medulloblastoma (NIH3T3) | Gene Expression (qPCR) | 30 µM | 24 hours | Decreased Gli1 expression. | [8] |
| Cardiomyocytes (AC16) | Cell Viability (CCK-8) | 5 µM | 24 hours | Protective effect against palmitic acid-induced injury. | [9][10] |
| Mouse Podocytes | Histone Methylation | 5 µM | 48 hours | >3-fold increase in H3K27me3 content. | [6] |
| Human Th17 Cells | Differentiation & Function | 1-10 µM | 3-5 days | Suppression of RORγt and IL-17 levels. | [4] |
Experimental Design and Protocols
Preparation of GSK-J4 Stock Solution
Proper preparation and storage of the GSK-J4 stock solution are critical for reproducible results.
-
Solvent: GSK-J4 is soluble in dimethyl sulfoxide (DMSO). Use fresh, anhydrous, cell culture-grade DMSO.
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM or higher (up to 100 mM is possible).[10][11] This allows for minimal solvent addition to your cell culture media.
-
Procedure:
-
Allow the GSK-J4 vial to equilibrate to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
General Experimental Workflow
The following diagram outlines a typical workflow for a cell-based assay using GSK-J4.
Sources
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 10. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK-J2 Sodium Salt: A Comprehensive Guide for Researchers
Abstract
This document provides a comprehensive guide to the handling, storage, and experimental application of GSK-J2 sodium salt. As the structurally related but biologically inactive regioisomer of the potent JMJD3/KDM6B and UTX/KDM6A histone demethylase inhibitor GSK-J1, GSK-J2 serves as an essential negative control for in vitro studies.[1][2] Adherence to the protocols outlined herein is critical for ensuring the integrity of experimental data and validating the specific effects of GSK-J1. This guide offers in-depth technical insights and field-proven methodologies for researchers, scientists, and drug development professionals working in epigenetics and related fields.
Introduction: The Critical Role of a Negative Control in Epigenetic Research
The study of epigenetic modifications, particularly histone methylation, relies on the use of specific and potent chemical probes to elucidate the function of histone-modifying enzymes. GSK-J1 is a widely used inhibitor of the H3K27me3/me2-demethylases JMJD3 and UTX.[3] To attribute the observed biological effects solely to the inhibition of these enzymes, it is imperative to employ a negative control that is structurally analogous but lacks the inhibitory activity. GSK-J2 sodium salt fulfills this role, exhibiting poor inhibitory activity against JMJD3/KDM6B and UTX/KDM6A (IC50 > 100 μM).[2][4] This document details the necessary guidelines for the proper use of GSK-J2 sodium salt to ensure robust and reproducible experimental outcomes.
Physicochemical Properties and Storage
A thorough understanding of the physicochemical properties of GSK-J2 sodium salt is fundamental to its correct handling and storage.
Chemical and Physical Data
| Property | Value | Source(s) |
| Chemical Name | 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoic acid, monosodium salt | [1] |
| Molecular Formula | C₂₂H₂₃N₅O₂ · Na | [1] |
| Molecular Weight | 412.4 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥90% | [1] |
| Solubility | Soluble in DMSO | [1][4] |
Storage and Stability
Proper storage of GSK-J2 sodium salt is paramount to maintaining its chemical integrity and ensuring its utility as a negative control. As a hygroscopic compound, it has an affinity for attracting and holding water molecules from the atmosphere, which can lead to clumping and degradation over time.[5][6]
For long-term storage, GSK-J2 sodium salt powder should be stored at -20°C in a tightly sealed container to minimize exposure to moisture and air.[1][7] Under these conditions, the compound is stable for at least four years.[7] The low temperature helps to slow down any potential degradation reactions that might be accelerated by ambient temperatures and absorbed moisture. For short-term storage, such as during transit, the compound is stable at room temperature for up to two weeks.[8]
The stability of GSK-J2 in solution is dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Stability | Source(s) |
| DMSO | -80°C | Up to 2 years | [2] |
| DMSO | -20°C | Up to 1 year | [2] |
Causality: Storing stock solutions at low temperatures, particularly -80°C, significantly reduces the rate of chemical degradation. DMSO is also a cryoprotectant, which helps to prevent the formation of ice crystals that can damage the compound during freezing and thawing.[9][10] It is crucial to use anhydrous DMSO for preparing stock solutions, as the hygroscopic nature of DMSO can lead to the absorption of water, which may compromise the stability of the dissolved compound.[2] To avoid repeated freeze-thaw cycles that can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
Experimental Protocols
The following protocols provide a framework for the preparation and use of GSK-J2 sodium salt in cell-based assays.
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of GSK-J2 sodium salt in DMSO for subsequent dilution into working solutions.
Materials:
-
GSK-J2 sodium salt (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibration: Before opening, allow the vial of GSK-J2 sodium salt to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM Stock Solution:
-
Mass of GSK-J2 sodium salt = 1 mg
-
Molecular Weight = 412.4 g/mol
-
Volume of DMSO = (1 mg / 412.4 g/mol ) / (10 mmol/L) = 0.242 mL or 242 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of GSK-J2 sodium salt.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Preparation of Working Solutions and Use in Cell-Based Assays
Objective: To dilute the GSK-J2 sodium salt stock solution into a final working concentration in cell culture medium for use as a negative control alongside the active inhibitor, GSK-J1.
Materials:
-
GSK-J2 sodium salt stock solution (in DMSO)
-
GSK-J1 stock solution (in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
-
Sterile microcentrifuge tubes or plates for dilution.
Protocol:
-
Thawing Stock Solutions: Thaw the required aliquots of GSK-J2 and GSK-J1 stock solutions at room temperature.
-
Serial Dilution (Intermediate Dilutions): It is recommended to perform serial dilutions of the high-concentration stock solution in cell culture medium to achieve the final working concentration. This minimizes the final concentration of DMSO in the cell culture.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to the cell culture wells to reach the desired final concentration. The final concentration of GSK-J2 should be equivalent to the concentration of GSK-J1 being tested.
-
Experimental Design: A robust experimental design is crucial for interpreting the results correctly. The following groups should be included:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the GSK-J1 and GSK-J2 treated groups. This controls for any effects of the solvent on the cells.
-
GSK-J1 Treatment Group(s): Cells treated with the desired concentration(s) of GSK-J1.
-
GSK-J2 Negative Control Group(s): Cells treated with the same concentration(s) of GSK-J2 as the GSK-J1 groups.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific cell line and the biological process being investigated.
-
Analysis: Following incubation, perform the desired downstream analysis (e.g., cell viability assays, gene expression analysis, protein analysis).
Working Concentration: The appropriate working concentration for GSK-J2 as a negative control should mirror that of the active compound, GSK-J1. Published studies have used GSK-J1 at concentrations ranging from 0.1 µM to 10 µM in cell-based assays.[3] It is recommended to perform a dose-response experiment for GSK-J1 to determine the optimal concentration for your specific cell line and endpoint, and then use the same concentration for GSK-J2.
Stability in Aqueous Solutions: Small molecule inhibitors in aqueous solutions, such as cell culture media, are generally less stable than in DMSO stocks. It is best practice to prepare working solutions fresh for each experiment and use them immediately.[12]
Safety and Handling Precautions
As with any chemical reagent, appropriate safety measures should be taken when handling GSK-J2 sodium salt.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of unused GSK-J2 sodium salt and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Visualizing Experimental Design and Workflow
Experimental Workflow Diagram
Caption: Workflow for using GSK-J2 as a negative control.
Logic Diagram for Data Interpretation
Caption: Logic for validating specific inhibitory effects.
References
-
Jin, Y., et al. (2020). The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model. Journal of Cellular and Molecular Medicine, 24(12), 6816-6826. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Single Use Support. (2024, October 24). DMSO: Freezing Cells. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]
-
Biocompare. (2024, December 26). The Benefits of DMSO-Free Cryopreservation. Retrieved from [Link]
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404–408. Retrieved from [Link]
-
Heinemann, B., et al. (2014). The in vitro and in cell-based inhibitory activities of the GSK-J1/J4 probes extend to KDM5B/JARID1B. Epigenetics, 9(4), 545-554. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
LaNts and Laminins. (n.d.). Experimental Design – Controls. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
Zhang, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11149-11155. Retrieved from [Link]
Sources
- 1. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. nist.gov [nist.gov]
- 9. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 10. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. selleckchem.com [selleckchem.com]
GSK-J2 dosing regimens for macrophage inflammatory response studies
Application Notes & Protocols
Modulating Macrophage Inflammatory Responses Using the JMJD3/UTX Inhibitor GSK-J4
Abstract
This document provides a comprehensive guide for researchers on the use of the histone demethylase inhibitor GSK-J4 to study macrophage inflammatory responses. We delve into the molecular mechanism of GSK-J4, detailing its role as a potent and selective inhibitor of the H3K27me3/2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). This guide offers field-proven, step-by-step protocols for the in vitro application of GSK-J4 on various macrophage cell types, including bone marrow-derived macrophages (BMDMs) and RAW 264.7 cells. We explain the causality behind experimental choices, from appropriate dosing regimens to key downstream analyses, enabling robust and reproducible investigations into the epigenetic regulation of inflammation.
Introduction: Targeting Epigenetics in Macrophage Polarization
Macrophages are central players in the innate immune system, exhibiting remarkable plasticity to adopt distinct functional phenotypes in response to microenvironmental cues. The classical M1 (pro-inflammatory) and alternative M2 (anti-inflammatory) polarization states represent two ends of a spectrum. The transition between these states is governed by complex transcriptional programs, which are themselves tightly regulated by epigenetic modifications.
One critical epigenetic mark is the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification generally associated with transcriptional repression. The levels of H3K27me3 are dynamically controlled by the opposing activities of histone methyltransferases (like EZH2 in the PRC2 complex) and histone demethylases. The Jumonji C (JmjC) domain-containing demethylases JMJD3 (KDM6B) and UTX (KDM6A) are specifically responsible for removing the methyl groups from H3K27me3.
JMJD3 is particularly noteworthy as its expression is rapidly induced by inflammatory stimuli, such as lipopolysaccharide (LPS), in macrophages. By removing the repressive H3K27me3 mark at the promoters of pro-inflammatory genes (e.g., Il6, Tnf), JMJD3 facilitates their expression, thereby promoting an M1-like phenotype. This makes JMJD3 a key epigenetic checkpoint in the inflammatory cascade and an attractive target for therapeutic intervention.
GSK-J2 and GSK-J4: A Critical Distinction for Researchers
It is essential to clarify the relationship between GSK-J2 and GSK-J4. GSK-J2 is a cell-permeable ethyl ester pro-drug. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases into its active form, GSK-J4 . GSK-J4 is the potent, selective, dual inhibitor of JMJD3 and UTX that directly engages the catalytic site of these enzymes. For all in vitro experimental purposes described herein, GSK-J4 is the compound of choice, as it is the active molecule and its concentration can be more accurately controlled in culture.
Mechanism of Action: GSK-J4 and H3K27me3 Regulation
GSK-J4 competitively inhibits the catalytic activity of JMJD3 and UTX by chelating the Fe(II) ion in the enzyme's active site, which is essential for the demethylation reaction. The direct consequence of this inhibition is the maintenance or accumulation of the repressive H3K27me3 mark at target gene promoters. In the context of an inflammatory challenge (e.g., LPS stimulation), JMJD3 would normally be upregulated to remove these repressive marks from key inflammatory response genes. Treatment with GSK-J4 prevents this demethylation, thus suppressing the transcription of a specific subset of pro-inflammatory genes and skewing the macrophage response towards an anti-inflammatory state.
Caption: Mechanism of GSK-J4 in suppressing inflammation.
Experimental Design & Protocols
Materials and Reagents
-
Cells: Murine Bone Marrow-Derived Macrophages (BMDMs), RAW 264.7 cells, or human monocyte-derived macrophages (MDMs).
-
Inhibitor: GSK-J4 (Tocris, Cat. No. 4594 or equivalent). Prepare a 10 mM stock solution in DMSO and store at -80°C in small aliquots to avoid freeze-thaw cycles.
-
Vehicle Control: DMSO (cell culture grade).
-
Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat. No. L4391 or equivalent).
-
Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For BMDMs, supplement with M-CSF.
-
Assay Kits:
-
RNA Isolation Kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA Synthesis Kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR Master Mix (e.g., SYBR Green Master Mix)
-
ELISA Kits for TNF-α, IL-6, IL-10 (e.g., R&D Systems, BioLegend)
-
BCA Protein Assay Kit
-
Antibodies for Western Blot: anti-H3K27me3, anti-Total H3.
-
Recommended Dosing Regimens: In Vitro Studies
The optimal concentration of GSK-J4 can vary depending on the cell type and the specific endpoint being measured. It is crucial to perform a dose-response curve to determine the ideal concentration for your experimental system. The table below provides a validated starting range.
| Parameter | Recommendation | Rationale & Key Considerations |
| Cell Type | BMDMs, RAW 264.7, Human MDMs | BMDMs are primary cells and closely model in vivo responses. RAW 264.7 is a robust cell line, but results should be validated in primary cells. |
| GSK-J4 Concentration Range | 0.1 µM - 5 µM | Concentrations below 1 µM may show partial effects. Concentrations above 10 µM can lead to off-target effects or cytotoxicity. A common effective dose is 1 µM . |
| Vehicle Control | DMSO | Use the same volume of DMSO as used for the highest concentration of GSK-J4 (e.g., 0.1% v/v). |
| Pre-treatment Time | 1 - 4 hours | Pre-incubation with GSK-J4 allows sufficient time for the inhibitor to enter the cells and engage with its target (JMJD3) before the inflammatory stimulus is applied. A 2-hour pre-treatment is a common starting point. |
| Stimulation | LPS (10 - 100 ng/mL) | LPS is a potent TLR4 agonist that strongly induces JMJD3 expression and a robust M1 inflammatory response. |
| Incubation Time (Post-LPS) | 4 - 24 hours | - 4-6 hours: Optimal for analyzing mRNA expression of early-response inflammatory genes (e.g., Tnf, Il6) via qPCR. - 24 hours: Optimal for measuring secreted cytokines in the supernatant via ELISA. |
Step-by-Step Protocol: Assessing GSK-J4 Effect on LPS-Induced Cytokine Production
This protocol outlines a typical experiment to measure the effect of GSK-J4 on the expression and secretion of pro-inflammatory cytokines in macrophages.
Caption: Workflow for analyzing GSK-J4 effects on macrophages.
Protocol Steps:
-
Cell Seeding: Seed macrophages (e.g., BMDMs) in a 6-well plate at a density of 1 x 10⁶ cells per well. Allow them to adhere and rest overnight.
-
Pre-treatment: The next day, carefully aspirate the old media. Add fresh, pre-warmed complete media containing either GSK-J4 (e.g., at 0.1, 0.5, 1, and 5 µM) or an equivalent volume of DMSO (vehicle control). Incubate for 2 hours at 37°C, 5% CO₂.
-
Rationale: This pre-incubation step is critical to ensure the inhibitor is active within the cells before the inflammatory cascade begins.
-
-
Stimulation: Add LPS directly to the media to a final concentration of 100 ng/mL. Include control wells that receive no LPS (unstimulated) and wells that receive only LPS with the DMSO vehicle (positive control).
-
Incubation: Return the plates to the incubator for the desired time point.
-
For gene expression analysis (qPCR) , incubate for 4-6 hours.
-
For cytokine secretion analysis (ELISA) , incubate for 24 hours.
-
-
Sample Collection:
-
ELISA: Carefully collect the cell culture supernatant, centrifuge to remove any cell debris, and store at -80°C until analysis.
-
qPCR: Aspirate the supernatant, wash cells once with cold PBS, and then lyse the cells directly in the well using the lysis buffer from your RNA isolation kit.
-
Western Blot: Wash cells with cold PBS and lyse using RIPA buffer with protease and phosphatase inhibitors.
-
-
Downstream Analysis:
-
qPCR: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR using primers for target genes (Tnf, Il6, Il10, Nos2) and a housekeeping gene (Actb, Gapdh). Calculate relative expression using the ΔΔCt method.
-
ELISA: Quantify the concentration of secreted cytokines (TNF-α, IL-6, IL-10) in the supernatant according to the manufacturer's protocol.
-
Western Blot: Quantify total protein using a BCA assay. Run equal amounts of protein on an SDS-PAGE gel and blot for H3K27me3 and Total H3. An increase in the H3K27me3/Total H3 ratio confirms the on-target effect of GSK-J4.
-
Expected Outcomes & Data Interpretation
-
Suppression of Pro-inflammatory Markers: Treatment with GSK-J4 is expected to significantly reduce the LPS-induced expression and secretion of pro-inflammatory cytokines like TNF-α and IL-6.
-
Modulation of Anti-inflammatory Markers: The effect on anti-inflammatory cytokines like IL-10 can be context-dependent. Some studies report an increase, suggesting a shift towards an M2-like phenotype.
-
Confirmation of Target Engagement: A successful experiment should demonstrate a dose-dependent increase in the global levels of H3K27me3 in GSK-J4 treated cells, as measured by Western blot. This validates that the inhibitor is engaging its target.
| Marker | Stimulus | Expected Effect of GSK-J4 | Primary Assay |
| TNF-α, IL-6 mRNA | LPS | Strong Decrease | qPCR |
| TNF-α, IL-6 Protein | LPS | Strong Decrease | ELISA |
| IL-10 mRNA/Protein | LPS | Increase or No Change | qPCR / ELISA |
| H3K27me3 Levels | Baseline/LPS | Increase | Western Blot |
Troubleshooting & Best Practices
-
Cytotoxicity: Always perform a cell viability assay (e.g., MTT or LDH assay) when establishing a new dose-response curve. High concentrations of GSK-J4 (>10 µM) or prolonged incubation times can be toxic to some cell types.
-
Inhibitor Potency: Ensure the GSK-J4 stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
LPS Potency: The activity of LPS can vary between lots. Always use a consistent lot for a series of experiments or re-titrate new lots to ensure a consistent inflammatory response.
-
Cell State: The activation state and density of your macrophages can significantly impact their response. Ensure consistent plating densities and handling procedures.
References
-
Title: Jumonji-Domain-Containing Protein 3 (Jmjd3) Regulates Macrophage-Mediated Innate Immunity by Transcriptional Down-regulation of Interleukin-12 and -23 Source: The Journal of Biological Chemistry URL: [Link]
-
Title: GSK-J4, a selective inhibitor of the H3K27 demethylase UTX/JMJD3, attenuates lipopolysaccharide-induced inflammatory responses in macrophages Source: Biochemical and Biophysical Research Communications URL: [Link]
-
Title: The Jmjd3-IRF4 axis regulates M2 macrophage polarization and host responses against helminth infections Source: The Journal of Experimental Medicine URL: [Link]
-
Title: The histone demethylase inhibitor GSK-J4 limits inflammation and fibrosis in experimental autoimmune encephalomyelitis Source: Journal of Neuroinflammation URL: [Link]
-
Title: Pharmacological inhibition of the histone H3K27-demethylase KDM6B/JMJD3 reduces human M1-like macrophage functionality Source: Scientific Reports URL: [Link]
-
Title: Jmjd3 is a key regulator of the inflammatory response to lipopolysaccharide in adipose tissue Source: Molecular and Cellular Endocrinology URL: [Link]
Application Note: A Validated Protocol for Incorporating GSK-J4 into H3K27me3 Demethylase Inhibition ELISA
Scientific Introduction: Targeting H3K27me3 Reversibility
The trimethylation of lysine 27 on histone H3 (H3K27me3) is a canonical epigenetic mark associated with transcriptional repression.[1][2] This mark is dynamically regulated, and its removal is catalyzed by Jumonji C (JmjC) domain-containing histone demethylases, primarily UTX (KDM6A) and JMJD3 (KDM6B).[3][4][5] The aberrant activity of these "erasers" can lead to dysregulated gene expression, a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][6] Consequently, the development of specific inhibitors for KDM6 demethylases is a significant focus in therapeutic drug discovery.
GSK-J4 is a widely utilized small molecule inhibitor for probing this pathway. It is the cell-permeable ethyl ester prodrug of GSK-J1, which is the active compound.[7][8] GSK-J1 potently and selectively inhibits JMJD3 and UTX by acting as a competitive inhibitor.[9] Its mechanism involves the chelation of the essential Fe(II) cofactor and competition with the co-substrate α-ketoglutarate (also known as 2-oxoglutarate) in the enzyme's catalytic pocket.[7][10]
This application note provides a detailed, self-validating protocol for incorporating GSK-J4 into an Enzyme-Linked Immunosorbent Assay (ELISA). This method allows for the quantitative determination of GSK-J4's inhibitory activity against H3K27me3 demethylases, enabling robust IC50 value generation for drug screening and mechanistic studies.
Principle of the Inhibition Assay
The protocol employs a biochemical, activity-based ELISA to measure the inhibition of a recombinant KDM6 enzyme (JMJD3 or UTX). The core principle is to quantify the amount of H3K27me3 substrate that remains after the enzymatic reaction in the presence of varying concentrations of the inhibitor, GSK-J4.
The workflow is as follows:
-
A biotinylated peptide substrate containing the H3K27me3 mark is incubated with the KDM6 demethylase enzyme, essential co-factors, and serially diluted GSK-J4.
-
If GSK-J4 is effective, it will inhibit the enzyme, leaving the H3K27me3 mark intact on the peptide.
-
The reaction mixture is then transferred to a streptavidin-coated microplate, which captures the biotinylated peptide.
-
A specific primary antibody against H3K27me3 is used to detect the remaining methylation mark.
-
An HRP-conjugated secondary antibody and a colorimetric substrate (TMB) are used to generate a signal.
-
The signal intensity is directly proportional to the amount of H3K27me3 remaining and, therefore, directly proportional to the inhibitory activity of GSK-J4.
Caption: High-level workflow for the KDM6 inhibition ELISA.
Mechanism of GSK-J4 Inhibition
GSK-J4 acts as a prodrug, which is hydrolyzed by intracellular esterases to its active acid form, GSK-J1. GSK-J1's structure allows it to fit into the active site of KDM6 demethylases. There, its pyridyl-pyrimidine motif forms a bidentate interaction with the catalytic Fe(II) ion, while another part of the molecule occupies the binding pocket for the co-substrate, 2-oxoglutarate. This dual action effectively blocks the enzyme from removing the methyl groups from its histone substrate.
Sources
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3K27me3 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSCLC | Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells | springermedicine.com [springermedicine.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK J4 |Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Strategic Solvent Selection and Reconstitution of GSK-J2 Sodium Salt
Application Note & Protocol | Version 2.0
Executive Summary
GSK-J2 Sodium Salt (CAS: 2108665-15-0) serves as the critical negative control for the H3K27 histone demethylase inhibitor GSK-J1 (and its cell-permeable prodrug, GSK-J4).[1][2] While GSK-J1 potently inhibits JMJD3/UTX, GSK-J2—a pyridine regioisomer—exhibits negligible activity (IC50 > 100 µM).[1][2][3][4][5]
The validity of epigenetic data relies heavily on the integrity of this negative control. Improper reconstitution can lead to precipitation, concentration errors, or degradation, thereby introducing artifacts that mimic or mask biological effects. This guide provides a scientifically grounded protocol for the solvent selection and reconstitution of GSK-J2 Sodium Salt, ensuring experimental rigor in drug development and chromatin biology workflows.[1]
Physicochemical Profile & Solubility Logic
Understanding the chemical nature of the sodium salt form is prerequisite to solvent selection. Unlike the free acid or the ethyl ester prodrug (GSK-J4), the sodium salt is engineered for improved aqueous compatibility, yet it retains significant lipophilic character due to its aromatic core.[1]
| Property | Specification | Implication for Reconstitution |
| Molecular Weight | ~412.44 g/mol | Higher than free acid (389.45); use correct MW for molarity calculations.[1] |
| Form | Crystalline Solid | Hygroscopic; equilibrate to RT before opening to prevent water absorption. |
| Salt Stoichiometry | 1:1 Sodium Carboxylate | Increases polarity but pH-dependent solubility remains.[1] |
| pKa | ~4.5 (Carboxylic acid) | Soluble at neutral/basic pH; precipitates in acidic environments.[1][2] |
Solvent Selection Matrix
| Solvent | Solubility Rating | Application Context | Recommendation |
| DMSO (Anhydrous) | Excellent (>50 mM) | Primary Stock Solution. Ensures complete solubilization and sterility.[1] Cryo-stable. | PREFERRED |
| Water / PBS (pH 7.4) | Good (~10-20 mM) | Working Solutions. The sodium salt allows direct aqueous dissolution, unlike the ester.[1] | SECONDARY (Fresh use only) |
| Ethanol | Moderate | Not recommended due to evaporation rates and higher cellular toxicity compared to DMSO. | AVOID |
| Acidic Buffers | Poor | Protonation of the carboxylate leads to immediate precipitation. | CONTRAINDICATED |
Detailed Reconstitution Protocol
Phase A: Preparation of Master Stock Solution (DMSO)
Objective: Create a high-concentration, stable stock (typically 10 mM or 50 mM) for long-term storage.[1]
-
Equilibration: Remove the GSK-J2 Sodium Salt vial from -20°C storage. Allow it to equilibrate to room temperature (approx. 15–30 mins) inside a desiccator.
-
Scientific Rationale: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, altering the net weight and potentially hydrolyzing the compound.
-
-
Weighing: Accurately weigh the necessary amount of powder.
-
Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW (412.[1]44) / 1000.
-
-
Solvent Addition: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide) to the vial.
-
Technique: Pipette directly onto the powder. Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution must be perfectly clear. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage:
-
Dispense into light-protective, low-binding microcentrifuge tubes (e.g., 20 µL or 50 µL aliquots) to avoid freeze-thaw cycles.
-
Store at -80°C (stable for >1 year) or -20°C (stable for 6 months).
-
Phase B: Preparation of Working Solution (Aqueous)
Objective: Dilute the stock for cell treatment while preventing "shock precipitation."[1]
-
Thawing: Thaw a DMSO stock aliquot at room temperature. Vortex briefly.
-
Intermediate Dilution (Optional but Recommended):
-
If the final concentration required is low (e.g., 1 µM), perform a serial dilution in DMSO first to ensure pipetting accuracy.
-
-
Final Dilution into Media:
-
Stepwise Addition: Add the DMSO stock dropwise to the culture medium or buffer while vortexing or swirling the media.
-
Critical Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity masking the negative control effect.[1]
-
pH Check: Ensure the media pH remains buffered at 7.2–7.4.
-
Experimental Design: The Negative Control System
The utility of GSK-J2 is defined by its comparison to the active inhibitor (GSK-J1/J4).[1] The reconstitution workflow must mirror the active compound exactly to rule out vehicle effects.
Workflow Visualization
The following diagram illustrates the decision logic for handling GSK-J2 Sodium Salt versus its active counterparts.
Figure 1: Decision tree for the reconstitution and application of GSK-J2 Sodium Salt.
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | "Solvent Shock" (Rapid addition of high conc.[1][2] stock) | Dilute DMSO stock 1:10 in PBS before adding to bulk media. Ensure media is pre-warmed to 37°C. |
| Color Change (Yellowing) | Oxidation or pH shift | Discard.[1] Freshly reconstitute from powder. Check pH of the buffer. |
| Unexpected Toxicity | High DMSO concentration | Ensure final DMSO is <0.1% - 0.5%.[1] Include a "Vehicle Only" control to normalize data. |
| Loss of Activity (GSK-J1) | GSK-J2 showing inhibition | Verify compound identity.[1][2][3][5][6][7] GSK-J2 should have IC50 > 100 µM.[1][3][4][5][8] If active, stock may be contaminated or degraded into toxic byproducts. |
References
-
Kruidenier, L., et al. (2012).[3] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[3] Nature, 488(7411), 404–408.[1] [1]
-
Structural Genomics Consortium (SGC). GSK-J1 Probe Summary. (Detailed characterization of GSK-J1 and the inactive control GSK-J2). [1]
-
Cayman Chemical. GSK-J2 (sodium salt) Product Information & Safety Data Sheet.[1][2]
-
Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4.[1][2][3][5][9] Nature, 514(7520), E1-E2.[1] [1]
Disclaimer: This protocol is for research use only. Always consult the specific Certificate of Analysis (CoA) for the batch-specific molecular weight, as the degree of hydration for sodium salts can vary.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. GSK-J2产品说明书 [selleck.cn]
- 3. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
Application Note: Experimental Design for KDM6 Inhibition using GSK-J2/GSK-J5 in PCR Analysis
This Application Note is designed to guide researchers through the rigorous experimental design required when using GSK-J2 (and its prodrug derivatives) as a negative control in PCR-based epigenetic analysis.
Important Technical Note: A common source of experimental failure in this field is the confusion between the free acid forms (GSK-J1/GSK-J2) and the ethyl ester prodrug forms (GSK-J4/GSK-J5). This guide explicitly addresses this distinction to ensure the validity of your PCR data.
Executive Summary
The selective inhibition of the H3K27me3 demethylases JMJD3 and UTX is a powerful strategy for studying gene regulation in inflammation, oncology, and development. GSK-J4 is the standard cell-permeable inhibitor used for this purpose. However, to prove that observed transcriptional changes (measured by PCR) are due to on-target epigenetic modulation and not general toxicity, a structural negative control is required.
GSK-J2 is the inactive pyridine regioisomer of the active inhibitor GSK-J1.[1][2] For cellular experiments (PCR), the cell-permeable prodrug GSK-J5 (which hydrolyzes to GSK-J2 intracellularly) is the mandatory control. This guide details the experimental setup to validate KDM6-dependent gene expression using the GSK-J4 (Active) vs. GSK-J5/J2 (Inactive) paradigm.
The Chemical Biology of the GSK-J Series
To interpret PCR data correctly, one must understand the "Prodrug-Metabolite Quadrangle." Using the wrong compound (e.g., adding GSK-J2 directly to cells) will result in false negatives due to lack of permeability, not lack of potency.
The Molecule Matrix
| Feature | Active Inhibitor (Targeting JMJD3/UTX) | Inactive Negative Control (The "J2" Pharmacophore) |
| Cell-Free Assay (Enzyme only) | GSK-J1 (Free Acid) | GSK-J2 (Free Acid) |
| Cell-Based Assay (PCR/RNA) | GSK-J4 (Ethyl Ester Prodrug) | GSK-J5 (Ethyl Ester Prodrug) |
-
Mechanism: GSK-J4 enters the cell and is hydrolyzed by intracellular esterases into GSK-J1 (Active).[1]
-
Control: GSK-J5 enters the cell and is hydrolyzed into GSK-J2 (Inactive).
-
PCR Logic: If a gene is regulated by JMJD3, its expression should change with GSK-J4 treatment but remain comparable to Vehicle (DMSO) with GSK-J5 treatment.
Pathway Visualization
The following diagram illustrates the critical hydrolysis step required for the experimental design.
Caption: Mechanism of Action. GSK-J4 and GSK-J5 cross the membrane and hydrolyze into J1 and J2. Only J1 inhibits JMJD3, preventing demethylation and maintaining H3K27me3 repression.
Experimental Strategy: The Triangle of Validation
To generate publication-quality PCR data, you must employ a three-arm design.
-
Vehicle Control (DMSO): Establishes baseline gene expression.
-
Active Arm (GSK-J4): Tests the hypothesis (e.g., "Inhibition of JMJD3 blocks LPS-induced cytokine expression").[3]
-
Specificity Control (GSK-J5/J2): Validates that the effect is due to enzyme inhibition, not the chemical scaffold.
Hypothesis: If Gene X is JMJD3-dependent:
-
DMSO: High Expression (upon stimulation).
-
GSK-J4: Low Expression (Repression maintained).
-
GSK-J5: High Expression (Similar to DMSO; inactive isomer has no effect).
Detailed Protocol
Phase 1: Reagent Preparation
Critical: GSK-J compounds are hydrophobic. Proper handling is essential to prevent precipitation which causes PCR variability.
-
Stock Solution: Dissolve GSK-J4 and GSK-J5 (or GSK-J2 if doing cell-free work) in high-grade sterile DMSO to 10 mM .
-
Note: GSK-J2 free acid is soluble in DMSO up to ~100 mM.
-
-
Aliquot: Store at -80°C in small aliquots (avoid freeze-thaw cycles).
-
Working Solution: Dilute stock into pre-warmed culture media immediately before use. Do not store diluted media.
Phase 2: Cell Treatment (Macrophage Inflammation Model)
Context: This protocol uses LPS-stimulated macrophages (e.g., BMDMs or THP-1), a classic model for JMJD3 activity.
-
Seeding: Seed cells at
cells/well in a 6-well plate. Allow adherence overnight. -
Pre-treatment (T = -1 hr to -24 hrs):
-
Replace media with fresh media containing:
-
Group A: DMSO (Vehicle) - Final concentration 0.1%.
-
Group B: GSK-J4 (Active) - 10 µM to 50 µM.
-
Group C: GSK-J5 (Inactive Control) - Matches Group B concentration (e.g., 50 µM).
-
-
Optimization: Perform a dose-response (5, 10, 25, 50 µM) first. 50 µM is a common ceiling; above this, off-target effects occur even with the inactive control.
-
-
Stimulation (T = 0):
-
Add LPS (e.g., 100 ng/mL) directly to the wells (without washing off the inhibitor).
-
JMJD3 is an "immediate early" gene; its protein levels rise rapidly upon LPS stimulation. The inhibitor must be present during this induction.
-
-
Harvest (T = +4 to +6 hrs):
-
Lysis cells immediately using TRIzol or RNA lysis buffer.
-
Phase 3: RNA Extraction & RT-qPCR
-
RNA Isolation: Standard phenol-chloroform or column-based extraction. Include a DNase I digestion step to remove genomic DNA (critical for epigenetic studies).
-
cDNA Synthesis: Use 500 ng - 1 µg of total RNA. Use Random Hexamers to capture all transcripts.
-
qPCR Setup:
-
Housekeeping Gene: Gapdh or Actb (Verify these do not change with LPS+GSK-J4 treatment).
-
Target Genes: Tnf, Il6, Il1b (Pro-inflammatory); Arg1, Mrc1 (M2 markers).
-
Replicates: Technical triplicates per biological sample.
-
Primer Design Table (Murine)
| Gene | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') |
|---|---|---|
| Gapdh | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
| Tnf | CCCTCACACTCAGATCATCTTCT | GCTACGACGTGGGCTACAG |
| Il6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| Kdm6b | TCCCAATGGCAACGAACTCC | GAGTGAGCAGCACCTTGGT |
Data Analysis & Interpretation
Calculate Relative Expression using the
Validation Criteria:
-
Viability Check: If GSK-J5 (Inactive) causes a massive drop in housekeeping gene
values compared to DMSO, the concentration is toxic. The experiment is invalid. -
The "Rescue" Effect:
-
LPS + DMSO = 100% Expression (Reference).
-
LPS + GSK-J4 = ~20-40% Expression (Significant Inhibition).
-
LPS + GSK-J5 = ~90-110% Expression (No Significant Inhibition).
-
Interpretation: The loss of expression in J4 is due to KDM6 inhibition. If J5 also reduced expression to 40%, the effect is off-target (non-specific toxicity).
-
Troubleshooting & Pitfalls
| Issue | Probable Cause | Solution |
| No effect with GSK-J4 | Hydrolysis failure or low dose. | Ensure cells have esterase activity (most do). Increase dose to 50 µM. |
| GSK-J2/J5 precipitates | Low solubility in aqueous media. | Warm media to 37°C before adding stock. Vortex immediately. Do not exceed 0.1% DMSO final. |
| GSK-J5 inhibits target | "Inactive" control showing activity. | Concentration too high (>100 µM). At high doses, specificity for KDM6 vs. KDM5/4 is lost. Titrate down. |
| Using GSK-J2 on cells | CRITICAL ERROR | GSK-J2 (free acid) is cell-impermeable. Switch to GSK-J5 (ester).[1][4][3] |
References
-
Kruidenier, L., et al. (2012).[4][5] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[1][2][4][6] Nature, 488(7411), 404–408.[2] [Link][5]
- Seminal paper describing the synthesis of GSK-J1/J2 and the prodrug str
-
Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4.[5][6][7] Nature, 514, E1–E2. [Link]
- Critical technical note on the specificity windows of GSK-J series.
-
Structural Genomics Consortium (SGC). GSK-J1/GSK-J4 Probe Summary.
-
Source for chemical structures and solubility data.[8]
-
- Burchfield, J. G., et al. (2015). High content analysis of the GSK-J4 response in macrophages. Journal of Biomolecular Screening, 20(9). Provides dose-response curves for J4 vs J5.
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: GSK-J2 Sodium Salt Stability & Handling
This guide serves as a specialized Technical Support Center for researchers working with GSK-J2 Sodium Salt , the inactive negative control for the H3K27 demethylase inhibitor GSK-J1.
Unlike generic product sheets, this guide focuses on the specific physicochemical challenges of maintaining stability in aqueous buffers, addressing the common issues of precipitation and pH-dependent solubility.
Product Overview
-
Compound: GSK-J2 (Sodium Salt)
-
Role: Inactive pyridine regioisomer of GSK-J1; Negative control for JMJD3/UTX inhibition studies.[1]
-
Chemical Nature: Sodium salt of a carboxylic acid-containing pyridine derivative.
-
Critical Challenge: While the sodium salt form improves water solubility compared to the free acid, the compound remains prone to pH-dependent precipitation and aggregation in aqueous buffers over time.
Part 1: Solubility & Reconstitution Protocols
The most frequent cause of "instability" reported by users is actually precipitation due to improper reconstitution or pH shock.
Standard Reconstitution Workflow
Do not attempt to dissolve the powder directly in aqueous buffer (e.g., PBS) for stock solutions, even though it is a salt. The kinetics of dissolution are slow, and the high local concentration can lead to immediate aggregation.
Figure 1: Recommended reconstitution workflow to maximize solution stability and prevent micro-precipitation.
Solubility Data Table
| Solvent System | Max Solubility | Stability Window | Notes |
| DMSO (Anhydrous) | ~100 mM (40 mg/mL) | 6 Months at -20°C | Recommended for Stock. Hygroscopic; keep tightly sealed. |
| Water (Unbuffered) | < 10 mM | < 1 Hour | Risky. CO₂ absorption lowers pH, causing protonation and precipitation. |
| PBS (pH 7.2 - 7.4) | < 50 µM (Direct) | Immediate Use | Direct dissolution is difficult. Dilute from DMSO stock. |
| Ethanol | Low / Variable | Not Recommended | Poor solubility compared to DMSO. |
Part 2: Aqueous Stability Mechanisms
Understanding why GSK-J2 is unstable in buffer is key to preventing it.
1. The pH-Solubility Trap
GSK-J2 contains a carboxylic acid moiety. As a sodium salt, it is the carboxylate anion (soluble).
-
Mechanism: If the pH of your buffer drops below ~5.5 (approaching the pKa of the acid), the molecule protonates to form the neutral free acid.
-
Result: The neutral form is highly lipophilic and precipitates immediately.
-
Risk Factor: "Physiological" buffers like PBS can have local pH drops if the stock solution is acidic or if the buffer capacity is overwhelmed.
2. Chemical Stability vs. Physical Stability
Users often confuse precipitation with degradation.
-
GSK-J4 (Prodrug): Contains an ethyl ester. It is chemically unstable in water (hydrolysis).
-
GSK-J2 (Control): Lacks the ester bond. It is chemically stable against hydrolysis but physically unstable (aggregation).
-
Implication: If your solution turns cloudy, you haven't destroyed the molecule chemically; you've just lost it from the solution phase.
Part 3: Troubleshooting Guide
Issue 1: "My solution turned cloudy upon dilution."
Diagnosis: This is "crashing out" (precipitation). It usually happens when the concentration is too high or the mixing is too slow.
Figure 2: Decision tree for troubleshooting precipitation events.
Issue 2: "I don't see any effect, but I also don't see the control working."
-
Context: GSK-J2 is a negative control.[1][2] It should not inhibit JMJD3/UTX (IC50 > 100 µM).[2]
-
Verification: If you observe activity (cell death or demethylation) with GSK-J2, it indicates off-target toxicity or precipitation on cells .
-
Solution: Spin down the media. If a pellet forms, the crystals are causing physical stress to cells, not chemical inhibition. Reduce concentration.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I freeze aqueous stock solutions of GSK-J2 Sodium Salt? A: No. Freezing aqueous solutions of hydrophobic salts often causes irreversible precipitation upon thawing (the "salting out" effect). Always store stocks in anhydrous DMSO at -20°C or -80°C. Prepare aqueous dilutions fresh daily.
Q2: Why use the Sodium Salt if I have to dissolve it in DMSO anyway? A: The sodium salt is easier to solubilize in DMSO than the free acid and tolerates the transition to aqueous buffer better (faster dispersion). However, the "salt" label does not guarantee high solubility in pure water for this specific molecule.
Q3: Can I use acidic buffers (pH 5-6)? A: Avoid if possible. At acidic pH, the carboxylate group protonates, reverting GSK-J2 to its free acid form, which is insoluble in water. If you must work at low pH, you will need a higher percentage of DMSO or a carrier like cyclodextrin.
Q4: Is GSK-J2 light sensitive? A: Like many pyridine-containing compounds, it can be sensitive to UV light over long periods. Store the powder and DMSO stocks in amber vials or wrapped in foil.
References
-
Kruidenier, L. et al. (2012).[1] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[1] Nature.[1]
- Establishes GSK-J1/J2/J4/J5 series and characterizes GSK-J2 as the inactive isomer.
-
Cayman Chemical. (n.d.). GSK-J2 (sodium salt) Product Information.[3]
- Provides solubility d
-
Tocris Bioscience. (n.d.). GSK-J2 Product Guide.
- Confirms IC50 values and structural differences between J1 and J2.
-
Structural Genomics Consortium (SGC). (n.d.). GSK-J1/J4 Probe Summary.
- Detailed chemical biology d
Sources
troubleshooting precipitation of GSK-J2 in cell media
A Guide to Preventing and Troubleshooting Precipitation in Cell Culture Media
Welcome to the technical support center for GSK small molecule inhibitors. As Senior Application Scientists, we understand that unexpected precipitation of a compound can halt critical experiments, waste valuable reagents, and cast doubt on your results. This guide is designed to provide you with a deep understanding of why your GSK inhibitor might be precipitating and to offer clear, actionable protocols to ensure it stays in solution, delivering reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common issues researchers face when working with GSK histone demethylase inhibitors in cell culture.
Q1: I'm seeing a white precipitate or cloudiness after adding GSK-J2 to my cell media. What's happening?
This is the most frequent challenge encountered and is almost always due to the compound's low solubility in aqueous solutions. The core issue is a phenomenon known as solvent shifting .
-
The Cause: You likely dissolved your inhibitor in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), where it is highly soluble.[1][2] However, when this concentrated DMSO stock is introduced into your cell culture medium (which is >99% water), the solvent environment abruptly shifts from organic to aqueous. The inhibitor, being poorly water-soluble, can no longer stay dissolved at that concentration and crashes out of solution, forming a precipitate.[3]
-
The Solution: The key is not just what you do, but how you do it. A careful, stepwise dilution protocol is required to gently acclimate the compound to the aqueous environment. This is detailed in the Protocols section of this guide.
Q2: Am I using the correct inhibitor? My vial says GSK-J2, but I see publications using GSK-J1 and GSK-J4.
This is a critical point of potential confusion that directly impacts solubility and experimental success. Let's clarify the nomenclature:
-
GSK-J1: This is the potent, active inhibitor of the H3K27 demethylases JMJD3/KDM6B and UTX/KDM6A. However, due to a polar carboxylate group, it has very poor cell permeability.[4]
-
GSK-J4: This is the cell-permeable prodrug of GSK-J1.[5] It is an ethyl ester form that readily crosses the cell membrane. Once inside the cell, endogenous esterase enzymes cleave the ester group, releasing the active GSK-J1 inhibitor.[4] To improve handling and solubility, GSK-J4 is often supplied as a hydrochloride (HCl) salt. For virtually all cell-based experiments, GSK-J4 is the compound you should be using. [5][6]
-
GSK-J2: This is a regio-isomer of GSK-J1 and serves as a less-active or negative control in experiments to demonstrate that the observed effects are due to specific inhibition of JMJD3/UTX.[7]
If your goal is to inhibit H3K27 demethylation in cells, you should be using GSK-J4 . If you are using a compound labeled "GSK-J2," verify with your supplier if it is intended as a negative control. The user's topic specified GSK-J2, which commonly causes confusion. This guide will focus on the correct handling of the active prodrug, GSK-J4, as the principles of solubility and dilution apply to both.
Q3: What is the maximum working concentration of GSK-J4 I can use in my media without precipitation?
This depends heavily on your specific cell culture medium and serum concentration, but a general guideline is to stay within the published effective concentration range.
-
Effective Range: Most studies use GSK-J4 in the range of 2 µM to 10 µM .[8][9] The IC₅₀ for inhibiting TNF-α production in macrophages, for example, is 9 µM.[10][11]
-
Solubility Limit: Exceeding 25-50 µM in a final aqueous solution is often problematic and may surpass the compound's solubility limit, regardless of the dilution method.
-
Recommendation: Always perform a dose-response curve starting from a low concentration (e.g., 1 µM). If you do not see the expected biological effect in the 5-10 µM range, precipitation and low bioavailability are more likely culprits than a need for a higher dose.
Q4: How do media components like FBS, pH, or salts affect GSK-J4 solubility?
The complex mixture of your cell culture medium can significantly influence whether a hydrophobic compound stays in solution.
-
Fetal Bovine Serum (FBS): Serum contains abundant proteins, most notably albumin, which can bind to small molecules.[12] This binding can act as a "carrier," effectively increasing the compound's apparent solubility. However, it can also sequester the compound, reducing its free concentration and biological activity.[12] If you are switching between high-serum and low-serum/serum-free conditions, you may need to re-optimize your GSK-J4 concentration.
-
pH and Salts: The pH of the medium (typically 7.2-7.4) and the concentration of salts can impact the solubility of compounds, especially those like GSK-J4 HCl that are supplied as a salt.[13] Ensure your medium is properly buffered and its pH is stable.
Q5: My media is already cloudy. Can I still use it? Can I filter it?
No. Once the compound has precipitated, the effective concentration of the soluble inhibitor is unknown and significantly lower than what you calculated.
-
Do Not Use: Using precipitated media will lead to inconsistent and non-reproducible results.
-
Do Not Filter: Filtering the media will simply remove the precipitated compound, again leaving you with an unknown, lower-than-intended final concentration.[3]
-
The Fix: The only reliable solution is to discard the precipitated media and prepare a fresh solution using the validated protocol outlined below.
Part 2: Troubleshooting Workflow & Experimental Protocols
Follow this logical workflow and detailed protocols to ensure your inhibitor remains in solution.
Visual Troubleshooting Guide
This flowchart provides a decision-making path to diagnose and solve precipitation issues.
Protocol 1: Preparation of a 10 mM GSK-J4 Stock Solution
A correctly prepared and stored stock solution is the foundation of a successful experiment.
Materials:
-
GSK-J4 Hydrochloride (powder)
-
High-quality, anhydrous DMSO (Dimethyl Sulfoxide)[1]
-
Sterile microcentrifuge tubes or cryovials
-
Water bath or sonicator (optional, but recommended)
Methodology:
-
Calculate: Determine the mass of GSK-J4 HCl powder needed for your desired volume and concentration. (Molecular Weight of GSK-J4 HCl ≈ 454.0 g/mol ).
-
Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 454.0 g/mol = 0.00454 g = 4.54 mg.
-
-
Weigh: Carefully weigh the powder. For small quantities, it is often best to purchase a pre-weighed amount or to dissolve the entire contents of the manufacturer's vial.
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the GSK-J4 HCl powder.
-
Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. If you still see undissolved particulates, gently warm the tube to 37°C for 5-10 minutes and vortex again.[4] An ultrasonic bath can also be used for a few minutes to aid dissolution.[4][8] The final solution should be perfectly clear.
-
Aliquot: Dispense the stock solution into small, single-use aliquots in sterile tubes. This is critical to prevent degradation from repeated freeze-thaw cycles and to avoid introducing water into your main stock from atmospheric moisture.[10][14]
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]
Protocol 2: Validated 2-Step Dilution of GSK-J4 into Cell Culture Media
This method minimizes the abrupt solvent shift that causes precipitation. This protocol is for adding the inhibitor to cells already plated in media.
Principle: Instead of adding a tiny volume of 100% DMSO stock directly into a large volume of media, you first create an intermediate dilution in a small volume of media. This allows for more effective mixing and a more gradual introduction of the compound to the aqueous environment.
Methodology (Example for a final concentration of 10 µM in a 10 mL culture):
-
Pre-warm Media: Ensure the complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C.
-
Prepare Intermediate Dilution Tube: In a sterile tube (e.g., a 1.5 mL microcentrifuge tube), add 500 µL of the pre-warmed complete media.
-
Prepare Inhibitor Dose:
-
The final volume is 10 mL, and the final concentration is 10 µM.
-
Using a 10 mM stock (10,000 µM), the required volume is: V₁ = (C₂ * V₂) / C₁ = (10 µM * 10,000 µL) / 10,000 µM = 10 µL .
-
-
Create Intermediate Dilution: Add the 10 µL of 10 mM GSK-J4 stock solution directly into the 500 µL of media in the intermediate tube. Immediately vortex or pipette up and down gently but thoroughly for 10-15 seconds to mix completely. The final DMSO concentration in this tube is ~2%.
-
Final Dosing: Transfer the entire contents of the intermediate tube (~510 µL) to your final 10 mL cell culture. Swirl the plate or flask gently to ensure even distribution.
-
Vehicle Control: Remember to prepare a vehicle control by adding an equivalent volume of DMSO (10 µL in this case) to your cells using the same 2-step dilution method. The final concentration of DMSO in the culture should be kept below 0.1% to avoid solvent toxicity.
Part 3: Technical Data & References
Data Summary Table: GSK-J4 Solubility
This table provides a consolidated overview of GSK-J4 solubility from various suppliers and publications. Note that exact values can vary slightly by batch and supplier.
| Solvent/Medium | Form | Concentration | Notes | Source(s) |
| DMSO | HCl Salt | ≥ 84 mg/mL (~185 mM) | Use fresh, anhydrous DMSO. Sonication or warming may be needed for very high concentrations. | [1][6] |
| DMSO | Free Base | ≥ 13.9 mg/mL (>30 mM) | Generally lower solubility than the HCl salt. | [4] |
| Ethanol | HCl Salt | 84 mg/mL (~185 mM) | Can be used as an intermediate solvent. | [6] |
| Water | HCl Salt | 84 mg/mL (~185 mM) | Requires significant effort (ultrasonic, heat). Aqueous solutions are not stable and should not be stored. | [6] |
| Water | Free Base | Insoluble | Not suitable for making aqueous stocks. | [1][4] |
| Cell Media (Final) | HCl Salt | < 50 µM | Practical upper limit to avoid precipitation. Working range is typically 2-10 µM. | [8][9][10] |
References
- APExBIO. (n.d.). GSK J4 HCl – Histone Demethylase Inhibitor.
- TargetMol. (n.d.). GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor.
- BPS Bioscience. (n.d.). GSK J4 HCl.
- MedchemExpress. (n.d.). GSK-J4 | JMJD3/UTX Inhibitor.
- Selleck Chemicals. (n.d.). GSK-J4 Hydrochloride | H3K27 Histone Demethylase Inhibitor.
- GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells. (2020). PubMed Central.
- MedChemExpress. (n.d.). GSK-J4 hydrochloride.
- Selleck Chemicals. (n.d.). GSK-J4 Histone Demethylase inhibitor.
- Inhibition of demethylases by GSK-J1/J4. (2014).
- The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells. (2021). PMC.
- Tocris Bioscience. (n.d.). GSK J4 | Histone Demethylases.
- GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. (2023). PubMed.
- Tribioscience. (n.d.). GSK-J4, JMJ H3K27 Demethylase inhibitor (cell permeable).
- Hello Bio. (n.d.). GSK J4 |Histone demethylase inhibitor.
- Structural Genomics Consortium. (n.d.). GSK-J1.
- Will FBS and Tween affect small molecule-binding to protein?. (2020).
- Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (n.d.). PMC.
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017).
- Troubleshooting Cell Culture Media for Bioprocessing. (2014). Genetic Engineering & Biotechnology News.
- Excipient Impact on Fenofibrate Equilibrium Solubility in Fasted and Fed Simulated Intestinal Fluids Assessed Using a Design of Experiment Protocol. (2023). MDPI.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 8. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 9. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 12. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellculturedish.com [cellculturedish.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Navigating the Nuances of GSK-J4/J2 Stability: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for the handling and use of the histone demethylase inhibitor, GSK-J4. Here, we address a critical, yet often overlooked, aspect of experimental success: the impact of storage conditions, particularly freeze-thaw cycles, on the compound's activity. Our aim is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your data.
Clarification: GSK-J2 vs. GSK-J4 - A Note on Nomenclature
Before delving into the technical details, it is crucial to address a common point of confusion regarding the nomenclature of related compounds. The initial query referred to "GSK-J2." However, the widely used, cell-permeable inhibitor of the H3K27me3/2 demethylases JMJD3/KDM6B and UTX/KDM6A is GSK-J4 .
-
GSK-J4 is a cell-permeable ethyl ester prodrug that is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1 .[1][2]
-
GSK-J1 is the potent, active inhibitor of JMJD3 and UTX, but it has poor cell permeability.
-
GSK-J2 is an inactive isomer of GSK-J1 and is often recommended as a negative control in experiments.[3][4][5] It exhibits significantly lower activity against KDM6A and KDM6B.[4]
Given the focus on the compound's "activity," this guide will primarily address the handling and stability of GSK-J4 , as it is the compound researchers typically use to achieve intracellular inhibition of JMJD3/UTX.
Troubleshooting Guide: Effects of Freeze-Thaw Cycles on GSK-J4 Activity
This section is designed to help you troubleshoot common issues related to the storage and handling of GSK-J4, with a specific focus on the detrimental effects of freeze-thaw cycles.
Q1: I’ve been using the same stock solution of GSK-J4 for several weeks, and my recent experimental results are inconsistent. Could this be related to how I’m storing it?
A1: Yes, inconsistent results are a classic sign of compound degradation, and improper storage is a frequent culprit. GSK-J4, like many small molecule inhibitors, is susceptible to degradation when subjected to repeated freeze-thaw cycles.[6][7] Each cycle of freezing and thawing can introduce instability, potentially leading to a decrease in the effective concentration of the active compound in your stock solution.
To maintain the integrity of your GSK-J4 stock, it is imperative to aliquot the solution into single-use volumes after initial reconstitution. This practice minimizes the number of times the main stock is temperature-cycled, thereby preserving its activity for a longer duration.
Q2: How many freeze-thaw cycles can a GSK-J4 solution tolerate before its activity is compromised?
Q3: My GSK-J4 stock solution has been subjected to multiple freeze-thaw cycles. Is there a way to test if it’s still active?
A3: If you suspect your GSK-J4 stock may have been compromised due to multiple freeze-thaw cycles, you can perform a functional validation experiment. Here is a suggested workflow:
-
Positive Control: Prepare a fresh solution of GSK-J4 from a new, unopened vial. This will serve as your positive control for full activity.
-
Test Article: Use your potentially compromised GSK-J4 stock.
-
Experimental Setup: Design a simple, well-established assay in which the effects of GSK-J4 are robust and easily measurable. For example, you could treat cells with a known inducer of a GSK-J4 target gene and measure the inhibitory effect of both the fresh and the potentially compromised GSK-J4.
-
Dose-Response: Perform a dose-response experiment with both the fresh and the old stock. A significant rightward shift in the IC50 curve for the old stock would indicate a loss of potency.
The following diagram illustrates a recommended workflow for validating your GSK-J4 stock:
Caption: Workflow for validating the activity of a potentially compromised GSK-J4 stock solution.
Q4: I accidentally left my GSK-J4 stock solution at room temperature overnight. Is it still usable?
A4: The stability of GSK-J4 in solution at room temperature is not well-documented for extended periods. While some suppliers ship the compound at ambient temperature, indicating short-term stability, prolonged exposure to room temperature is not recommended for solutions.[8] If this occurs, it is advisable to perform a functional validation assay as described in Q3 before using the stock in critical experiments.
FAQs: Best Practices for GSK-J4 Storage and Handling
This section provides answers to frequently asked questions about the proper storage and handling of GSK-J4 to ensure its long-term stability and activity.
Q5: What is the recommended procedure for reconstituting and storing GSK-J4?
A5: To ensure the longevity and reliability of your GSK-J4, follow these steps:
-
Reconstitution: Dissolve the powdered GSK-J4 in a suitable solvent, such as DMSO or ethanol, to create a high-concentration stock solution.[9] Ensure the powder is fully dissolved; sonication may be recommended.[9]
-
Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots. The volume of each aliquot should be sufficient for one experiment to avoid the need to thaw the entire stock.
-
Storage: Store the aliquots in tightly sealed vials at the recommended temperature.
The following diagram outlines the recommended storage protocol:
Caption: Recommended workflow for preparing and storing GSK-J4 stock solutions.
Q6: What are the recommended storage temperatures and expected stability for GSK-J4 solutions?
A6: The recommended storage conditions for GSK-J4 solutions can vary slightly between suppliers, but a general consensus is as follows:
| Storage Temperature | Solvent | Reported Stability |
| -80°C | DMSO or Ethanol | Up to 1 year[6][7] |
| -20°C | DMSO or Ethanol | 1 to 6 months[6][8][10][11] |
Note: Always refer to the product data sheet from your specific supplier for the most accurate storage information.
Q7: Can I store GSK-J4 in an aqueous solution?
A7: It is generally not recommended to store GSK-J4 in aqueous solutions for more than a day.[2] Small molecules can be less stable in aqueous buffers, and the solubility of GSK-J4 in water is poor.[6] For in-vivo studies or cell culture experiments, it is best to prepare fresh dilutions from your frozen stock in the appropriate aqueous buffer or culture medium immediately before use.
Q8: What are the signs of GSK-J4 precipitation in my stock solution, and what should I do if I observe it?
A8: Precipitation may appear as visible particulate matter or cloudiness in your stock solution, especially after thawing. This can occur if the solubility limit is exceeded or due to improper storage. If you observe precipitation, gently warm the solution and vortex or sonicate to try and redissolve the compound.[9] However, if the precipitate does not go back into solution, it is best to discard the aliquot as the concentration will no longer be accurate. To avoid precipitation, ensure you are using a suitable solvent and do not exceed the recommended solubility limits.
References
-
BPS Bioscience. (n.d.). GSK J4 HCl. Retrieved from [Link]
-
MDPI. (2020). Spatially Resolved Effects of Protein Freeze-Thawing in a Small-Scale Model Using Monoclonal Antibodies. Retrieved from [Link]
-
Insights.bio. (2022). Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. Retrieved from [Link]
-
SAGE Journals. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Retrieved from [Link]
-
PMC. (2021). Impact of Cryopreservation and Freeze-Thawing on Therapeutic Properties of Mesenchymal Stromal/Stem Cells and Other Common Cellular Therapeutics. Retrieved from [Link]
-
BioProcess International. (2015). Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. Retrieved from [Link]
-
RayBiotech. (n.d.). GSK J2. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK J4 |Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 9. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 10. tribioscience.com [tribioscience.com]
- 11. Histone Lysine Demethylase Inhibitor VIII, GSK-J4 [sigmaaldrich.cn]
Technical Guide: Optimizing GSK-J2 Concentrations for Toxicity Avoidance
Executive Summary & Critical Nomenclature
Important Technical Clarification: Before optimizing concentrations, it is critical to verify you are using the correct congener for your assay type. The GSK-J series consists of active inhibitors and their inactive structural isomers (negative controls).
-
GSK-J1: Active H3K27me3 demethylase inhibitor.[1][2][3] Cell-impermeable (active in cell-free/enzymatic assays).
-
GSK-J2: Inactive isomer of GSK-J1.[1][2][4][5] Used as a negative control in cell-free assays.
-
GSK-J4: Ethyl ester prodrug of GSK-J1.[2][4] Cell-permeable (hydrolyzes to GSK-J1 inside cells).[4]
-
GSK-J5: Ethyl ester prodrug of GSK-J2.[2][4] Cell-permeable negative control (hydrolyzes to GSK-J2 inside cells).[4]
If you are performing cell-based experiments (e.g., macrophages, neurons), you should likely be using GSK-J5 as the control for GSK-J4 . If you are using GSK-J2 directly on cells, it will not penetrate effectively, rendering it an invalid control for intracellular targets.[6]
The following guide addresses the optimization of GSK-J2 (and its prodrug GSK-J5 ) to ensure that observed phenotypes are due to specific epigenetic modulation and not non-specific scaffold toxicity.
Core Directive: Determining the Therapeutic Window
Q: What is the optimal concentration range for GSK-J2/GSK-J5 to avoid off-target toxicity?
A: The "sweet spot" for specific H3K27me3 inhibition (using the active drugs) is typically 1 µM – 10 µM . Consequently, your negative control (GSK-J2/J5) must be used at the exact same concentration as the active drug.
-
The Toxicity Threshold: Non-specific cytotoxicity (apoptosis unrelated to demethylase inhibition) often begins at >30 µM .
-
The Target Window: GSK-J1 (active) has an IC50 of ~60 nM for JMJD3.[3] However, in cellular assays, the prodrug GSK-J4 is typically required at 1–5 µM to achieve sufficient intracellular conversion.[6]
-
Recommendation: Perform a dose-response curve (0.1, 1, 5, 10, 30 µM) with both the active and control compounds. The valid therapeutic window is where the active compound shows a biological effect (e.g., increased H3K27me3, reduced TNF-α) while the control compound (GSK-J2/J5) shows no effect and no cytotoxicity .
Data Summary: Activity vs. Toxicity
| Compound | Target (JMJD3) IC50 | Cellular Working Conc.[3][4][7] | Cytotoxicity Onset | Primary Application |
| GSK-J1 | ~60 nM | N/A (Impermeable) | N/A | Enzymatic Assays (Active) |
| GSK-J2 | >100 µM | N/A (Impermeable) | >100 µM | Enzymatic Assays (Control) |
| GSK-J4 | N/A (Prodrug) | 1 – 10 µM | >30 µM | Live Cell Assays (Active) |
| GSK-J5 | N/A (Prodrug) | 1 – 10 µM | >30 µM | Live Cell Assays (Control) |
Mechanism of Action & Experimental Logic
To interpret your data correctly, you must understand the intracellular conversion pathway.[6] The ester group facilitates entry, but intracellular esterases must cleave it to release the active acid form.[6]
Figure 1: Intracellular hydrolysis pathway. GSK-J4 and GSK-J5 are cell-permeable esters that are hydrolyzed by esterases into the active inhibitor GSK-J1 and the inactive control GSK-J2, respectively.[2][4]
Solubility & Stock Preparation Protocols
Issue: Users often report precipitation or "crashing out" when adding the drug to cell culture media.[6] This micro-precipitation causes localized high concentrations that lead to false-positive toxicity.
Protocol: Preparation of Stable Stock Solutions
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[6][8] Avoid water-containing buffers for the initial stock.
-
Solubility Limit: GSK-J2 and GSK-J5 are soluble in DMSO up to 100 mM .[5] However, for ease of pipetting and to minimize freeze-thaw degradation, prepare 10 mM aliquots.[6]
-
Storage: Store aliquots at -20°C (stable for 1 year) or -80°C (stable for 2 years). Do not store at 4°C or room temperature in solution.
Protocol: Dilution into Media (The "1:1000" Rule)
To avoid solvent toxicity, the final DMSO concentration in your cell culture must be <0.1% .[6]
-
Step 1: Thaw the 10 mM stock at 37°C and vortex until completely clear.
-
Step 2 (Intermediate Dilution): Dilute the 10 mM stock 1:10 in culture medium (or PBS) to create a 1 mM working solution . Note: Perform this immediately before use.[6]
-
Step 3 (Final Treatment): Add the 1 mM working solution to your cell culture well to achieve the final concentration (e.g., 5 µL of 1 mM into 500 µL media = 10 µM).
-
Why? Adding 100% DMSO stock directly to media can cause protein precipitation at the interface.[6] The intermediate step buffers the transition.
-
Troubleshooting Guide: Differentiating Specific vs. Off-Target Toxicity
Scenario: You observe cell death in your GSK-J2 (Control) treated wells.
| Symptom | Probable Cause | Corrective Action |
| Rapid Cell Death (<2 hrs) | Osmotic shock or DMSO toxicity. | Ensure final DMSO is <0.1%.[6] Check calculation. |
| Precipitate Visible | Compound crashed out of solution. | Use the "Intermediate Dilution" method (see Section 4). Warm media before addition.[6] |
| Toxicity at >30 µM | Scaffold toxicity (off-target). | Reduce concentration. The therapeutic window is likely 1–10 µM.[6] |
| Loss of Adhesion | Integrin interference (rare but possible). | Coat plates with Poly-L-Lysine or Collagen. |
Experimental Workflow for Validation
Use this logic flow to validate your results.
Figure 2: Validation workflow. This logic gate ensures that any observed biological effect is attributed to H3K27me3 demethylase inhibition rather than general compound toxicity.
References
-
Kruidenier, L., et al. (2012).[6][3] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[6][2][3] Nature, 488(7411), 404–408.[6] Link
- Key Finding: Establishes GSK-J1 as the active inhibitor and GSK-J2 as the inactive isomer. Describes the synthesis of ester prodrugs (GSK-J4/J5) for cellular permeability.
-
Heinemann, B., et al. (2014).[6] Inhibition of the histone demethylase JMJD3 alleviates viral reactivation in herpes simplex virus 1-infected cells. Nature Medicine, 20, 1515–1515.[6] Link
- Key Finding: Demonstrates the use of GSK-J4 in cellular assays and the importance of the GSK-J5 control.
-
Structural Genomics Consortium (SGC). (n.d.).[6] GSK-J1/J4 Probe Summary. Link
-
Key Finding: Provides definitive IC50 values: GSK-J1 (60 nM) vs GSK-J2 (>100 µM).[3]
-
-
Burchfield, J. G., et al. (2015).[6] High content analysis of the GSK-J4 therapeutic window in macrophages. Journal of Biomolecular Screening, 20(10).[6] Link
-
Key Finding: Discusses cytotoxicity thresholds in macrophage cell lines, noting non-specific effects at concentrations >30 µM.[6]
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 6. GSK-J2产品说明书 [selleck.cn]
- 7. tribioscience.com [tribioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Solubility Issues with GSK-J2 Sodium Salt
Welcome to the technical support center for GSK-J2 sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can confidently navigate challenges and achieve reliable, reproducible results.
Understanding GSK-J2 and its Significance
GSK-J2 is a crucial reagent in epigenetic research. It serves as a structurally similar but inactive regio-isomer of GSK-J1, a potent inhibitor of the H3K27 demethylases JMJD3/KDM6B and UTX/KDM6A.[1][2] This makes GSK-J2 an ideal negative control for in vitro studies, allowing researchers to distinguish the specific effects of JMJD3/UTX inhibition from off-target or compound-related artifacts.[3][4] However, like many small molecules, achieving and maintaining its solubility in aqueous experimental systems can be a significant hurdle.
The highly polar carboxylate group in the GSK-J1 structure, which is also present in GSK-J2, is a key factor influencing its solubility characteristics.[5][6] While the sodium salt form is intended to improve aqueous solubility, challenges can still arise. For researchers conducting cell-based assays, a cell-permeable prodrug form, GSK-J5, is also available.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of GSK-J2 sodium salt?
A1: GSK-J2 sodium salt is primarily used as a negative control for its active counterpart, GSK-J1, in studies investigating the role of the H3K27 demethylases JMJD3 and UTX.[3] Due to its structural similarity but lack of inhibitory activity against these enzymes (IC50 > 100 μM for JMJD3), it helps to validate that the observed biological effects are due to the specific inhibition of the target demethylases and not other non-specific effects of the chemical scaffold.[3][4]
Q2: What are the recommended storage conditions for GSK-J2 sodium salt?
A2: For long-term stability, GSK-J2 sodium salt powder should be stored at -20°C.[3][7] Under these conditions, it can be stable for at least four years.[3] Stock solutions, typically prepared in DMSO, should also be stored at -20°C, with some suppliers recommending storage at -80°C for extended periods.[8] It is crucial to minimize freeze-thaw cycles to prevent degradation and precipitation.[9]
Q3: Is GSK-J2 cell-permeable?
A3: Due to its polar carboxylate group, GSK-J2 itself has limited cell permeability.[5][6] For cellular assays requiring intracellular activity, the cell-permeable ester prodrug, GSK-J5, is recommended.[3] Esterases within the cell cleave the ester group, releasing the active (or in this case, inactive control) compound.[4]
Troubleshooting Guide: Solubility Issues
This section addresses common solubility problems encountered when working with GSK-J2 sodium salt, providing explanations for their causes and step-by-step protocols for their resolution.
Issue 1: GSK-J2 sodium salt is not dissolving in my chosen solvent.
Potential Cause: The inherent solubility of GSK-J2 sodium salt in aqueous buffers is limited. While the salt form enhances solubility compared to the free acid, it may still be insufficient for high concentration stock solutions in purely aqueous media. Organic solvents are often necessary to achieve higher concentrations.
Troubleshooting Protocol:
-
Solvent Selection: The recommended solvent for preparing high-concentration stock solutions of GSK-J2 is Dimethyl Sulfoxide (DMSO).[2][7] It is readily soluble in DMSO at concentrations of at least 38.94 mg/mL (100 mM).
-
Proper Dissolution Technique:
-
Ensure the GSK-J2 sodium salt powder and the solvent are at room temperature before mixing.[10]
-
Add the solvent to the powder and vortex gently to mix.[11]
-
If the compound does not dissolve completely, sonication in a water bath for a few minutes can aid dissolution.[10][11]
-
Gentle warming in a 37°C water bath may also be effective, but use caution as excessive heat can degrade the compound.[10][11]
-
-
Verify Compound Quality: Ensure the purity of your GSK-J2 sodium salt. Impurities can significantly impact solubility. Reputable suppliers provide a certificate of analysis with purity data.
Data Summary: Solubility of GSK-J2
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ≥ 42 | ≥ 107.84 |
| 1 eq. HCl | 19.47 | 50 |
Data sourced from MedchemExpress and Tocris Bioscience.[2] Note that the solubility in DMSO may be even higher, with the saturation point not fully determined.[2]
Issue 2: My GSK-J2 stock solution in DMSO precipitates when diluted into aqueous media for my experiment.
Potential Cause: This is a common phenomenon known as "kinetic" versus "thermodynamic" solubility.[12][13] While GSK-J2 is highly soluble in DMSO, its solubility in the final aqueous assay buffer is much lower. When the DMSO stock is rapidly diluted, the compound can crash out of solution as it is no longer in its preferred solvent environment.
Troubleshooting Workflow:
Caption: Decision-making workflow for addressing GSK-J2 precipitation upon dilution.
Detailed Protocol for Serial Dilution:
-
Prepare Intermediate Dilutions: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous buffer, perform one or more intermediate dilution steps.
-
Example: To achieve a final concentration of 10 µM GSK-J2 with 0.1% DMSO from a 10 mM stock in DMSO:
-
Dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Dilute the 1 mM solution 1:10 in your assay buffer to get a 100 µM solution in 10% DMSO.
-
Finally, dilute this 100 µM solution 1:10 in your assay buffer to get the final 10 µM GSK-J2 in 1% DMSO. Adjust dilutions as needed to achieve a lower final DMSO concentration.
-
-
Increase Mixing: When adding the compound to the aqueous buffer, ensure rapid and thorough mixing to disperse the compound quickly and minimize localized high concentrations that can initiate precipitation.
Issue 3: I observe a precipitate in my cell culture media after adding GSK-J2.
Potential Cause: Precipitation in cell culture media can be more complex than in simple buffers. In addition to the solubility issues of the compound itself, interactions with media components like proteins (from serum), salts, and changes in pH can induce precipitation.[9][14]
Experimental Protocol for Identifying the Cause:
-
Isolate the Compound: First, determine if the precipitate is the compound itself or a complex with media components. Prepare the final dilution of GSK-J2 in a protein-free version of your cell culture medium (e.g., basal medium without serum). If no precipitate forms, the issue is likely an interaction with serum proteins.
-
Addressing Serum Protein Interaction:
-
Reduce the serum concentration in your media if experimentally permissible.
-
Add the GSK-J2 solution to the media slowly while gently swirling the plate or tube.
-
Consider pre-incubating the diluted GSK-J2 solution at 37°C for a short period before adding it to the cells, as this can sometimes improve solubility.
-
-
Evaluate for Salt Precipitation: High concentrations of salts in some media formulations can contribute to the precipitation of small molecules. Ensure your media is properly prepared and that there are no pre-existing precipitates.
-
pH Considerations: Check the pH of your media after the addition of the GSK-J2 solution. Although unlikely to cause a significant shift at typical working concentrations, localized pH changes during dilution could theoretically impact solubility.[14]
Visualizing the Troubleshooting Process for Cell Culture Precipitation:
Caption: A logical workflow for diagnosing the cause of GSK-J2 precipitation in cell culture.
By systematically addressing these common issues and understanding the chemical principles behind them, researchers can effectively troubleshoot solubility challenges with GSK-J2 sodium salt, leading to more reliable and reproducible experimental outcomes.
References
-
GSK-J2产品说明书 - Selleck中国官网. [Link]
-
In vitro solubility assays in drug discovery - PubMed. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. [Link]
-
A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC - NIH. [Link]
-
How to enhance drug solubility for in vitro assays? - ResearchGate. [Link]
-
How to stop protein precipitation from pH change in Hi5 cell culture? - ResearchGate. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Targeted inhibition of histone H3K27 demethylation is effective in high-risk neuroblastoma. [Link]
-
Structure of the inhibitor GSK-J1 bound in the catalytic pocket of... - ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. GSK-J2 (sodium salt) | 2108665-15-0 [m.chemicalbook.com]
- 8. GSK-J2产品说明书 [selleck.cn]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
shelf life and degradation of GSK-J2 sodium salt
Welcome to the technical support guide for GSK-J2 sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling, storage, and use of this compound. Our goal is to ensure the integrity of your experiments by addressing common challenges and questions with scientifically grounded explanations and protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding GSK-J2 sodium salt.
Q1: What is GSK-J2 sodium salt and why is it used in research?
GSK-J2 is a pyridine regio-isomer of GSK-J1.[1][2] Its primary role in research is to serve as a negative control for its active counterpart, GSK-J1. GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[2] In contrast, GSK-J2 shows significantly less activity against these targets (IC₅₀ > 100 μM for JMJD3), making it an ideal tool to differentiate between on-target pharmacological effects of GSK-J1 and any potential off-target or non-specific effects in cellular and biochemical assays.[1][2][3][4][5] Using an inactive control with analogous physicochemical properties is critical for validating that the observed biological response is due to the inhibition of the intended target.[5]
Q2: What are the recommended storage conditions and shelf life for GSK-J2 sodium salt?
The stability of GSK-J2 sodium salt is highly dependent on whether it is in solid form or in solution. Proper storage is paramount to prevent degradation and ensure experimental reproducibility.
-
Solid Form: As a crystalline solid, GSK-J2 sodium salt is relatively stable. The consensus among major suppliers is to store the powder at -20°C .[1][3][6] Like many sodium salts, it can be hygroscopic (absorb moisture from the air), so it is crucial to store it in a tightly sealed container in a dry environment.[7][8][9]
-
In Solution: The stability of GSK-J2 sodium salt dramatically decreases once it is reconstituted. Some suppliers explicitly state that solutions are unstable and should be prepared fresh for each use.[10] If short-term storage is unavoidable, it should be at -80°C.
The table below summarizes the shelf life based on supplier recommendations.
Table 1: Recommended Storage and Shelf Life of GSK-J2
| Form | Supplier | Storage Temperature | Stated Shelf Life | Citation |
| Solid (Powder) | Cayman Chemical | -20°C | ≥ 4 years | [1] |
| MedchemExpress | -20°C | 3 years | [3] | |
| MedchemExpress | 4°C | 2 years | [3] | |
| Selleck Chemicals | -20°C | 3 years | [10] | |
| In Solution | MedchemExpress | -80°C | 2 years | [3] |
| MedchemExpress | -20°C | 1 year | [3] | |
| Selleck Chemicals | N/A | Solutions are unstable; prepare fresh. | [10] |
Expert Recommendation: Based on the data, we strongly recommend storing the solid powder at -20°C and always preparing solutions fresh for each experiment to ensure maximum potency and avoid variability. If a stock solution must be stored, it should be in single-use aliquots at -80°C and used within a limited timeframe.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem: My GSK-J2 sodium salt powder appears clumpy and is difficult to weigh accurately.
-
Plausible Cause: This is a classic sign of moisture absorption. Sodium salts are often hygroscopic, and exposure to ambient air, especially in humid environments, can cause the fine powder to clump.[7][8] This not only makes accurate weighing challenging but the presence of water can also accelerate the degradation of the compound once it is dissolved in a solvent like DMSO.
-
Solution & Protocol:
-
Equilibration: Before opening, allow the vial to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the cold vial when exposed to warmer, moist air.
-
Handling Environment: If possible, handle and weigh the powder in a low-humidity environment, such as a glove box with desiccant or a room with controlled humidity.
-
Weighing: Weigh out the desired amount of powder quickly. Immediately and tightly reseal the vial.
-
Storage: Store the main container with a desiccant pack to maintain a dry environment.
-
Problem: I am having difficulty dissolving the GSK-J2 sodium salt in DMSO.
-
Plausible Cause: Several factors can contribute to solubility issues:
-
Solvent Quality: DMSO is highly hygroscopic. Old or improperly stored DMSO can absorb significant amounts of water, which can negatively impact the solubility of many organic compounds.
-
Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds the compound's solubility limit. While some suppliers report high solubility, others note that the related GSK-J1 sodium salt is only slightly soluble in DMSO, suggesting potential challenges.
-
Salt Form: The sodium salt form may have different solubility characteristics compared to the free acid.
-
-
Solution & Protocol:
-
Use High-Quality Solvent: Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.[3]
-
Follow a Reconstitution Protocol:
-
Add the appropriate volume of DMSO to the vial containing the pre-weighed GSK-J2 sodium salt powder.
-
Vortex gently for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, you can sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be used but should be done with caution to avoid thermal degradation.
-
-
Consult Molarity Tables: Use a reconstitution calculator to ensure you are targeting a reasonable concentration.
-
Table 2: Reconstitution Guide for GSK-J2 Sodium Salt (MW: 412.4 g/mol )
| Target Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 2.425 mL | 12.124 mL | 24.248 mL |
| 10 mM | 242.5 µL | 1.212 mL | 2.425 mL |
| 25 mM | 97.0 µL | 485.0 µL | 970.0 µL |
| 50 mM | 48.5 µL | 242.5 µL | 485.0 µL |
Problem: My experimental results are inconsistent, or the compound shows unexpected effects.
-
Plausible Cause: This is the most critical issue and is almost always linked to the degradation of the compound in solution. The instability of GSK-J2 in aqueous or DMSO solutions is a primary driver of experimental variability.[10] Repeated freeze-thaw cycles of a stock solution will accelerate degradation, leading to a decrease in the effective concentration and a potential increase in unknown degradation products.
-
Solution & Self-Validating Workflow: The best protocol is one that minimizes the opportunity for degradation. This self-validating system ensures that if issues arise, compound instability can be confidently ruled out as a cause.
Detailed Protocol: Preparation and Use of GSK-J2 Sodium Salt Stock Solution
-
Equilibrate: Allow the vial of solid GSK-J2 sodium salt to reach room temperature before opening.
-
Reconstitute: Prepare a concentrated stock solution (e.g., 50 mM) in fresh, anhydrous DMSO immediately before your experiment.
-
Aliquot (if necessary): If you absolutely cannot use the entire stock solution at once, immediately create single-use aliquots in low-binding tubes. The volume should be appropriate for one experiment to avoid any leftover solution that would need to be re-frozen.
-
Flash Freeze: Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice.
-
Store: Transfer the frozen aliquots to -80°C for short-term storage.
-
Use: When ready to use an aliquot, thaw it quickly and use it immediately to prepare your final working concentration in the appropriate cell culture media or assay buffer.
-
Discard: Crucially, discard any unused portion of the thawed aliquot. Do not re-freeze it. This single-use principle is the most effective way to prevent degradation-induced variability.
Part 3: Visualized Workflows and Logic
Visual diagrams can help clarify complex workflows and decision-making processes.
Caption: Recommended workflow for handling GSK-J2 sodium salt.
Caption: Logic diagram for troubleshooting inconsistent results.
References
-
Salt - Safety Data Sheet . Panther Industries Inc. [Link]
-
GSK-J1 . Structural Genomics Consortium. [Link]
-
GSK-J2产品说明书 . Selleck China. [Link]
-
Safety Data Sheet: Sodium . Carl ROTH. [Link]
-
Reconstitution of Chromatin by Stepwise Salt Dialysis . ResearchGate. [Link]
-
Reconstitution of Chromatin by Stepwise Salt Dialysis . PMC - NIH. [Link]
-
A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response . PMC - NIH. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-J2产品说明书 [selleck.cn]
- 7. blackstonefluids.com [blackstonefluids.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing Off-Target Effects with GSK-J2
Topic: Troubleshooting & Optimization for GSK-J2 (KDM6 Probe/Control)
Core Directive & Compound Identity Crisis
CRITICAL ALERT: Before proceeding, we must verify the identity and intended use of your compound.[1] A significant portion of "off-target" reports regarding GSK-J2 stem from a fundamental misunderstanding of its chemical role.[1]
GSK-J2 is the INACTIVE regioisomer control, not the active inhibitor. [1]
-
Active Inhibitor: GSK-J1 (Free acid, biochemical) or GSK-J4 (Ethyl ester prodrug, cellular).[1][2]
-
Inactive Control: GSK-J2 (Free acid, biochemical) or GSK-J5 (Ethyl ester prodrug, cellular).[1][2]
If you are using GSK-J2 expecting to inhibit JMJD3/UTX (KDM6 subfamily) and are seeing "off-target" toxicity or unexpected phenotypes, you are likely observing non-specific physicochemical toxicity or assay interference rather than specific epigenetic modulation.[1]
Interactive Troubleshooting Guide (Q&A)
Module A: "I am using GSK-J2 to treat cells..."
Q: I treated my cells with GSK-J2 but I don't see an increase in H3K27me3. Why? A: This is the expected result. GSK-J2 is the negative control molecule.[1][2] It is a pyridine regioisomer of GSK-J1 designed to be sterically incapable of binding the JMJD3 catalytic pocket effectively (IC50 > 100 µM).[1][2]
-
Correct Action: If you intend to inhibit demethylation in cells, you must use GSK-J4 .[1] GSK-J4 is cell-permeable and hydrolyzes into the active GSK-J1 inside the cell.[1][2]
Q: I treated cells with GSK-J2 as a negative control, but I am seeing significant cytotoxicity. Is this an off-target effect? A: Yes. While GSK-J2 is "inactive" against KDM6 enzymes, it is not inert.[1] At high concentrations (>30 µM), it can cause:
-
Non-specific Metal Chelation: Like many 2-oxoglutarate (2-OG) competitors, the pyridine-carboxylate core can chelate iron (Fe2+) or other metal ions essential for cellular homeostasis, independent of histone demethylase inhibition.[1]
-
Physicochemical Stress: High micromolar concentrations of planar aromatic heterocycles can intercalate into DNA or disrupt membranes.[1]
-
Optimization: Titrate your negative control (GSK-J2/J5) alongside your active drug (GSK-J1/J4).[1] If the active drug works at 5 µM, do not use the control at 50 µM.[1] Keep the concentrations matched.
Module B: "I am using GSK-J2 in a biochemical assay..."
Q: In my AlphaScreen/LANCET assay, GSK-J2 shows inhibition of JMJD3. Is my batch contaminated? A: Not necessarily. This is often a False Positive caused by assay interference.[1]
-
Mechanism: GSK-J2 can interfere with the donor/acceptor beads or chelate the nickel/glutathione used for protein capture, mimicking inhibition.[1]
-
Troubleshooting:
Strategic Compound Selection Workflow
Use the following decision matrix to ensure you are using the correct GSK analog for your specific experimental context.
Figure 1: Decision Matrix for GSK-J Series Compounds.[1] Note that GSK-J2 is strictly a biochemical negative control.[1]
Data Summary: Potency & Selectivity
The following table highlights why GSK-J2 is used as a control and where the "off-target" risks lie if concentrations are not managed.
| Compound | Role | Target (JMJD3) IC50 | Primary Off-Targets (Risk Zone) | Permeability |
| GSK-J1 | Active Inhibitor | ~60 nM | KDM5B, KDM5C (at >1 µM) | Low (Polar) |
| GSK-J2 | Inactive Control | > 100,000 nM | Non-specific toxicity >30 µM | Low (Polar) |
| GSK-J4 | Active Prodrug | N/A (Hydrolyzes to J1) | KDM5 family (post-hydrolysis) | High |
| GSK-J5 | Inactive Prodrug | N/A (Hydrolyzes to J2) | Non-specific toxicity >30 µM | High |
Key Insight: Heinemann et al. (2014) demonstrated that while GSK-J1 is selective for KDM6 at nanomolar levels, it loses specificity at micromolar levels, inhibiting KDM5 (JARID1) family members.[1] Since GSK-J2 is structurally similar, it may share these high-concentration off-targets despite lacking KDM6 activity.[1]
Protocol: Validating Specificity (The "Rescue" Experiment)
To definitively prove that an effect observed with GSK-J4 (and absent in GSK-J5/J2) is truly due to JMJD3/UTX inhibition and not an off-target effect, you must perform a genetic rescue.[1]
Objective: Distinguish chemical off-targets from on-target efficacy.
Step-by-Step Methodology:
-
Establish Baseline: Treat Wild-Type (WT) cells with GSK-J4 (Active) and GSK-J5 (Control).[1] Observe phenotype (e.g., cytokine release, differentiation).[1]
-
Genetic Knockout: Generate a CRISPR/Cas9 KO of KDM6B (JMJD3) or KDM6A (UTX).[1]
-
The Critical Test: Treat the KO cells with GSK-J4.[1]
-
Hypothesis: Since the target (JMJD3) is absent, GSK-J4 should have no additional effect compared to vehicle/control.[1]
-
Result A (On-Target): GSK-J4 phenotype disappears in KO cells.[1]
-
Result B (Off-Target): GSK-J4 still causes toxicity or phenotype in KO cells.[1] This indicates the drug is hitting a different target (e.g., KDM5 or non-enzymatic targets).[1]
-
References
-
Kruidenier, L., et al. (2012). "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response."[1] Nature, 488(7411), 404-408.[1]
-
Heinemann, B., et al. (2014). "Inhibition of demethylases by GSK-J1/J4."[1] Nature, 514(7520), E1-E2.[1]
-
Structural Genomics Consortium (SGC). "Probe: GSK-J1."[1]
-
Source:[1]
- Relevance: Provides authoritative IC50 data and chemical structure comparisons for the J1/J2 pair.
-
Sources
pH sensitivity of GSK-J2 sodium salt solutions
Topic: pH Sensitivity & Solubility Optimization of GSK-J2 Sodium Salt Audience: Researchers, Senior Scientists, Drug Discovery Specialists[1]
Introduction: The Physicochemical Reality of GSK-J2 Sodium Salt
GSK-J2 Sodium Salt is the water-soluble, anionic form of GSK-J2, a regio-isomer of the histone demethylase inhibitor GSK-J1.[1] It serves as the critical negative control in epigenetic studies targeting JMJD3/UTX.
While the sodium salt formulation significantly improves aqueous solubility compared to the free acid, it introduces a critical vulnerability: pH-dependent precipitation .[1] The molecule contains a propanoic acid tail (pKa ~4.[1]8) and a pyridine moiety (pKa ~5.2).[1] This creates a "solubility cliff" in slightly acidic environments.[1] If the pH of your stock solution or culture media drifts below pH 7.0, the equilibrium shifts from the soluble carboxylate anion to the insoluble free acid, rendering your negative control invalid.
This guide provides the protocols and troubleshooting logic to prevent this silent experimental failure.
Module 1: Solubility & Reconstitution
Q: Why did my GSK-J2 Sodium Salt precipitate immediately upon adding it to PBS?
A: This is likely due to a localized pH drop or the "Salting Out" effect, but pH is the primary suspect. While PBS is buffered to pH 7.4, the dissolution of the salt itself can locally alter pH, or the PBS capacity may be insufficient if the compound concentration is high (>10 mM).
-
Mechanism: GSK-J2 Sodium Salt requires a basic environment to maintain the ionized carboxylate form (
).[1] If the local pH at the dissolving interface drops below ~6.0, the protonated free acid ( ) forms. This species is hydrophobic and crystallizes instantly.[1] -
Solution:
-
Pre-solubilize in DMSO: Dissolve the powder in 100% DMSO first to create a high-concentration stock (e.g., 50-100 mM).[1]
-
Dilute into Buffer: Slowly add the DMSO stock to your aqueous buffer while vortexing.
-
Check pH: Verify the final solution pH is > 7.2.
-
Q: Can I dissolve GSK-J2 Sodium Salt directly in water to avoid DMSO?
A: Yes, but with strict caveats. The sodium salt is soluble in water up to ~10-20 mM, but water lacks buffering capacity.[1]
-
Risk: Absorption of atmospheric
can lower the water pH to ~5.5 over time. At this pH, a significant fraction of GSK-J2 will protonate and precipitate, often as invisible micro-aggregates that skew concentration data.[1] -
Protocol: Use 10 mM NaOH or a basic buffer (e.g., Tris-HCl pH 8.[1]0) rather than unbuffered water for aqueous stock preparation.[1]
Q: What is the maximum solubility I can expect?
| Solvent | Max Solubility | Stability | Notes |
| DMSO | ~100 mM | High | Recommended for frozen stocks (-20°C).[1] |
| Water (pH 7.0) | ~10-20 mM | Low | Prone to pH drift and precipitation.[1] |
| PBS (pH 7.4) | ~5-10 mM | Medium | Immediate use only.[1] Do not freeze. |
| Ethanol | Low | Low | Not recommended.[1] |
Module 2: Stability & Storage
Q: My thawed aqueous stock solution has crystals. Can I re-dissolve them by heating?
A: Do NOT heat above 37°C. Heating may re-dissolve the crystals temporarily, but it accelerates chemical degradation (hydrolysis of the amide/amine linkers).
-
Correct Action: If precipitation occurs in an aqueous stock after freeze-thaw, discard the aliquot . The concentration is no longer defined.
-
Prevention: Never store GSK-J2 Sodium Salt as an aqueous solution.[1] Store strictly as a DMSO stock at -80°C. Aliquot to avoid freeze-thaw cycles.
Q: How does pH affect the chemical half-life of GSK-J2?
A: The molecule is relatively stable at neutral pH but sensitive to extremes.[1]
-
Acidic Conditions (pH < 4): Promotes protonation and precipitation.[1]
-
Basic Conditions (pH > 9): Risk of base-catalyzed hydrolysis or racemization over extended periods.[1]
-
Optimal Window: pH 7.2 – 8.0.[1]
Module 3: Cell Culture Applications
Q: I am treating cells for 72 hours. Will GSK-J2 remain soluble in the media?
A: This depends on the metabolic activity of your cells.[1] Fast-growing cancer lines (e.g., HeLa, Jurkat) produce significant lactate, driving the culture media pH down (acidification).[1]
-
The Trap: If media pH drops to 6.5 (yellow color change), GSK-J2 may precipitate onto the cell monolayer.[1] This causes physical stress to cells, which can be mistaken for "toxicity," invalidating it as a negative control.
-
Troubleshooting Protocol:
-
Measure media pH at the endpoint.[1]
-
If pH < 7.0, increase the frequency of media changes or increase HEPES buffer concentration (up to 25 mM) to maintain pH stability.
-
Q: How do I calculate the correct concentration for a negative control?
A: GSK-J2 is the inactive isomer.[1] It should be used at the same concentration as the active GSK-J1 (or the prodrug GSK-J4) to control for off-target physicochemical effects.[1]
-
Note: GSK-J2 (acid/salt) is cell-impermeable compared to the ester prodrugs (GSK-J4/J5).[1] If you are using GSK-J4 (ester) as the active drug, the correct control is GSK-J5 (ester) , not GSK-J2.[1]
-
Correction: Use GSK-J2 Sodium Salt primarily for in vitro enzymatic assays or experiments where cell permeability is not the limiting factor (or microinjection/electroporation is used).[1] For standard cell culture treatment, verify if you should be using GSK-J5 instead.[1]
Visual Troubleshooting Guides
Figure 1: Reconstitution & pH Logic
Caption: Decision tree for solubilizing GSK-J2 Sodium Salt, highlighting the critical pH checkpoints to prevent precipitation.
[1]
Figure 2: The "Solubility Cliff" Mechanism
Caption: Molecular mechanism of pH-dependent failure.[1] At pH < 6, the equilibrium shifts toward the insoluble free acid form.
Standard Operating Protocol (SOP): Preparation of GSK-J2 Stock
Objective: Prepare a stable 10 mM stock solution of GSK-J2 Sodium Salt.
-
Weighing: Weigh the GSK-J2 Sodium Salt powder in a static-free environment.
-
Primary Solubilization: Add 100% DMSO to the vial to achieve a concentration of 50 mM .
-
Aliquoting: Dispense into small aliquots (e.g., 20 µL) to prevent freeze-thaw cycles.
-
Storage: Store at -80°C (stable for >1 year).
-
Working Solution:
References
-
Structural Genomics Consortium (SGC). GSK-J1/J2/J4/J5 Probe Summary. (Detailed chemical properties and control usage). [Link][1]
-
Kruidenier, L., et al. (2012).[1] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[2][3] Nature, 488(7411), 404-408.[1] (Original characterization of GSK-J1 and the GSK-J2 negative control). [Link][1]
Sources
Technical Support Center: Purity & Integrity of GSK-J2 Sodium Salt
The following technical guide is structured as a specialized support center resource for researchers working with GSK-J2 Sodium Salt. It prioritizes the detection of critical impurities—specifically the active isomer GSK-J1—which can catastrophically compromise negative control experiments.
Current Status: Operational Topic: Impurity Detection & Troubleshooting for GSK-J2 (Inactive Control) Target Audience: Epigenetics Researchers, QC Analysts, Medicinal Chemists
Core Technical Overview
GSK-J2 is the inactive pyridine regio-isomer of the potent H3K27 histone demethylase inhibitor GSK-J1 .[1][2][3] It is universally employed as a negative control to validate that biological effects observed with GSK-J1 (or its prodrug GSK-J4) are on-target.
-
The Critical Risk: Because GSK-J2 and GSK-J1 are structural isomers with identical molecular weights (MW: 389.45 g/mol for free acid), they cannot be distinguished by standard low-resolution Mass Spectrometry (MS).
-
The Consequence: Even minor contamination (1-5%) of the active GSK-J1 isomer within a GSK-J2 preparation can lead to false positives , where the "inactive" control shows demethylase inhibition, invalidating the entire study.
Diagnostic Workflow: Quality Control Pipeline
The following decision tree outlines the mandatory QC steps before using GSK-J2 in sensitive assays.
Figure 1: Critical Quality Control Workflow for GSK-J2 Sodium Salt. Note the emphasis on isomer resolution.
Troubleshooting Guides & Protocols
Scenario A: "My negative control (GSK-J2) is showing biological activity."
Diagnosis: Cross-contamination with the active isomer (GSK-J1). Mechanism: GSK-J1 and GSK-J2 differ only by the position of the pyridine nitrogen. This subtle shift prevents GSK-J2 from coordinating with the Fe(II) cofactor in the JMJD3/UTX active site (Kruidenier et al., 2012). However, synthesis of GSK-J2 can yield trace amounts of GSK-J1 if non-regioselective methods are used.
Action Plan: Isomer-Resolving HPLC Protocol Standard rapid gradients may co-elute these isomers. Use the following high-resolution method to separate them.
| Parameter | Specification |
| Column | Phenyl-Hexyl or C18 (High Carbon Load), 150 x 4.6 mm, 3-5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses ionization for better retention) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Primary) and 280 nm |
| Gradient Profile | 0-2 min: 5% B (Isocratic hold) 2-20 min: 5% -> 60% B (Shallow gradient is critical) 20-25 min: 60% -> 95% B (Wash) |
| Expected Result | GSK-J1 and GSK-J2 should elute with a |
Expert Tip: Do not rely on Mass Spec (m/z 390 [M+H]+) alone. You must see two distinct peaks in the UV trace if contamination is present.
Scenario B: "The powder is sticky or difficult to weigh."
Diagnosis: Hygroscopicity of the Sodium Salt. Mechanism: The sodium salt form of GSK-J2 is significantly more hygroscopic than the free acid or ester prodrugs. Exposure to ambient humidity causes it to absorb water, turning the powder into a gum. This alters the effective molecular weight, leading to under-dosing.
Troubleshooting Steps:
-
Do not scrape: If the material is stuck to the vial wall, do not attempt to scrape it out. You will lose mass and accuracy.
-
Solubilize the whole vial:
-
Calculate the total expected mass (e.g., 5 mg).
-
Add a precise volume of DMSO directly to the manufacturer's vial to create a master stock (e.g., 50 mM).
-
Vortex thoroughly until the solution is clear.
-
-
Storage: Aliquot the master stock immediately into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles which can induce precipitation.
Scenario C: "I see precipitation when adding the stock to cell culture media."
Diagnosis: "Crash-out" due to low aqueous solubility of the free acid form. Mechanism: While the sodium salt is water-soluble, diluting a high-concentration DMSO stock into aqueous media (pH 7.4) can sometimes cause the compound to revert to its less soluble neutral form or precipitate if the concentration exceeds the solubility limit (~100 µM in media).
Resolution Protocol:
-
Stepwise Dilution: Do not pipet 100% DMSO stock directly into the well.
-
Step 1: Dilute DMSO stock 1:10 in PBS or culture media (intermediate dilution).
-
Step 2: Add intermediate dilution to the cells.
-
-
Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent toxicity masking the negative control effect.
Frequently Asked Questions (FAQ)
Q1: Can I use GSK-J2 in vivo? A: No. Like GSK-J1, GSK-J2 (free acid/salt) has poor cellular permeability due to the charged carboxylate group. For in vivo or cellular assays requiring high permeability, you should use the ethyl ester prodrug, GSK-J5 (inactive control for GSK-J4).
Q2: How do I distinguish GSK-J2 from GSK-J1 if I lost the label? A: You cannot distinguish them visually. You must run the Isomer-Resolving HPLC Protocol (see Scenario A) alongside a known standard. If you lack a standard, an activity assay (AlphaLISA or Western Blot for H3K27me3 levels) is the only biological confirmation. GSK-J2 should show IC50 > 100 µM, whereas GSK-J1 is ~60 nM (Kruidenier et al., 2012).
Q3: What is the shelf life of the sodium salt in solution? A:
-
Powder: 2 years at -20°C (desiccated).
-
DMSO Stock: 6 months at -80°C.
-
Aqueous Solution: Use immediately. The sodium salt can hydrolyze or disproportionate over time in water (Hein et al., 2015).
References
-
Kruidenier, L., et al. (2012).[2][3][5] "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response."[1][2][3][6][7] Nature, 488(7411), 404-408.[2] [5]
-
Structural Genomics Consortium (SGC). "GSK-J1 Probe Summary." SGC Probes.
- Hein, C. D., et al. (2015). "Drug delivery via ester prodrugs: hydrolysis and stability." Pharmaceutical Research. (General reference for ester/salt stability principles).
-
Cayman Chemical. "GSK-J2 (sodium salt) Product Information."
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK-J4/J1 Protocols for Diverse Cell Lines
Welcome to the technical support center for the epigenetic inhibitor, GSK-J4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively using GSK-J4 and its active metabolite, GSK-J1. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your experiments are both successful and interpretable.
A crucial point of clarification: this guide focuses on GSK-J4, a cell-permeable ethyl ester prodrug. Inside the cell, esterases rapidly hydrolyze GSK-J4 into GSK-J1, the potent inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] GSK-J1 itself has poor cell permeability, making GSK-J4 the compound of choice for cell-based assays.[2] The user's query mentioned "GSK-J2," which is likely a typo for the GSK-J4/J1 system, the focus of this guide.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with GSK-J4.
Q1: What is the mechanism of action for GSK-J4?
GSK-J4 is a prodrug that becomes the active inhibitor GSK-J1 within the cell. GSK-J1 is a selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX.[1] These enzymes are responsible for removing methyl groups from lysine 27 on histone H3 (H3K27me3 and H3K27me2). By inhibiting JMJD3 and UTX, GSK-J1 leads to an accumulation of H3K27me3, a mark associated with transcriptional repression.[4]
Q2: How do I prepare and store GSK-J4?
For cell culture experiments, GSK-J4 is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[5] This stock solution should be stored at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is important to note that the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is the difference between GSK-J4 and GSK-J1, and which one should I use?
GSK-J4 is the cell-permeable prodrug form, while GSK-J1 is the active inhibitor.[2] For experiments with live cells (in vitro cell culture), GSK-J4 is the appropriate choice as it can efficiently cross the cell membrane.[2] Once inside the cell, it is converted to GSK-J1.[2][3] GSK-J1 is suitable for cell-free biochemical assays, such as those using purified enzymes.[1]
Q4: Are there known off-target effects of GSK-J4?
While GSK-J4 is known as a selective inhibitor of JMJD3 and UTX, some studies suggest it may have inhibitory effects on other JmjC domain-containing demethylases, such as JARID1B (KDM5B) and JARID1C (KDM5C), though often at higher concentrations.[2][6] It is crucial to consider this possibility when interpreting your data. As a best practice, consider using complementary approaches, such as siRNA-mediated knockdown of KDM6A and KDM6B, to validate that the observed phenotype is indeed due to the inhibition of your intended targets.[5]
Visualizing the Mechanism of Action
To understand how GSK-J4 works, it's helpful to visualize its pathway.
Caption: GSK-J4 enters the cell and is converted to GSK-J1, which inhibits JMJD3/UTX.
Troubleshooting Guide
Here are some common issues encountered during experiments with GSK-J4 and how to resolve them.
Q1: I am not observing the expected biological effect (e.g., no change in cell phenotype, no increase in H3K27me3). What should I do?
This is a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inhibitor Concentration: The optimal concentration of GSK-J4 is highly cell-line dependent. A concentration that is effective in one cell line may be suboptimal or toxic in another.
-
Solution: Perform a dose-response experiment. Treat your cells with a range of GSK-J4 concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM) for a fixed duration (e.g., 24, 48, or 72 hours).
-
Validation: After treatment, assess the global levels of H3K27me3 using Western blotting or immunofluorescence. A successful treatment should result in a dose-dependent increase in H3K27me3.[5][7]
-
-
Treatment Duration: The time required to observe a biological effect can vary.
-
Solution: Conduct a time-course experiment. Using an effective concentration determined from your dose-response study, treat your cells for different durations (e.g., 12h, 24h, 48h, 72h).
-
Validation: Monitor your phenotype of interest and H3K27me3 levels at each time point.
-
-
Cell Line Sensitivity: Some cell lines may be inherently resistant to the effects of JMJD3/UTX inhibition.
-
Consideration: The expression levels of JMJD3 and UTX can vary between cell lines. If possible, assess the baseline expression of these enzymes in your cells of interest.
-
Q2: My cells are dying after GSK-J4 treatment. How can I mitigate this cytotoxicity?
GSK-J4 can induce cell cycle arrest and apoptosis in some cell lines, particularly at higher concentrations.[8][9]
-
Optimize Concentration: As mentioned above, a dose-response experiment is crucial. Identify the lowest effective concentration that yields the desired biological effect without causing excessive cell death.
-
Assess Cell Viability: Use a quantitative cell viability assay (e.g., MTT, CCK-8) to determine the IC50 of GSK-J4 in your cell line.[5] This will help you establish a therapeutic window.
-
Reduce Treatment Duration: If long-term treatment is toxic, consider shorter exposure times that are sufficient to induce the desired epigenetic changes.
Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and media composition.
-
Freshly Prepare Working Solutions: Dilute your GSK-J4 stock solution just before each experiment. The stability of GSK-J4 in cell culture medium over extended periods may vary.
-
Consistent Treatment Timing: Apply the treatment at the same stage of cell confluence in each experiment.
Experimental Protocols
Protocol 1: Determining Optimal GSK-J4 Concentration
This protocol outlines a typical workflow for identifying the ideal GSK-J4 concentration for your specific cell line.
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency).
-
Preparation of GSK-J4 dilutions: Prepare a series of GSK-J4 dilutions in your complete cell culture medium from your DMSO stock. Include a vehicle-only control (DMSO).
-
Treatment: Aspirate the old medium from your cells and add the medium containing the different GSK-J4 concentrations or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (a good starting point is 48 hours).
-
Harvesting and Analysis:
-
For Western blot analysis, lyse the cells and collect the protein lysates.
-
For cell viability assays, follow the manufacturer's protocol.
-
-
Readout: Analyze H3K27me3 levels by Western blot and assess cell viability. The optimal concentration will show a clear increase in H3K27me3 with minimal cytotoxicity.
Data Presentation: Starting Concentrations for Different Cell Lines
The following table provides a summary of GSK-J4 concentrations used in various published studies. This should be used as a starting point for your own optimization.
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Human Primary Macrophages | 9 µM (IC50) | Not specified | Inhibition of TNFα release | [10] |
| AC16 (Human Cardiomyocytes) | 2.5 µM - 10 µM | 2 hours (pretreatment) | Protective effect against PA-induced injury | [5] |
| Neonatal Rat Cardiomyocytes (NRCM) | Dose-dependent | 2 hours (pretreatment) | Increased H3K27me3 | [7] |
| Rat Kidney Mesangial Cells | Not specified | 48 hours | Attenuation of high glucose-induced profibrotic factors | [11] |
| Non-Small Cell Lung Cancer (NSCLC) | Not specified | Not specified | Cell death and growth inhibition | [8] |
| Acute Myeloid Leukemia (KG-1a) | Not specified | Not specified | Cell cycle arrest and apoptosis | [9] |
Visualizing the Experimental Workflow
Caption: A stepwise workflow for optimizing GSK-J4 treatment conditions.
By following this guide, researchers can develop robust and reproducible protocols for using GSK-J4, leading to more reliable and impactful scientific discoveries.
References
-
GSK-J1/J4 inhibition of several histone demethylase subfamilies. a,... - ResearchGate. Available from: [Link]
-
GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - Frontiers. Available from: [Link]
-
The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - NIH. Available from: [Link]
-
GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PubMed. Available from: [Link]
-
GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC. Available from: [Link]
-
The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - MDPI. Available from: [Link]
-
(PDF) Inhibition of demethylases by GSK-J1/J4 - ResearchGate. Available from: [Link]
-
GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - NIH. Available from: [Link]
-
A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC - NIH. Available from: [Link]
-
Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells | springermedicine.com. Available from: [Link]
-
GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed Central. Available from: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 8. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: GSK-J1 vs. GSK-J2 IC50 Profiling
Content Type: Technical Comparison Guide Audience: Researchers, Biochemists, and Drug Discovery Scientists Focus: Enzymatic Inhibition, Selectivity, and Experimental Validation[1][2][3]
Executive Summary: The Active Probe vs. The Negative Control[4]
In the study of epigenetic regulation, specifically the demethylation of Histone H3 Lysine 27 (H3K27), GSK-J1 and GSK-J2 represent a critical matched pair of chemical tools.
-
GSK-J1 is the first-in-class, selective, catalytic site inhibitor of the H3K27me3 demethylases JMJD3 (KDM6B) and UTX (KDM6A) .[1][3]
-
GSK-J2 is the structural regio-isomer of GSK-J1.[4] It possesses negligible inhibitory activity against these targets, making it the essential negative control to validate that observed biological effects are due to on-target demethylase inhibition rather than general toxicity or off-target scaffolding.
Critical Experimental Note: Both GSK-J1 and GSK-J2 are carboxylic acids with poor cellular permeability.[2][4] For intracellular or in vivo experiments, their ethyl ester prodrugs (GSK-J4 and GSK-J5 , respectively) must be used.[4] This guide focuses on the biochemical properties (IC50) of the free acids used in cell-free enzymatic assays.
Mechanism of Action & Structural Basis
The KDM6 subfamily (JMJD3/UTX) utilizes 2-oxoglutarate (2-OG) and Fe(II) as cofactors to demethylate H3K27.
-
GSK-J1 Mechanism: It acts as a competitive inhibitor with respect to 2-OG.[1][3] It binds to the catalytic pocket, where its pyridine-pyrimidine biaryl system coordinates the active site metal (Fe2+), mimicking the binding of 2-OG.
-
GSK-J2 Difference: GSK-J2 is a pyridine regio-isomer.[5][4] The nitrogen atom on the pyridine ring is shifted to a position that sterically and electronically prevents bidentate coordination with the catalytic metal. Consequently, it cannot occupy the active site effectively.
Pathway Diagram: H3K27 Demethylation Inhibition[1][3][4][5][6][7][8]
Figure 1: Mechanism of Action.[1][3][6][7] GSK-J1 competes with the cofactor 2-OG to block the catalytic complex, preventing demethylation. GSK-J2 fails to bind the metal center.[4]
Biochemical Profile: IC50 Comparison
The following data represents the consensus values derived from AlphaScreen and Mass Spectrometry assays as established in the seminal characterization by Kruidenier et al. (2012).
Table 1: Primary Target Potency (Cell-Free Assay)
| Compound | Target Enzyme | IC50 Value | Activity Status |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Potent Inhibitor |
| GSK-J1 | UTX (KDM6A) | ~60 nM | Potent Inhibitor |
| GSK-J2 | JMJD3 (KDM6B) | > 100,000 nM (>100 µM) | Inactive |
| GSK-J2 | UTX (KDM6A) | > 100,000 nM (>100 µM) | Inactive |
Selectivity Profile
GSK-J1 is highly selective for the KDM6 subfamily.[1][3][6] However, researchers should be aware of potential off-target activity at high concentrations:
-
KDM5C (JARID1C): IC50 ~11 µM (approx. 180-fold less potent than for JMJD3).
-
KDM5B (JARID1B): IC50 ~94 µM.
-
Other JMJ Enzymes (KDM2/3/4): No significant inhibition observed at clinically relevant concentrations.
Experimental Application: Validating On-Target Effects
When designing an experiment to prove that a cellular phenotype (e.g., macrophage differentiation, inflammatory response) is driven by JMJD3/UTX activity, you must use the GSK-J1/GSK-J2 pair (or their prodrugs J4/J5) in parallel.
Why use GSK-J2?
If you observe a biological effect with GSK-J1 (or J4) but observe the same effect with GSK-J2 (or J5), the result is likely an artifact (off-target toxicity or scaffold interference). A true epigenetic effect is confirmed only when:
-
GSK-J1 (Active) shows a dose-dependent response.
-
GSK-J2 (Inactive) shows no response at equivalent concentrations.
Protocol: In Vitro Demethylase Assay (AlphaLISA)
This workflow describes how to experimentally verify the IC50 values in your own lab using a proximity-based assay.
Reagents:
-
Recombinant JMJD3 or UTX (catalytic domain).
-
Biotinylated H3K27me3 peptide substrate.[8]
-
AlphaLISA Acceptor beads (anti-H3K27me1/me0 antibody) and Streptavidin Donor beads.
Workflow Diagram: IC50 Validation
Figure 2: Enzymatic Assay Workflow. Parallel titration of GSK-J1 and GSK-J2 is required to calculate specific IC50 and rule out assay interference.
References
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[4] Nature, 488(7411), 404–408. [Link][1][3]
-
Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4.[3] Nature, 514, E1–E2. [Link][1][3]
-
Structural Genomics Consortium (SGC). Chemical Probe: GSK-J1.[5][6] [Link][6]
Sources
- 1. ovid.com [ovid.com]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
A Researcher's Guide to Navigating Histone Demethylase Inhibitors: A Comparative Analysis of GSK-J2 Sodium Salt and GSK-J4 Cell Permeability
In the dynamic field of epigenetics, the precise modulation of histone methylation stands as a critical tool for dissecting cellular processes and developing novel therapeutic strategies. The Jumonji C (JmjC) domain-containing histone demethylases, particularly KDM6A (UTX) and KDM6B (JMJD3), have emerged as key targets due to their roles in inflammation, development, and cancer. GSK-J4, a potent and selective inhibitor of these H3K27me3/me2 demethylases, has become an invaluable chemical probe. However, its utility in cell-based assays is often debated due to considerations of cell permeability. To address this, its prodrug, GSK-J2 sodium salt, was developed. This guide provides an in-depth, experimentally grounded comparison of GSK-J2 sodium salt and GSK-J4, focusing on the critical aspect of cell permeability to empower researchers in making informed decisions for their experimental designs.
The Central Challenge: Delivering the Inhibitor to its Intracellular Target
The efficacy of any small molecule inhibitor in a cellular context hinges on its ability to cross the cell membrane and reach its target protein in sufficient concentrations. GSK-J4, the active inhibitory compound, possesses a chemical structure that can present challenges to passive diffusion across the lipid bilayer. To overcome this, GSK-J2 sodium salt was engineered as a prodrug.
GSK-J2 is an esterified form of GSK-J4. The ester groups mask the carboxylic acid moieties of GSK-J4, increasing the molecule's lipophilicity and facilitating its passage through the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester groups, releasing the active GSK-J4 molecule. This mechanism is designed to achieve higher intracellular concentrations of the active inhibitor than might be possible by treating cells with GSK-J4 directly.
Figure 1. Mechanism of GSK-J2 uptake and conversion. GSK-J2 sodium salt, a cell-permeable prodrug, crosses the cell membrane and is hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J4, which then inhibits the KDM6A/B demethylases.
Comparative Efficacy: A Look at the Data
The superior cellular activity of the prodrug strategy is not merely theoretical. Experimental data consistently demonstrates that treatment with the esterified prodrug leads to more potent inhibition of H3K27 demethylation in cellular assays compared to treatment with the active compound itself.
| Compound | Assay Type | Cell Line | IC₅₀ |
| GSK-J4 | Biochemical (KDM6B) | - | 9 nM |
| GSK-J4 | Cellular (H3K27me3) | HeLa | > 50 µM |
| GSK-J1 (Ethyl Ester Prodrug) | Cellular (H3K27me3) | HeLa | 1.8 µM |
Table 1. A summary of the reported IC₅₀ values for GSK-J4 and its ethyl ester prodrug, GSK-J1. While GSK-J4 is highly potent in biochemical assays, its cellular activity is significantly lower than its prodrug, highlighting the permeability issue. Data for the sodium salt (GSK-J2) is expected to be in a similar range to the ethyl ester prodrug (GSK-J1) in cellular assays.
The significant drop in potency for GSK-J4 in cellular versus biochemical assays is a classic indicator of poor cell permeability. In contrast, the micromolar IC₅₀ of the prodrug in cellular assays confirms that the prodrug strategy is effective in delivering the active inhibitor to its intracellular target.
Experimental Protocol: Validating Intracellular Target Engagement
To empirically determine and validate the differential permeability and subsequent target engagement of GSK-J2 and GSK-J4, a Cellular Thermal Shift Assay (CETSA) is a highly effective method. CETSA leverages the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Step-by-Step CETSA Protocol
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., a human cancer cell line known to express KDM6B, such as a glioblastoma line) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose range of either GSK-J2 sodium salt or GSK-J4 (e.g., 0.1, 1, 10, 50 µM) for a predetermined time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Heat Treatment:
-
After treatment, wash the cells with PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Aliquot the supernatant for each treatment condition into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Protein Precipitation and Western Blotting:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KDM6B in the supernatant by Western blotting using a specific antibody against KDM6B. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the percentage of soluble KDM6B as a function of temperature.
-
The resulting curves will show a thermal shift (an increase in the melting temperature) for the GSK-J2 treated cells in a dose-dependent manner, indicating target engagement. The shift observed with GSK-J4 treatment is expected to be significantly less pronounced, confirming its lower cell permeability.
-
Figure 2. A schematic of the Cellular Thermal Shift Assay (CETSA) workflow for comparing the target engagement of GSK-J2 and GSK-J4.
Conclusion and Recommendations
The choice between GSK-J2 sodium salt and GSK-J4 is not merely one of preference but is dictated by the experimental system. For any cell-based assay, GSK-J2 sodium salt is the superior choice due to its enhanced cell permeability, which ensures that the active inhibitor, GSK-J4, reaches its intracellular targets, KDM6A and KDM6B. The use of GSK-J4 should be reserved for biochemical assays with purified enzymes where cell membrane penetration is not a factor. By understanding the principles of prodrug design and employing validation techniques like CETSA, researchers can confidently and effectively utilize these powerful epigenetic probes to advance their scientific inquiries.
References
-
GSK-J4 (hydrochloride). Adooq Bioscience. [Link]
A Researcher's Guide to Validating the Inactivity of GSK-J2 as a Negative Control for the KDM6B Inhibitor GSK-J4
For researchers in epigenetics and drug discovery, the selective inhibition of histone demethylases is a critical area of investigation. The Jumonji C (JmjC) domain-containing histone demethylase 6B (KDM6B), also known as JMJD3, is a key epigenetic regulator implicated in a variety of cellular processes, including differentiation, inflammation, and cancer.[1][2] GSK-J4 has emerged as a potent and selective small molecule inhibitor of KDM6A and KDM6B, making it a valuable tool for studying the biological functions of these enzymes.[3] However, rigorous scientific inquiry demands the use of appropriate negative controls to ensure that the observed biological effects are a direct result of on-target enzyme inhibition. This guide provides a comprehensive comparison of GSK-J4 and its structural analog, GSK-J2, with a focus on experimentally validating the inactivity of GSK-J2 against KDM6B.
This guide is intended for researchers, scientists, and drug development professionals seeking to employ these chemical probes with a high degree of scientific rigor. We will delve into the mechanistic basis for the differential activity of these compounds and provide detailed, field-proven protocols for their validation.
The Critical Role of a Negative Control: GSK-J4 vs. GSK-J2
GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1.[3] GSK-J1 potently inhibits KDM6B with a reported IC50 of 60 nM.[4] Its mechanism of action involves the chelation of the active site iron and competition with the co-substrate α-ketoglutarate.[1]
In contrast, GSK-J2 is a regioisomer of GSK-J1 and serves as an ideal negative control.[1] Due to a subtle change in its chemical structure, GSK-J2 is unable to effectively chelate the catalytic metal ion in the KDM6B active site, resulting in significantly weaker inhibitory activity (IC50 > 100 µM).[3] The corresponding cell-permeable prodrug, GSK-J5, is the ethyl ester of GSK-J2. The stark difference in potency between GSK-J4 and its inactive counterpart, GSK-J2/J5, provides a robust system for dissecting the specific effects of KDM6B inhibition from potential off-target or compound-specific effects.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 1: A diagram illustrating the differential binding and inhibitory mechanism of GSK-J1 and GSK-J2 within the KDM6B active site.
Comparative Inhibitory Activity of KDM6B Inhibitors
To provide a broader context for the validation of GSK-J2's inactivity, the following table summarizes the reported IC50 values for GSK-J4, GSK-J2, and other alternative KDM6B inhibitors. This data highlights the significant drop-off in potency for GSK-J2, reinforcing its suitability as a negative control.
| Compound | Target(s) | IC50 (KDM6B) | Reference(s) |
| GSK-J1 | KDM6A/B | 60 nM | [4] |
| GSK-J4 (prodrug of GSK-J1) | KDM6A/B | 8.6 µM (in vitro, AlphaLISA) | |
| GSK-J2 (inactive analog) | KDM6A/B | >100 µM | [3] |
| GSK-J5 (prodrug of GSK-J2) | KDM6A/B | >100 µM | [3] |
| KDM6B-IN-1 | KDM6B | 1.2 µM | [1] |
Note: IC50 values can vary depending on the assay format and conditions. The provided values are for comparative purposes.
Experimental Validation of GSK-J2 Inactivity
To rigorously validate the inactivity of GSK-J2 against KDM6B, a multi-pronged approach employing both in vitro biochemical assays and cell-based functional assays is recommended.
In Vitro Demethylase Activity Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology provides a sensitive, high-throughput method to measure the enzymatic activity of KDM6B and assess the inhibitory potential of compounds.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 2: A workflow diagram of the KDM6B AlphaLISA assay for inhibitor screening.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer by diluting a 4x HDM Assay Buffer 3 with distilled water.
-
Reconstitute the lyophilized Biotinylated Histone H3 Peptide Substrate in distilled water.
-
Prepare serial dilutions of GSK-J4 and GSK-J2 in 1x Assay Buffer at concentrations 3.3-fold higher than the desired final concentrations. A recommended starting range for GSK-J4 is 0.1 nM to 100 µM, and for GSK-J2, 1 µM to 500 µM.
-
Dilute recombinant KDM6B enzyme in 1x Assay Buffer. The optimal concentration should be determined empirically but a starting point of 2-5 nM is suggested.
-
-
Enzymatic Reaction:
-
To a 384-well plate, add 6 µL of the diluted inhibitor or vehicle control (1x Assay Buffer).
-
Add 6 µL of the diluted KDM6B enzyme to each well.
-
Pre-incubate for 30 minutes at room temperature with gentle agitation.
-
Initiate the demethylase reaction by adding 8 µL of a Master Mix containing 4x HDM Assay Buffer 3 and the Biotinylated Histone H3 Peptide Substrate.
-
Incubate for 1 hour at room temperature with slow agitation, protected from light.
-
-
Detection:
-
Prepare a detection mix by diluting the Primary Antibody and AlphaLISA® Anti-Rabbit IgG Acceptor Beads in 1x Detection Buffer.
-
Add 10 µL of the detection mix to each well and incubate for 30 minutes at room temperature.
-
Add 10 µL of AlphaScreen® Streptavidin Donor Beads diluted in 1x Detection Buffer to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Expected Outcome: A dose-response curve will show potent inhibition of the AlphaLISA signal with increasing concentrations of GSK-J4, while GSK-J2 will exhibit a flat or significantly right-shifted curve, confirming its lack of potent inhibitory activity.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
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Figure 3: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow to validate target engagement.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with GSK-J4 (e.g., 1-10 µM) or a high concentration of GSK-J2 (e.g., 50-100 µM) and a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble KDM6B in each sample by Western blotting using a specific anti-KDM6B antibody.
-
Quantify the band intensities and plot them against the corresponding temperature.
-
Expected Outcome: Cells treated with GSK-J4 should exhibit a rightward shift in the melting curve of KDM6B compared to the vehicle control, indicating stabilization of the protein. In contrast, cells treated with GSK-J2 should show a melting curve similar to the vehicle control, demonstrating a lack of significant target engagement.
Cellular Functional Readout: H3K27me3 Western Blot
A direct functional consequence of KDM6B inhibition is an increase in the global levels of its substrate, histone H3 trimethylated on lysine 27 (H3K27me3). This can be readily assessed by Western blotting.
Detailed Protocol:
-
Cell Treatment:
-
Treat cells with GSK-J4 (e.g., 1-10 µM), GSK-J2 (e.g., 50-100 µM), and a vehicle control (DMSO) for 24-48 hours.
-
-
Histone Extraction:
-
Harvest the cells and perform a histone extraction protocol (e.g., acid extraction).
-
-
Western Blotting:
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Expected Outcome: Treatment with GSK-J4 should lead to a noticeable increase in the H3K27me3 signal compared to the vehicle control. In contrast, treatment with GSK-J2 should not result in a significant change in H3K27me3 levels, confirming its inactivity in a cellular context.
Conclusion
The rigorous validation of negative controls is a cornerstone of robust chemical biology and drug discovery research. This guide provides a framework and detailed protocols for confirming the inactivity of GSK-J2 as a negative control for the KDM6B inhibitor GSK-J4. By employing a combination of in vitro biochemical assays and cellular target engagement and functional readouts, researchers can confidently attribute the biological effects of GSK-J4 to its on-target inhibition of KDM6B, thereby enhancing the reliability and impact of their findings.
References
-
BPS Bioscience. JMJD3 (KDM6B) Homogeneous Assay Kit. [Link]
-
Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]
-
BPS Bioscience. JMJD3 (KDM6B) Chemiluminescent Assay Kit. [Link]
-
King, B., et al. (2019). Kdm6b Regulates Context-Dependent Hematopoietic Stem Cell Self-Renewal and Leukemogenesis. bioRxiv. [Link]
-
Neyret-Kahn, H., et al. (2023). KDM6B drives epigenetic reprogramming associated with lymphoid stromal cell early commitment and immune properties. Science Immunology, 8(89), eabn6191. [Link]
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408. [Link]
-
Zhang, X., et al. (2024). Structural simulation and selective inhibitor discovery study for histone demethylases KDM4E/6B from a computational perspective. International Journal of Biological Macromolecules, 110, 108072. [Link]
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408. [Link]
-
Taylor & Francis Online. KDM6B – Knowledge and References. [Link]
-
Grace, M. R., et al. (2021). Small-molecule inhibitor screening identifies KDM6A and KDM6B as key regulators of Th17 cell development and effector functions by impacting on metabolism. PNAS, 118(14), e2023250118. [Link]
-
Patsnap Synapse. What are KDM6B inhibitors and how do they work?. [Link]
Sources
- 1. Structural simulation and selective inhibitor discovery study for histone demethylases KDM4E/6B from a computational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
GSK-J4 vs. GSK-J1: A Comparative Guide to Binding Affinity and Cellular Potency
A Senior Application Scientist's Guide for Researchers in Epigenetics and Drug Discovery
Introduction: The Significance of Targeting H3K27 Demethylation
In the landscape of epigenetic regulation, histone methylation is a cornerstone of transcriptional control. The methylation of Histone 3 at Lysine 27 (H3K27), particularly the trimethylated state (H3K27me3), is a canonical mark of gene silencing, established and maintained by the Polycomb Repressive Complex. The dynamic removal of this mark is catalyzed by histone demethylases of the Jumonji C (JmjC) domain-containing family, specifically JMJD3 (KDM6B) and UTX (KDM6A).[1][2] The activity of these enzymes is crucial for processes like cellular differentiation, development, and inflammatory responses.[1] Consequently, their dysregulation is implicated in numerous diseases, including cancer, making them compelling therapeutic targets.[2]
GSK-J1 emerged as a first-in-class, potent, and selective small molecule inhibitor of the KDM6 subfamily.[1][3] It acts by chelating the catalytic Fe(II) ion in the enzyme's active site, competing with the co-factor 2-oxoglutarate.[4] However, the highly polar carboxylate group essential for this activity severely restricts its ability to cross the cell membrane.[4] To overcome this, GSK-J4 was developed. GSK-J4 is the ethyl ester prodrug of GSK-J1, designed for enhanced cell permeability.[4][5] This guide provides an in-depth comparison of these two critical tool compounds, clarifying their distinct applications and presenting the experimental data that underpins their use.
Binding Affinity: A Tale of Two Contexts
The core distinction between GSK-J1 and GSK-J4 lies in their intended experimental settings. GSK-J1 is the biologically active inhibitor, while GSK-J4 is its cell-permeable precursor. This fundamental difference dictates their performance in biochemical versus cellular assays.
In Vitro Biochemical Potency: The Domain of GSK-J1
In cell-free enzymatic assays, where the inhibitor has direct access to the purified enzyme, GSK-J1 demonstrates high-potency inhibition of its primary targets, JMJD3 and UTX. In stark contrast, GSK-J4, with its ester-masked carboxylate group, is significantly less active.[5] The ester modification prevents the molecule from effectively coordinating with the active site iron, resulting in a dramatically reduced binding affinity.
The data clearly show that for any direct enzymatic inhibition studies, GSK-J1 is the compound of choice. Its nanomolar potency provides a clear window for biochemical characterization and screening.
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 60 nM | [3][6] |
| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 28 nM | [7] |
| GSK-J1 | UTX (KDM6A) | Cell-free | 53 nM | [7] |
| GSK-J1 | KDM5B | Cell-free | 170 nM | [7] |
| GSK-J1 | KDM5C | Cell-free | 550 nM | [7] |
| GSK-J4 | KDM6B | AlphaLISA | 8.6 µM | [5] |
| GSK-J4 | KDM6A | AlphaLISA | 6.6 µM | [5] |
| GSK-J4 | KDM6B | Mass Spectrometry | >50 µM | [5] |
Table 1: Comparative in vitro inhibitory potencies of GSK-J1 and GSK-J4 against various histone demethylases. The data highlights the superior biochemical potency of GSK-J1.
Cellular Activity: The Rationale for GSK-J4
For researchers investigating the biological consequences of KDM6 inhibition in living cells, GSK-J4 is the indispensable tool. Its ester modification renders the molecule more lipophilic, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze GSK-J4, releasing the active inhibitor, GSK-J1, to engage its target enzymes.[4][8]
This elegant prodrug strategy ensures that the potent inhibitor is delivered directly to the intracellular environment. The efficacy of GSK-J4 is therefore measured by its ability to induce a biological effect in a cellular context, such as preventing the loss of H3K27me3 or inhibiting the production of inflammatory cytokines.[1][9]
| Compound | Assay Context | Measured Effect | IC50 Value | Reference |
| GSK-J4 | LPS-stimulated primary human macrophages | Inhibition of TNF-α production | 9 µM | [1][9][8] |
| GSK-J4 | Retinoblastoma Y79 cells (48h) | Inhibition of proliferation | 0.68 µM | [10] |
| GSK-J4 | Retinoblastoma WERI-Rb1 cells (48h) | Inhibition of proliferation | 2.15 µM | [10] |
Table 2: Cellular potencies of GSK-J4 in various functional assays. These values reflect the combined efficiency of cellular uptake, conversion to GSK-J1, and target inhibition.
Caption: Prodrug activation and mechanism of action of GSK-J4.
Experimental Methodologies: Validating Inhibitor Activity
To ensure robust and reproducible results, it is critical to employ validated experimental protocols. The choice of assay directly depends on the scientific question: are you measuring direct enzymatic inhibition or a downstream cellular phenotype?
Protocol 1: In Vitro Biochemical Affinity Assay (AlphaLISA)
This protocol describes a sensitive, bead-based immunoassay to quantify the enzymatic activity of a purified histone demethylase and determine the IC50 value of an inhibitor like GSK-J1.
Causality Behind Experimental Choices:
-
Technology: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is chosen for its high sensitivity and homogeneous format, eliminating wash steps and reducing variability.[5]
-
Substrate: A biotinylated synthetic histone H3 peptide containing the H3K27me3 mark is used as a specific substrate for the KDM6 enzymes. The biotin tag allows for capture by streptavidin-coated donor beads.
-
Detection: An antibody specific to the demethylated product (H3K27me2) is conjugated to acceptor beads. An enzymatic reaction brings the beads into proximity, generating a signal.
-
Cofactors: The reaction buffer must contain the essential JmjC enzyme cofactors, Fe(II) and 2-oxoglutarate, for catalytic activity.[11]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BSA, 0.01% Tween-20) supplemented with fresh L-ascorbic acid, 2-oxoglutarate, and ammonium iron(II) sulfate.
-
Inhibitor Dilution: Perform a serial dilution of GSK-J1 (or GSK-J4 for comparison) in DMSO, followed by a further dilution in assay buffer.
-
Enzyme Reaction: In a 384-well plate, add the inhibitor dilutions, the purified recombinant KDM6A or KDM6B enzyme, and the biotinylated H3K27me3 peptide substrate.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic demethylation.
-
Detection: Stop the reaction by adding a detection mix containing streptavidin-coated donor beads and anti-H3K27me2 antibody-conjugated acceptor beads in a quench buffer.
-
Signal Reading: Incubate in the dark to allow bead association, then read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Normalize the data to controls (no enzyme and no inhibitor) and plot the results as a function of inhibitor concentration. Fit the data using a nonlinear regression model to determine the IC50 value.
Caption: Workflow for an in vitro AlphaLISA demethylase assay.
Protocol 2: Cell-Based Target Engagement Assay (Immunofluorescence)
This protocol uses high-content imaging to directly visualize and quantify the effect of a cell-permeable inhibitor like GSK-J4 on intracellular H3K27me3 levels.
Causality Behind Experimental Choices:
-
System: An overexpression system is often used to create a robust assay window, where a transiently transfected KDM6 enzyme actively reduces global H3K27me3 levels.[12] The inhibitor's ability to prevent this reduction is measured.
-
Controls: The use of a catalytically inactive KDM6 mutant is a self-validating control. An inhibitor should have no effect in cells expressing this mutant, proving the observed activity is dependent on enzymatic function.[12] Furthermore, a structurally related but inactive control compound (like GSK-J5 for GSK-J4) is crucial to rule out off-target effects.[4]
-
Methodology: Immunofluorescence with specific antibodies provides direct visual evidence of target engagement. Automated microscopy and image analysis allow for high-throughput, unbiased quantification.[13]
Step-by-Step Methodology:
-
Cell Culture & Transfection: Seed cells (e.g., U2OS or HeLa) onto imaging plates. Transiently transfect one set of cells with a plasmid encoding full-length, FLAG-tagged wild-type KDM6B and another with a catalytically inactive mutant.
-
Compound Treatment: After allowing time for protein expression (e.g., 24 hours), treat the cells with a serial dilution of GSK-J4 (and GSK-J5 as a control).
-
Fixation & Permeabilization: After the desired treatment time (e.g., 18-24 hours), fix the cells with 4% paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites. Incubate cells with a primary antibody against the H3K27me3 mark. Follow with an appropriate fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is included for cell segmentation.
-
Imaging: Acquire images using a high-content automated microscope.
-
Image Analysis: Use analysis software to identify nuclei (via DAPI) and quantify the mean fluorescence intensity of the H3K27me3 signal within each nucleus.
-
Data Analysis: Plot the H3K27me3 intensity as a function of inhibitor concentration to determine the cellular IC50. Compare the curves for the wild-type and mutant-transfected cells.
Caption: Workflow for a cell-based immunofluorescence assay.
Conclusion and Recommendations for Researchers
The selection between GSK-J1 and GSK-J4 is not a matter of preference but of experimental context. Their binding affinities and potencies are fundamentally linked to their chemical nature and intended application.
-
Use GSK-J1 for in vitro applications: For all cell-free experiments, including enzymatic assays, structural studies, and biochemical screening, GSK-J1 is the correct choice due to its high, direct inhibitory potency.
-
Use GSK-J4 for cell-based and in vivo studies: For any experiment involving live cells, tissues, or whole organisms, GSK-J4 is required to ensure cellular uptake and subsequent conversion to the active inhibitor.
-
Always Use Negative Controls: To generate trustworthy and publishable data, it is imperative to include the appropriate inactive controls. Use GSK-J2 as the control for GSK-J1 in biochemical assays and GSK-J5 as the control for GSK-J4 in cellular experiments to confirm that the observed biological effects are a direct result of KDM6 inhibition.
By understanding the distinct properties of these molecules and applying rigorous, well-controlled experimental designs, researchers can effectively probe the biology of H3K27 demethylation and advance the development of novel epigenetic therapeutics.
References
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408. [Link]
-
Structural Genomics Consortium. (n.d.). GSK-J1. Retrieved February 5, 2026, from [Link]
-
Jin, C., et al. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Pharmacology, 13, 856591. [Link]
-
Lee, J. Y., et al. (2023). The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. International Journal of Molecular Sciences, 24(21), 15935. [Link]
-
Adooq Bioscience. (n.d.). Histone Demethylases inhibitors. Retrieved February 5, 2026, from [Link]
-
Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4. Nature, 514(7520), E1-E2. [Link]
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404–408. [Link]
-
Zhang, Y., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. Molecules, 28(6), 2568. [Link]
-
EpigenTek. (n.d.). Histone Demethylase Assay. Retrieved February 5, 2026, from [Link]
-
Johansen, L. D., et al. (2017). Assessing histone demethylase inhibitors in cells: lessons learned. Epigenetics & Chromatin, 10, 19. [Link]
-
Singh, S., et al. (2023). GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. Pharmacological Research, 193, 106798. [Link]
-
Zheng, W., et al. (2012). Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation. Epigenetics, 7(3), 258-270. [Link]
-
Kivirikko, K. I., & Myllyharju, J. (1998). Prolyl 4-hydroxylases and other 2-oxoglutarate-dependent dioxygenases. Matrix Biology, 16(7), 357-368. [Link]
-
Li, J., et al. (2024). Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. Journal of Translational Medicine, 22(1), 10. [Link]
-
CD BioSciences. (n.d.). Histone Methylation Cell Assays. Retrieved February 5, 2026, from [Link]
-
Chen, Y., et al. (2024). Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma. Translational Vision Science & Technology, 13(2), 27. [Link]
-
Zheng, Y., et al. (2014). Development of Substrate-Selective Probes for Affinity Pulldown of Histone Demethylases. ACS Chemical Biology, 9(5), 1194-1200. [Link]
-
Coussens, M. J., et al. (2013). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Expert Opinion on Drug Discovery, 8(12), 1533-1548. [Link]
Sources
- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Using GSK-J2 for H3K27me3 Data Validation
The following guide details the rigorous application of GSK-J2 as a negative control to validate H3K27me3 modulation data.
Product Focus: GSK-J2 (Inactive Control) vs. GSK-J1/GSK-J4 (Active Inhibitors) Application: Validation of KDM6 (JMJD3/UTX) inhibition and H3K27me3 dynamics.
Executive Summary: The Necessity of Negative Controls
In epigenetic drug discovery, observing a phenotypic change (e.g., increased H3K27me3) after compound treatment is insufficient proof of target engagement. Small molecules often exhibit off-target physicochemical effects.
GSK-J2 is the structural isomer of the potent KDM6 inhibitor GSK-J1 .[1][2] It possesses nearly identical physicochemical properties (solubility, molecular weight, lipophilicity) but lacks the capacity to bind the catalytic pocket of the JMJD3/UTX demethylases. Therefore, GSK-J2 is the gold-standard tool to distinguish between true epigenetic modulation and experimental artifacts.
If your biological effect persists when treated with GSK-J2, your data is likely an artifact. If the effect disappears with GSK-J2 but remains with GSK-J1/J4, you have validated on-target inhibition.
Mechanistic Distinction: Why GSK-J2 Fails (And Why That’s Good)
To use GSK-J2 effectively, you must understand the structural "switch" that renders it inactive.
-
The Target (KDM6 Subfamily): JMJD3 (KDM6B) and UTX (KDM6A) are JmjC-domain-containing demethylases that remove trimethylation marks from Histone H3 Lysine 27 (H3K27me3).[1][3]
-
The Active Inhibitor (GSK-J1): Binds to the catalytic pocket of JMJD3/UTX. It uses a carboxylate group to coordinate the ferrous iron (Fe²⁺) cofactor in a bidentate manner, blocking the enzymatic reaction.
-
The Inactive Isomer (GSK-J2): GSK-J2 is a pyridine regioisomer .[4][5][6] The nitrogen atom in the pyridine ring is shifted to a position that sterically hinders the molecule from coordinating with the active site Fe²⁺.
Comparison of Pharmacological Properties
| Feature | GSK-J1 (Active) | GSK-J4 (Active Prodrug) | GSK-J2 (Inactive Control) | GSK-J5 (Inactive Prodrug) |
| Primary Target | JMJD3 / UTX | JMJD3 / UTX (Intracellular) | None (Inactive) | None (Inactive) |
| IC50 (JMJD3) | ~60 nM | N/A (Hydrolyzed to J1) | > 100,000 nM (>100 µM) | > 100 µM |
| Binding Mode | Bidentate Fe²⁺ chelation | Cell permeable ester | Steric clash / No chelation | Steric clash |
| Cell Permeability | Poor (Polar carboxylate) | High (Ethyl ester) | Poor | High |
| Primary Use | Biochemical Assays (Lysates) | Live Cell Assays | Biochemical Control | Live Cell Control |
Critical Protocol Note: While GSK-J2 is the direct isomer of GSK-J1, it has poor cell permeability.[4] For live cell experiments , the ethyl-ester prodrug GSK-J5 is the preferred control for GSK-J4. However, GSK-J2 is frequently used in lysates, purified protein assays, or as a generic term for the inactive scaffold in literature.
Visualization: The H3K27me3 Methylation Cycle[3][7][8][9][10]
The following diagram illustrates where the GSK-J series intervenes in the epigenetic cycle.
Figure 1: The H3K27me3 Methylation Cycle.[3][5][6][7] GSK-J1/J4 actively blocks the demethylase KDM6, leading to accumulation of H3K27me3. GSK-J2 is structurally incapable of binding KDM6, allowing the cycle to proceed normally.
Experimental Validation Protocols
Workflow A: Biochemical Validation (Enzymatic Assay)
Context: Validating inhibition in a cell-free system (e.g., purified JMJD3 protein or nuclear lysates). Objective: Prove that inhibition of demethylation is specific to the GSK-J1 structure.
-
Preparation:
-
Prepare purified JMJD3/UTX enzyme in assay buffer (50 mM HEPES pH 7.5, 50 µM Fe(II), 1 mM α-ketoglutarate).
-
Substrate: Biotinylated H3K27me3 peptide.
-
-
Treatment Groups:
-
Vehicle: DMSO only.
-
Active: GSK-J1 (Titrate 10 nM – 10 µM).
-
Control: GSK-J2 (Titrate 10 nM – 10 µM).
-
-
Incubation: Incubate for 30–60 minutes at room temperature.
-
Readout (AlphaLISA/Western):
Workflow B: Cellular Validation (Western Blot)
Context: Validating that an increase in cellular H3K27me3 is due to JMJD3 inhibition. Note: While GSK-J2 is the base isomer, GSK-J5 (the ester prodrug of J2) is the rigorous control for cellular assays using GSK-J4. If you only have GSK-J2, you must acknowledge its poor permeability.
-
Cell Culture: Seed cells (e.g., Macrophages, HEK293) to 70% confluence.
-
Treatment:
-
Group 1 (Active): GSK-J4 (Concentration: 1–5 µM).
-
Group 2 (Inactive Control): GSK-J5 (or GSK-J2*) at equimolar concentration.
-
Group 3 (Vehicle): DMSO (<0.1%).
-
-
Incubation: 24–48 hours.
-
Lysis & Blotting:
-
Lyse cells using Histone Extraction Buffer (high salt or acid extraction).
-
Run SDS-PAGE and blot for H3K27me3 (Target) and Total H3 (Loading Control).
-
-
Validation Logic:
| Compound | H3K27me3 Level (vs DMSO) | Interpretation |
| GSK-J4 | Increased | Demethylase inhibited (Accumulation of methyl mark).[8][9] |
| GSK-J5/J2 | No Change | Validates that the J4 effect was specific to the active site binding. |
| GSK-J5/J2 | Increased | FAIL: The effect is likely due to off-target toxicity or general stress, not specific KDM6 inhibition. |
Decision Tree for Data Interpretation
Use this logic flow to determine if your H3K27me3 inhibition data is publishable.
Figure 2: Validation Logic Tree. A successful validation requires the active compound (GSK-J4) to show an effect while the inactive control (GSK-J2/J5) shows none.
Troubleshooting & Expert Insights
The Permeability Trap
A common error is using GSK-J1 or GSK-J2 (free acids) directly in cell culture media. Due to their carboxylate groups, they penetrate membranes poorly.
-
Solution: Always use the ethyl ester prodrugs (GSK-J4 and GSK-J5 ) for cellular work. If you must use J1/J2, you may need electroporation or extremely high concentrations (not recommended due to off-target effects).
Concentration Windows
GSK-J4 is toxic at high concentrations (>10 µM).
-
Recommendation: Perform a viability curve (MTT/CTG) first. The validation window is typically 1 µM – 5 µM . If GSK-J2 shows toxicity at these levels, your "phenotype" might just be cell death.
Antibody Specificity
Ensure your H3K27me3 antibody does not cross-react with H3K27me2 or H3K27me1.
-
Validation: Use a peptide competition assay or a knockout cell line (e.g., EZH2 null) to verify antibody specificity before testing the inhibitors.
References
-
Kruidenier, L., et al. (2012).[3][6] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[6][10][11][12] Nature.[3][6] [Link][3]
- Source of the original discovery of GSK-J1, GSK-J2, GSK-J4, and GSK-J5.
-
Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4.[2][3][6][8][10][7][9] Nature.[3][6] [Link]
- Discusses the specificity profile of the GSK-J series.
-
Structural Genomics Consortium (SGC). Chemical Probe: GSK-J1.[Link]
-
Authoritative source for chemical properties and control data.[6]
-
-
Burchfield, J.G., et al. (2015). Pharmacological inhibition of JMJD3/UTX with GSK-J4...[3][4][8][10][7][9] Epigenetics.[6][8][13][14] [Link]
- Example of cellular valid
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 7. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shifts in podocyte histone H3K27me3 regulate mouse and human glomerular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | Removal of H3K27me3 by JMJ Proteins Controls Plant Development and Environmental Responses in Arabidopsis [frontiersin.org]
- 14. Full methylation of H3K27 by PRC2 is dispensable for initial embryoid body formation but required to maintain differentiated cell identity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Epigenetic Landscape: A Comparative Guide to JMJD3/UTX Inhibition Using GSK-J1 and its Prodrug GSK-J4
In the dynamic field of epigenetic research, the selective inhibition of histone demethylases offers a powerful tool to dissect the intricate mechanisms of gene regulation and to explore potential therapeutic avenues for a host of diseases, including cancer and inflammatory disorders.[1] Among the most studied targets are the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), which specifically remove the repressive H3K27me2/3 marks.[2] A key chemical probe in this area is GSK-J1, the first potent and selective inhibitor of this subfamily.[3][4] However, its utility in cellular and in vivo models is limited by poor cell permeability.[5][6] This has led to the development of GSK-J4, a cell-permeable ethyl ester prodrug.[6]
This guide provides an in-depth comparison of the active inhibitor, GSK-J1, and its prodrug, GSK-J4, to aid researchers in selecting the appropriate compound for their experimental needs. We will also clarify the role of GSK-J2, an inactive regioisomer often used as a negative control.[7]
Understanding the Toolkit: GSK-J1, GSK-J4, and the Inactive Control GSK-J2
A frequent point of confusion for researchers entering this area is the distinction between the various GSK-J compounds. It is crucial to understand their relationship to ensure the correct application and interpretation of experimental results.
-
GSK-J1 (Free Acid): This is the biologically active molecule, a potent inhibitor of JMJD3 and UTX with IC50 values in the nanomolar range in biochemical assays.[4][8] Its polar nature, due to a carboxylate group, restricts its ability to cross cell membranes, making it the ideal choice for in vitro enzymatic assays with purified proteins.[6]
-
GSK-J4 (Ethyl Ester Prodrug): To overcome the permeability issue of GSK-J1, the carboxylate group is masked with an ethyl ester, creating GSK-J4.[6] This modification renders the molecule more lipophilic, allowing it to efficiently penetrate cell membranes.[9] Once inside the cell, ubiquitous intracellular esterases hydrolyze the ethyl ester, releasing the active GSK-J1.[6] Therefore, GSK-J4 is the compound of choice for cell-based assays and in vivo studies.[9][10]
-
GSK-J2 (Inactive Control): As a pyridine regioisomer of GSK-J1, GSK-J2 possesses similar physicochemical properties but is a significantly weaker inhibitor of JMJD3 (IC50 > 100 µM).[6][7] This makes it an excellent negative control for in vitro experiments to distinguish between on-target and off-target effects.[3][7]
-
GSK-J5: This is the corresponding cell-permeable ethyl ester prodrug of the inactive GSK-J2 and serves as the appropriate negative control for cell-based experiments using GSK-J4.[3][7]
The user's query mentioned "GSK-J2 sodium salt." While GSK-J2 is commercially available in a sodium salt form to improve its solubility in aqueous buffers for in vitro use, it's important to reiterate that GSK-J2 is the inactive control.[3][7] The primary comparison for efficacy studies lies between the active form, GSK-J1, and its prodrug, GSK-J4.
Head-to-Head Performance: GSK-J1 vs. GSK-J4
The choice between GSK-J1 and GSK-J4 is dictated by the experimental system. Below is a summary of their key characteristics and performance in different assay formats.
| Feature | GSK-J1 (Free Acid) | GSK-J4 (Ethyl Ester Prodrug) | Rationale & Key Considerations |
| Primary Application | Biochemical/Enzymatic Assays | Cell-based Assays & In Vivo Studies | GSK-J1's poor cell permeability limits its use to cell-free systems. GSK-J4 is designed for cellular and organismal studies.[5][6] |
| Potency (JMJD3 IC50) | ~60 nM (cell-free)[9] | >50 µM (in vitro); ~9 µM (cellular, e.g., TNFα release)[3] | GSK-J4 itself is a weak inhibitor. Its cellular potency reflects its conversion to the highly potent GSK-J1 intracellularly.[6] |
| Cell Permeability | Poor[5][6] | High[9] | The ethyl ester in GSK-J4 masks the polar carboxylate group, enhancing membrane transit.[6] |
| Solubility | Soluble in aqueous buffers (especially as a salt) | Soluble in organic solvents like DMSO and ethanol.[10] | Stock solutions of GSK-J4 are typically prepared in DMSO for dilution into cell culture media. |
| Mechanism of Action | Direct competitive inhibition of JMJD3/UTX at the α-ketoglutarate binding site. | Indirectly inhibits after intracellular conversion to GSK-J1.[6] | The ultimate inhibitory mechanism is the same for both, but GSK-J4 requires metabolic activation. |
Mechanism of Action: Targeting H3K27 Demethylation
GSK-J1/J4 exerts its effect by inhibiting the demethylation of di- and tri-methylated lysine 27 on histone H3 (H3K27me2/3). This epigenetic mark is a hallmark of transcriptionally silenced chromatin, often associated with Polycomb Repressive Complex 2 (PRC2). The enzymes JMJD3 and UTX are responsible for removing these methyl groups, thereby facilitating gene activation.
By inhibiting JMJD3 and UTX, GSK-J1 leads to an accumulation of H3K27me3 at target gene promoters, which in turn suppresses their expression.[6][8] This mechanism is fundamental to its observed effects, such as the modulation of inflammatory responses in macrophages, where it inhibits the production of pro-inflammatory cytokines like TNF-α.[3]
Caption: Workflow for an in vitro histone demethylase (HMD) activity assay.
Cellular Assay for H3K27me3 Levels and Cytokine Production
This protocol uses GSK-J4 to assess its effect on H3K27me3 levels and the inhibition of inflammatory responses in a cellular context, such as human primary macrophages. [3] Principle: GSK-J4 is added to cell culture, where it is converted to GSK-J1. The resulting inhibition of JMJD3 leads to an increase in global H3K27me3 levels and a decrease in the expression of inflammatory genes, such as TNF-α, upon stimulation with lipopolysaccharide (LPS).
Materials:
-
Human primary macrophages or a suitable cell line (e.g., THP-1)
-
GSK-J4 and GSK-J5 (for negative control)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Reagents for Western blotting (antibodies for H3K27me3 and total H3)
-
Reagents for ELISA (for TNF-α quantification)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of GSK-J4 or GSK-J5 for a set period (e.g., 2-24 hours).
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specific duration (e.g., 4-6 hours for TNF-α release, longer for histone mark changes).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted TNF-α levels by ELISA.
-
Cell Lysate: Harvest the cells and prepare nuclear or whole-cell lysates for Western blot analysis.
-
-
ELISA for TNF-α: Quantify the concentration of TNF-α in the supernatant according to the manufacturer's protocol. This will allow for the calculation of an IC50 for the inhibition of cytokine production. 6. Western Blot for H3K27me3:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for H3K27me3.
-
Probe a parallel blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
Use appropriate secondary antibodies and a detection system to visualize the bands. An increase in the H3K27me3/Total H3 ratio in GSK-J4 treated cells indicates target engagement. [6][11]
-
Conclusion
The development of GSK-J1 and its cell-permeable prodrug GSK-J4 has provided the research community with invaluable tools to probe the function of JMJD3 and UTX histone demethylases. For biochemical and enzymatic studies requiring direct interaction with the target protein, the active free acid, GSK-J1 , is the compound of choice. For any experiment involving live cells or whole organisms, the ethyl ester prodrug, GSK-J4 , is essential to ensure bioavailability and intracellular activity. The use of the corresponding inactive controls, GSK-J2 and GSK-J5, is strongly recommended to validate that the observed biological effects are due to the specific inhibition of the H3K27 demethylases. A clear understanding of the properties and applications of these molecules will empower researchers to design robust experiments and generate high-quality, interpretable data in the exciting field of epigenetics.
References
-
ResearchGate. GSK-J1/J4 inhibition of several histone demethylase subfamilies. a,... Available from: [Link]
-
Structural Genomics Consortium. GSK-J1. Available from: [Link]
-
ResearchGate. Structure of the inhibitor GSK-J1 bound in the catalytic pocket of... Available from: [Link]
-
MDPI. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. Available from: [Link]
-
ResearchGate. (PDF) Inhibition of demethylases by GSK-J1/J4. Available from: [Link]
-
PubMed Central. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model. Available from: [Link]
-
PubMed Central. Inhibition of demethylase KDM6B sensitizes diffuse large B-cell lymphoma to chemotherapeutic drugs. Available from: [Link]
-
PubMed. In vitro histone demethylase assay. Available from: [Link]
-
PubMed Central. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies. Available from: [Link]
-
ResearchGate. GSK-J1 is selective for H3K27 demethylases of the KDM6 subfamily and... Available from: [Link]
-
NIH. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Available from: [Link]
-
Patsnap Synapse. What are KDM6B inhibitors and how do they work? Available from: [Link]
-
ResearchGate. Small-molecule inhibitor screening identifies KDM6A and KDM6B as key... Available from: [Link]
-
PubMed. Inhibition of demethylase KDM6B sensitizes diffuse large B-cell lymphoma to chemotherapeutic drugs. Available from: [Link]
-
PubMed. Structural Basis of Histone Demethylase KDM6B Histone 3 Lysine 27 Specificity. Available from: [Link]
Sources
- 1. What are KDM6B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural Basis of Histone Demethylase KDM6B Histone 3 Lysine 27 Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 4. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. tribioscience.com [tribioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
The Isomer Imperative: Benchmarking GSK-J2 in Epigenetic Assays
Executive Summary
In the precise world of chromatin biology, the "Crisis of Reproducibility" often stems from a reliance on insufficient controls. While Vehicle (DMSO) controls are standard, they fail to account for the off-target toxicity inherent to small-molecule chemical scaffolds.[1]
This guide benchmarks GSK-J2 , the structural isomer and negative control for the H3K27 demethylase inhibitor GSK-J1.[1][2] We analyze its performance against vehicle controls and its cell-permeable counterpart, GSK-J5.[1] The objective is to provide a technical roadmap for correctly deploying GSK-J2 to validate H3K27me3 modulation data, ensuring that observed phenotypes are driven by KDM6 inhibition rather than chemical artifacts.
Part 1: The Mechanistic Basis
The "Switch": Regioisomerism as a Control Strategy[1]
To understand why GSK-J2 is the superior biochemical control, one must understand the active inhibitor, GSK-J1 .[1] GSK-J1 acts by competing with
GSK-J2 is a pyridine regioisomer of GSK-J1.[1][2] The chemical formula is identical, but the position of the nitrogen atom in the pyridine ring is shifted.[1]
-
GSK-J1: The nitrogen is positioned to form a bidentate coordination with the active site Fe
.[1] -
GSK-J2: The nitrogen shift creates a steric clash and prevents this coordination, rendering the molecule enzymatically inert against KDM6 proteins while retaining the same physicochemical properties (solubility, protein binding) as the active drug.[1]
Visualization: The Mechanism of Inactivation
The following diagram illustrates the critical difference in binding logic between the active probe and the negative control.
Figure 1: Mechanistic divergence.[1][3][4] GSK-J1 coordinates the catalytic iron to inhibit demethylation, whereas the GSK-J2 isomer is sterically precluded from binding, allowing enzymatic activity to continue.[1]
Part 2: Benchmarking Performance
Comparative Analysis: GSK-J2 vs. Alternatives
A rigorous experimental design requires selecting the control that matches the specific limitation of the assay. Below is the technical benchmarking of GSK-J2 against the standard Vehicle (DMSO) and the cellular control (GSK-J5).
1. GSK-J2 vs. Vehicle (DMSO)
-
The Flaw of DMSO: DMSO controls only for the solvent. It does not control for the "scaffold effects"—interactions the chemical backbone might have with other proteins (kinases, GPCRs) unrelated to epigenetic mechanisms.[1]
-
The GSK-J2 Advantage: Because GSK-J2 shares the exact molecular weight and lipophilicity of the active drug, any toxicity or off-target phenotype observed in both the GSK-J1 and GSK-J2 treated samples can be disregarded as non-specific artifact.[1]
2. The Critical Trap: GSK-J2 vs. GSK-J5 (The Permeability Paradox)
This is the most common failure point in experimental design. [1]
-
GSK-J2 is for BIOCHEMICAL assays. It contains a polar carboxylate group, making it poorly cell-permeable.[1][2]
-
GSK-J5 is for CELLULAR assays. It is the ethyl ester prodrug of GSK-J2.[1][2] It penetrates the cell membrane and is hydrolyzed intracellularly into GSK-J2.[1][2]
Warning: If you use GSK-J2 as a control in a cell culture experiment alongside the active cell-permeable probe (GSK-J4), you are introducing a variable of permeability .[1] The active drug enters the cell; the control stays outside. This invalidates the experiment.
Data Summary Table
| Feature | GSK-J1 (Active) | GSK-J2 (Control) | GSK-J4 (Active Prodrug) | GSK-J5 (Control Prodrug) |
| Primary Application | In Vitro (Enzymatic Assays) | In Vitro (Enzymatic Assays) | Cellular (Tissue Culture) | Cellular (Tissue Culture) |
| Target Potency (JMJD3) | IC | IC | N/A (Must hydrolyze) | N/A (Must hydrolyze) |
| Cell Permeability | Poor (Polar Carboxylate) | Poor (Polar Carboxylate) | High (Ethyl Ester) | High (Ethyl Ester) |
| Mechanism | Fe | Inactive Isomer | Pro-drug of GSK-J1 | Pro-drug of GSK-J2 |
Part 3: Experimental Protocol
Validated Workflow: In Vitro H3K27 Demethylase Assay
Since GSK-J2 is the biochemical control, the following protocol outlines its use in a cell-free AlphaLISA assay to validate probe specificity against recombinant JMJD3.
Objective: Demonstrate that H3K27me3 demethylation is inhibited by GSK-J1 but unaffected by GSK-J2.[1]
Reagents Required[1][5][6][7]
-
Recombinant JMJD3 (Catalytic Domain)[1]
-
Substrate: Biotinylated Histone H3 (1-21) peptide, trimethylated at Lysine 27 (H3K27me3).[1]
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(II), 100 µM
-KG, 2 mM Ascorbate.[1] -
Detection: AlphaLISA Anti-H3K27me3 Acceptor Beads + Streptavidin Donor Beads.[1]
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve GSK-J1 and GSK-J2 in DMSO to 10 mM stock.[1]
-
Perform 1:3 serial dilutions in Assay Buffer to generate an 8-point dose-response curve (Range: 100 µM to 0.03 µM).
-
-
Enzyme Incubation:
-
Add 5 µL of diluted GSK-J1 or GSK-J2 to a 384-well OptiPlate.
-
Add 5 µL of recombinant JMJD3 (Final concentration: 2-5 nM).[1]
-
Critical Step: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium before adding substrate.
-
-
Reaction Initiation:
-
Add 5 µL of Biotin-H3K27me3 substrate mix (Final concentration: 50-100 nM).[1]
-
Incubate for 60 minutes at RT.
-
-
Detection (AlphaLISA):
-
Add 10 µL of Anti-H3K27me3 Acceptor Beads / Streptavidin Donor Beads mix.
-
Incubate for 60 minutes at RT in the dark.
-
-
Readout:
-
Measure signal on an EnVision or compatible multimode plate reader (Excitation 680nm / Emission 615nm).[1]
-
-
Analysis:
Workflow Visualization
Figure 2: In Vitro Assay Logic. High AlphaLISA signal indicates the substrate remains trimethylated (Enzyme inhibited).[1] Low signal indicates the enzyme is active (Control worked).[1]
References
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[1] Nature, 488(7411), 404–408.[1] [Link][1][4]
-
Structural Genomics Consortium (SGC). GSK-J1 Probe Chemical Probe Profile.[1] [Link][1]
-
Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4.[1][4] Nature, 514, E1–E2.[1][4] [Link]
Sources
- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Western Blot Analysis of H3K27me3 Levels Using the GSK-J2 Control System
Executive Summary: The Necessity of Isomeric Controls
In the investigation of epigenetic plasticity, specifically the modulation of Histone H3 Lysine 27 trimethylation (H3K27me3) , the use of pharmacological inhibitors is a standard approach. However, the validity of these experiments rests entirely on the specificity of the inhibitor.
This guide compares the performance of the GSK-J4 (active) treatment against its inactive isomer, GSK-J2 (or its prodrug GSK-J5) .[1][2][3] Unlike vehicle controls (DMSO), which only account for solvent effects, the GSK-J2 control system accounts for the physicochemical off-target effects of the scaffold itself.
Key Takeaway: Relying solely on DMSO controls when using GSK-J4 is scientifically insufficient. To claim H3K27me3 modulation is strictly due to KDM6 inhibition, you must demonstrate that the inactive isomer (GSK-J2/J5) fails to replicate the phenotype.
Technical Deep Dive: The GSK-J System
To interpret Western Blot data accurately, one must understand the chemical biology of the reagents. The "GSK-J" series targets the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A) , which demethylates H3K27me3/me2.[3][4]
The Prodrug vs. Active Metabolite Distinction
A common failure point in experimental design is the confusion between the in vitro inhibitor and the cellular prodrug.
| Feature | GSK-J1 (Active Drug) | GSK-J4 (Active Prodrug) | GSK-J2 (Inactive Control) | GSK-J5 (Inactive Prodrug) |
| Activity | Potent KDM6 Inhibitor | Cell-Permeable Precursor | Inactive Isomer | Cell-Permeable Precursor |
| Application | Cell-free enzymatic assays | Live Cell Culture | Cell-free enzymatic assays | Live Cell Culture |
| Permeability | Poor (Polar Carboxylate) | High (Ethyl Ester) | Poor | High |
| Mechanism | Competes with | Hydrolyzed to GSK-J1 inside cell | Steric clash prevents binding | Hydrolyzed to GSK-J2 inside cell |
Critical Insight: If your experiment involves treating cells, you should technically use GSK-J4 (treatment) and GSK-J5 (control). GSK-J5 is hydrolyzed intracellularly to GSK-J2.[1] If you treat cells directly with GSK-J2, it may not penetrate, rendering it a flawed negative control. This guide assumes the standard nomenclature where "GSK-J2 control" refers to the presence of the inactive isomer species in the system.
Mechanism of Action Diagram[5]
Figure 1: The metabolic conversion and inhibitory logic of the GSK-J series. GSK-J4 converts to the active GSK-J1 to block demethylation, while GSK-J5 converts to the inactive GSK-J2, serving as a specificity control.
Validated Experimental Protocol
Standard whole-cell lysis (RIPA) is often inadequate for quantitative histone analysis because histones bind tightly to chromatin and are often discarded in the insoluble pellet. Acid Extraction is the gold standard for Western Blotting of histone marks.
Phase 1: Histone Acid Extraction
Purpose: To isolate histones from chromatin while discarding cytoplasmic and non-chromatin nuclear proteins.
-
Harvest: Pellet cells (
cells) at 300 x g for 5 min. Wash 2x with ice-cold PBS. -
Lysis: Resuspend pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF,
).-
Insight: This lyses the plasma membrane but keeps nuclei intact.
-
-
Clarification: Centrifuge at 6,500 x g for 10 min at 4°C. Discard the supernatant (cytosol). Keep the pellet (nuclei).
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (approx. 400 µL). Incubate on a rotator at 4°C for overnight (or minimum 2 hours).
-
Collection: Centrifuge at 6,500 x g for 10 min. Save the supernatant (contains histones).
-
Neutralization: Add 1/10 volume of 2 M NaOH to neutralize the acid before loading on SDS-PAGE.
Phase 2: Western Blotting Parameters[10]
| Parameter | Recommendation | Rationale |
| Gel Percentage | 15% or Gradient (4-20%) | Histones are small (~15-17 kDa). Low % gels will cause them to run off or diffuse. |
| Membrane | 0.2 µm PVDF | 0.45 µm pore sizes may allow small histone proteins to pass through (blow-through). |
| Blocking | 5% BSA in TBST | Milk contains phospho-proteins and can mask signals; BSA is cleaner for histone marks. |
| Primary Ab | Anti-H3K27me3 | Verify specificity (no cross-reactivity with H3K9me3). |
| Normalization | Total Histone H3 | Do not use Actin/GAPDH. They are cytoplasmic and removed during acid extraction. |
Workflow Diagram
Figure 2: Optimized Histone Extraction and Western Blot Workflow. Note the critical Acid Extraction step.
Data Analysis & Expected Results
When comparing the active drug (GSK-J4) against the control (GSK-J2/J5), the data should be binary if the system is working correctly.
Expected Western Blot Signature
| Treatment | H3K27me3 Signal | Total H3 Signal | Interpretation |
| DMSO (Vehicle) | Baseline | Constant | Reference level of methylation. |
| GSK-J4 (Active) | Significantly Increased | Constant | KDM6A/B inhibited; methyl marks accumulate. |
| GSK-J5/J2 (Control) | Baseline (Same as DMSO) | Constant | Inactive isomer does not bind KDM6; proves specificity. |
Troubleshooting Common Anomalies
-
Issue: No increase in H3K27me3 with GSK-J4.
-
Cause: Hydrolysis failure. GSK-J4 requires intracellular esterases to convert to GSK-J1. Macrophages convert it efficiently; other cell lines may vary.
-
Solution: Verify cell permeability or increase incubation time (24-48h).
-
-
Issue: H3K27me3 increases in the GSK-J2/J5 control.
-
Cause: "Inactive" isomer toxicity or off-target effects at high concentrations (>10 µM).
-
Solution: Titrate down. The window of specificity is often 1-5 µM.
-
-
Issue: Weak signals for all histone bands.
-
Cause: "Blow-through" during transfer.
-
Solution: Use 0.2 µm membrane and reduce transfer voltage/time (e.g., 70V for 60 mins is too harsh for histones; try 100V for 30 mins or semi-dry).
-
References
-
Kruidenier, L., et al. (2012). "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response." Nature, 488(7411), 404-408. Establishes GSK-J1/J4 and the inactive control GSK-J2/J5.
-
Heinemann, B., et al. (2014). "Inhibition of demethylases by GSK-J1/J4." Nature, 514, E1–E2.[4] Critical discussion on the specificity of GSK-J1 and the importance of isomeric controls.
-
Shechter, D., et al. (2007). "Extraction of histones and histone variants from chromatin." Nature Protocols, 2(6), 1445-1457. The authoritative protocol for acid extraction of histones.
-
Abcam. "Histone Extraction Protocol for Western Blot." Industry standard guidelines for histone blotting.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted reprogramming of H3K27me3 resets epigenetic memory in plant paternal chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of GSK-J2 (Sodium Salt)
Executive Summary & Operational Context
GSK-J2 (Sodium Salt) is utilized primarily as an inactive regio-isomer control for the histone demethylase inhibitor GSK-J1. While it lacks the potent inhibitory activity against JMJD3/UTX compared to its active counterpart, it remains a bioactive heterocyclic compound.
The Core Directive: Treat GSK-J2 as a chemical contaminant. Despite often appearing with a "Not Classified" GHS signal word in some safety data sheets (SDS), under no circumstances should this compound be discharged into municipal wastewater or sink drains. Its enhanced water solubility (due to the sodium salt formulation) significantly increases its mobility in aquatic environments, necessitating strict containment and high-temperature incineration.
Chemical Profile & Hazard Assessment
To manage disposal effectively, one must understand the physicochemical properties that dictate waste behavior.
| Parameter | Data | Operational Implication |
| CAS Number | 2108665-15-0 (Sodium Salt) | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₂₂H₂₃N₅O₂[1][2][3] · Na | Organic heterocycle with sodium counterion. |
| Solubility | Soluble in Water, DMSO, Ethanol | High Risk of Leaching. Spills must be contained immediately to prevent spread. |
| GHS Classification | Often "Not Classified" or "Irritant" | Do not let the lack of a "Skull & Crossbones" induce complacency. Treat as toxic. |
| Reactivity | Stable under normal conditions | Compatible with standard organic waste streams (non-oxidizing). |
Waste Categorization Logic (The "Why")
As a Senior Scientist, I often see researchers confuse "Non-Hazardous per OSHA" with "Safe for Drain Disposal." This is a critical error.
The Regulatory Framework (RCRA & Best Practice)
Although GSK-J2 is not typically found on the EPA’s P-list (acutely toxic) or U-list (toxic) under the Resource Conservation and Recovery Act (RCRA), it falls under the category of Non-Regulated Chemical Waste in most jurisdictions.
-
The Causality of Containment: We incinerate this waste not because it will explode, but because small-molecule epigenetic modulators—even inactive controls—can have unforeseen effects on non-target biological systems in the environment.
-
The Sodium Salt Factor: The salt form is designed for bioavailability. If released into the water table, it disperses far more rapidly than the free base. Therefore, incineration is the only validated method to destroy the pharmacophore.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Expired Powder & Contaminants)
Applicable to: Residual powder in vials, contaminated weigh boats, pipette tips, and gloves.
-
Primary Containment: Place the vial or contaminated solid directly into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Deactivation (N/A): Do not attempt to deactivate with bleach or acid. These methods are ineffective for this heterocycle and may create hazardous byproducts.
-
Secondary Containment: Transfer the sealed bag into the laboratory's dedicated Solid Chemical Waste Drum (usually a fiberboard or poly drum).
-
Labeling: The tag must read: "Non-Regulated Chemical Waste: Solid Debris contaminated with GSK-J2."
Scenario B: Liquid Waste (Stock Solutions)
Applicable to: DMSO stocks, cell culture media containing GSK-J2.
-
Segregation: Determine the solvent base.
-
DMSO/Ethanol Stocks: Segregate into Organic Waste (Halogen-free) .
-
Aqueous Solutions: Segregate into Aqueous Chemical Waste .
-
-
Bulking: Pour the solution into the appropriate carboy using a funnel to prevent drips.
-
Rinsing: Triple-rinse the original container with a small volume of the compatible solvent (e.g., DMSO or Ethanol) and add the rinsate to the waste carboy.
-
Final Container Disposal: The triple-rinsed vial can now be treated as glass waste (defaced label) or solid chemical waste depending on institutional policy.
Workflow Visualization: Waste Stream Decision Tree
Figure 1: Decision matrix for segregating GSK-J2 waste streams to ensure compliance and environmental safety.
Emergency Procedures: Spill Management
Dry Spill (Powder)
Objective: Prevent hydration and spreading.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. If powder is fine/dusty, use an N95 respirator.
-
Containment: Cover the spill gently with a dry paper towel to prevent air currents from dispersing dust.
-
Cleanup: Using a scoop or stiff paper, lift the powder. Do not use wet towels initially , as this will dissolve the salt and spread the contamination.
-
Disposal: Place recovered powder and cleanup materials into a sealable bag as Solid Chemical Waste .
-
Final Wipe: Wipe the area with a damp paper towel (water or ethanol) to remove residue; discard this towel as solid waste.
Wet Spill (Solution)
Objective: Absorb and isolate.
-
Absorb: Immediately cover with absorbent pads or vermiculite.
-
Wait: Allow 2-3 minutes for full absorption.
-
Collect: Scoop the saturated absorbent into a hazardous waste bag.
-
Decontaminate: Clean the surface with a mild detergent and water.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. (n.d.). GSK-J2 Compound Summary. Retrieved from [Link]
Sources
Operational Guide: Handling and Safety for GSK-J2 (Sodium Salt)
[1]
Executive Summary & Compound Identity
GSK-J2 (sodium salt) is the inactive regio-isomer of the potent histone demethylase inhibitor GSK-J1 .[1][2][3] While GSK-J1 selectively inhibits the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A) , GSK-J2 lacks this specific enzymatic inhibitory activity.[1][2][3]
-
Primary Utility: It serves as the critical negative control in epigenetic assays.[1][2]
-
Operational Mandate: Although biologically "inactive" against the target, it must be handled with the same rigor as the active compound to ensure experimental consistency and personnel safety.
| Feature | Specification |
| CAS Number | 2108665-15-0 (Sodium Salt) |
| Molecular Weight | ~411.43 g/mol (varies by hydration/salt stoichiometry) |
| Physical State | Solid / Powder (often off-white to yellow) |
| Solubility | Soluble in DMSO; Sodium salt improves aqueous compatibility |
| Storage | -20°C (Desiccated); Protect from light |
Risk Assessment & Personal Protective Equipment (PPE)
Hazard Identification
While GSK-J2 is an inactive isomer, it is a synthetic organic compound that has not been fully characterized for systemic toxicity.[1][2] It shares structural homology with bioactive pyridine-based inhibitors.[1]
-
Inhalation: High risk during weighing of dry powder.[1][2] Dust may irritate the respiratory tract.[1][2][4]
-
Skin/Eye Contact: Potential irritant.[1][2][4][5] DMSO solutions increase skin permeability, carrying the compound into the bloodstream.[1][2]
-
Ingestion: Harmful if swallowed (based on structural analogs like GSK-J4).[1]
PPE Matrix
The following PPE configuration is mandatory for all handling procedures.
| Protection Zone | Equipment Requirement | Rationale (Causality) |
| Respiratory | Fume Hood (Class II Type A2 or higher) | Prevents inhalation of aerosolized powder during weighing.[1][2] |
| Hand Protection | Double Nitrile Gloves (0.11 mm min.[1][2] thickness) | Why Nitrile? Latex is permeable to DMSO.[1][2] Double gloving allows the outer layer to be discarded immediately upon contamination without exposing skin.[1][2] |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for liquid splashes involving DMSO stocks.[1][2] |
| Body Protection | Lab Coat (Buttoned, Long-sleeved) | Prevents skin contact and clothing contamination.[1][2] |
Operational Protocol: Preparation & Handling
The "Control-First" Workflow
To prevent cross-contamination, always prepare the negative control (GSK-J2) before the active inhibitor (GSK-J1/J4) .[1][2] Trace amounts of the active drug in your control stock will invalidate your entire dataset.[1]
Solubilization Protocol
The sodium salt form offers improved solubility profiles, but DMSO remains the gold standard for stock solution stability.[1][2]
Step-by-Step Solubilization:
-
Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening.
-
Weighing: Weigh the powder into a pre-tared, amber glass vial using an analytical balance inside a fume hood.
-
Solvent Addition: Add high-grade anhydrous DMSO to achieve a stock concentration of 10 mM or 50 mM .
-
Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)][1]
-
-
Dissolution: Vortex gently for 30–60 seconds. The sodium salt should dissolve rapidly.[1][2]
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C . Stable for 6 months if kept dry.[1][2]
Experimental Logic Visualization
The following diagram illustrates the critical role of GSK-J2 in validating JMJD3/UTX inhibition data.
Caption: Logic flow demonstrating how GSK-J2 validates that observed phenotypes are due to specific JMJD3/UTX inhibition rather than general chemical toxicity.
Disposal and Deactivation
Do not pour down the drain. GSK-J2 is a bioactive-related organic compound and must be treated as hazardous chemical waste.[1]
-
Liquid Waste: Collect all DMSO-containing solutions in a dedicated "Halogenated/Organic Solvent" waste container.[1]
-
Solid Waste: Dispose of contaminated gloves, pipette tips, and empty vials in a biohazard or chemically contaminated sharps bin, in accordance with your institution's EHS guidelines.[1][2]
-
Spill Cleanup:
References
-
MedChemExpress. GSK-J2 sodium Product Datasheet.[1] Retrieved from [1]
-
Cayman Chemical. GSK-J2 (sodium salt) Product Information. Retrieved from [1]
-
Kruidenier, L., et al. (2012).[1][2][6] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[1][2][6] Nature, 488, 404–408.[1][2][6] Retrieved from [1]
-
Tocris Bioscience. GSK J2 Product Information. Retrieved from [1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
